5-Chloro-2-hydroxy-4-methylbenzaldehyde
Description
The exact mass of the compound 5-Chloro-2-hydroxy-4-methyl-benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-hydroxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDVRKLTHSTZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370915 | |
| Record name | 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3328-68-5 | |
| Record name | 5-Chloro-2-hydroxy-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3328-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-hydroxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical properties of 5-Chloro-2-hydroxy-4-methylbenzaldehyde (CAS No. 3328-68-5), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details the compound's structural and physicochemical characteristics, offering field-proven insights into the experimental methodologies for their determination. The guide is intended to serve as a practical resource for researchers and professionals engaged in drug discovery, process development, and quality control, ensuring scientific integrity and reproducibility.
Introduction
This compound, a substituted aromatic aldehyde, is a molecule of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a chlorinated aromatic ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including Schiff bases and heterocyclic compounds with potential biological activities.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a detailed examination of these properties, grounded in established experimental protocols and spectroscopic analysis.
Physicochemical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and physical processes.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [2][3] |
| Molecular Weight | 170.59 g/mol | [2][3] |
| CAS Number | 3328-68-5 | [2][3] |
| Boiling Point | 252.2 °C at 760 mmHg | [4] |
| Flash Point | 106.3 °C | [4] |
| Density | 1.335 g/cm³ | [4] |
| Appearance | Typically a solid at room temperature. | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | [1] |
Molecular Structure and Identification
The unique arrangement of functional groups on the benzene ring dictates the chemical reactivity and physical properties of this compound.
Sources
A-Technical-Guide-to-the-Synthesis-of-5-Chloro-2-hydroxy-4-methylbenzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-hydroxy-4-methylbenzaldehyde is a substituted salicylaldehyde derivative of significant interest in medicinal chemistry and materials science, serving as a versatile precursor for the synthesis of various heterocyclic compounds, Schiff bases, and other complex organic molecules. This guide provides a detailed exploration of the synthetic pathways leading to this compound, with a primary focus on the formylation of 4-chloro-3-methylphenol. We will delve into the mechanistic underpinnings of key formylation reactions, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions, offering a comparative analysis of their advantages and limitations. This document is designed to be a comprehensive resource, providing not only theoretical insights but also detailed, actionable experimental protocols.
Introduction
Substituted hydroxybenzaldehydes are a critical class of organic intermediates due to the dual reactivity of their hydroxyl and aldehyde functional groups. This compound, in particular, offers three points for further chemical modification: the hydroxyl group, the aldehyde, and the aromatic ring. This trifecta of reactivity makes it a valuable building block in the development of novel pharmaceutical agents and functional materials. The strategic placement of the chloro and methyl groups on the aromatic ring influences the electronic and steric environment, which can be exploited to fine-tune the properties of the final products.
The primary challenge in the synthesis of this compound lies in the regioselective introduction of the formyl group (-CHO) onto the 4-chloro-3-methylphenol backbone. The hydroxyl group is a strongly activating, ortho-, para- directing group. Since the para position is blocked by the chloro substituent, formylation is directed to one of the two ortho positions. This guide will explore the most common and effective methods to achieve this transformation.
Overview of Synthetic Strategies: Formylation of 4-Chloro-3-methylphenol
The most direct and widely employed approach for the synthesis of this compound is the formylation of 4-chloro-3-methylphenol. Several classical named reactions can be employed for this purpose, each with its own distinct mechanism and set of reaction conditions.
| Reaction | Formylating Agent | Catalyst/Medium | Key Characteristics |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃) | Strong Base (e.g., NaOH) | Involves a dichlorocarbene intermediate; typically favors ortho-formylation.[1][2] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic Medium (e.g., Acetic Acid, TFA) | Generally less efficient but useful for certain substrates; proceeds via an iminium ion intermediate.[3][4] |
| Vilsmeier-Haack Reaction | DMF/POCl₃ (Vilsmeier Reagent) | Aprotic Solvent | Effective for electron-rich arenes, but can be harsh and may lack regioselectivity in some cases.[5][6][7] |
| Magnesium Chloride-Mediated Formylation | Paraformaldehyde | Triethylamine (Et₃N) / MgCl₂ | A milder method that often shows high ortho-selectivity. |
The choice of method often depends on factors such as substrate compatibility, desired regioselectivity, and scalability. For the synthesis of this compound, the Reimer-Tiemann reaction is a frequently cited and effective method.
The Reimer-Tiemann Reaction: A Detailed Examination
The Reimer-Tiemann reaction is a cornerstone of phenol chemistry, providing a direct route to ortho-hydroxybenzaldehydes.[1][8] The reaction utilizes chloroform and a strong base to generate dichlorocarbene (:CCl₂), a highly reactive electrophile, in situ.
Reaction Mechanism
The mechanistic pathway of the Reimer-Tiemann reaction is a well-established sequence of steps involving electrophilic aromatic substitution.[2][9]
-
Dichlorocarbene Formation : A strong base, typically sodium hydroxide, deprotonates chloroform to yield the trichloromethyl anion, which then rapidly undergoes alpha-elimination to form dichlorocarbene.[1][8]
-
Phenoxide Formation : The phenolic hydroxyl group of 4-chloro-3-methylphenol is deprotonated by the base to form the corresponding phenoxide ion. This step is crucial as it significantly increases the nucleophilicity of the aromatic ring.[1][8]
-
Electrophilic Attack : The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene. The negative charge of the phenoxide is delocalized into the aromatic ring, making it a potent nucleophile.[1] This attack preferentially occurs at the ortho position due to the directing effect of the hydroxyl group.
-
Intermediate Formation and Tautomerization : The addition of dichlorocarbene to the aromatic ring results in a dichloromethyl-substituted intermediate.
-
Hydrolysis : Under the basic reaction conditions, the dichloromethyl group is hydrolyzed to the final aldehyde functionality, yielding this compound.
Experimental Protocol
This protocol is a representative example for the synthesis of an ortho-hydroxybenzaldehyde from a phenol and may be adapted for the synthesis of this compound.
Materials and Reagents:
-
4-Chloro-3-methylphenol (Starting Material)
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol (C₂H₅OH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Deionized Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methylphenol (1.0 equiv) in a 2:1 mixture of ethanol and water.
-
Add sodium hydroxide (8.0 equiv) to the solution and heat the mixture to 70°C with vigorous stirring.[2]
-
Once the temperature has stabilized, add chloroform (2.0 equiv) dropwise over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a steady temperature.[9]
-
After the addition is complete, continue stirring the reaction mixture at 70°C for an additional 3 hours.[2]
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and carefully acidify to a pH of 4-5 using concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by silica gel column chromatography or recrystallization.
Safety Precautions:
-
Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
The reaction can be highly exothermic; appropriate temperature control is essential to prevent thermal runaways.[9]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Alternative Formylation Methods
While the Reimer-Tiemann reaction is effective, other methods may offer advantages in specific contexts.
The Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[3][4] The reaction proceeds through the formation of an iminium species that acts as the electrophile. While generally providing ortho-formylation, the Duff reaction can sometimes be less efficient and may require harsher conditions than other methods.[3] A modified Duff reaction using trifluoroacetic acid has been shown to be effective for the mono- and diformylation of 4-substituted phenols.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] This reagent is a mild electrophile that reacts with electron-rich aromatic compounds.[10] However, for some substituted phenols, this reaction can lead to a mixture of ortho and para isomers, and the harshness of the reagents may not be suitable for all substrates.[7]
Characterization of this compound
Confirmation of the successful synthesis and purity of the final product is essential. Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful introduction of the aldehyde group, which has a characteristic proton signal around 9.5-10.5 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the hydroxyl group (broad peak around 3200-3600 cm⁻¹) and the carbonyl group of the aldehyde (strong peak around 1650-1700 cm⁻¹).
-
Mass Spectrometry (MS) : MS will confirm the molecular weight of the compound (170.59 g/mol ).[11][12]
-
Melting Point : A sharp melting point is indicative of high purity.
Conclusion
The synthesis of this compound is most commonly and effectively achieved through the ortho-formylation of 4-chloro-3-methylphenol. The Reimer-Tiemann reaction stands out as a robust and well-documented method for this transformation, offering good regioselectivity under relatively straightforward conditions. Alternative methods such as the Duff and Vilsmeier-Haack reactions provide additional synthetic routes, although they may present challenges in terms of efficiency and selectivity. The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research or development project, including scale, purity requirements, and available resources. This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of this valuable chemical intermediate.
References
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
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Wikipedia. Duff reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
-
Tetrahedron Letters. o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. [Link]
-
Cambridge University Press. Duff Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wiley Online Library. Exploring the Reimer-Tiemann Reaction: History and Scope. [Link]
-
L.S. College, Muzaffarpur. Reimer–Tiemann reaction. [Link]
-
Chemistry & Chemical Technology. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
-
ResearchGate. Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]
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PubChem. 5-Chloro-2-hydroxy-4-methyl-benzaldehyde. [Link]
-
PrepChem.com. Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]
-
ResearchGate. Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. [Link]
-
Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. [Link]
-
ResearchGate. O-arylation of 4-chloro-3-methyl phenol. [Link]
-
ChemSynthesis. 5-chloro-2-hydroxybenzaldehyde. [Link]
-
NIST WebBook. Phenol, 4-chloro-3-methyl-. [Link]
-
Organic Syntheses. ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]
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- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 8. byjus.com [byjus.com]
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A Spectroscopic Guide to 5-Chloro-2-hydroxy-4-methylbenzaldehyde: Elucidating Structure Through NMR, IR, and Mass Spectrometry
Introduction
5-Chloro-2-hydroxy-4-methylbenzaldehyde, a substituted salicylaldehyde derivative, represents a key structural motif in medicinal chemistry and materials science. Its unique combination of a reactive aldehyde, a phenolic hydroxyl group, and halogen substitution makes it a versatile precursor for the synthesis of novel Schiff bases, polymers, and biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for researchers in drug development and materials science to ensure structural integrity, monitor reactions, and predict molecular behavior.
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its characteristic spectral fingerprint. The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a particularly influential feature, impacting both NMR and IR spectra.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the aromatic ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 | Singlet | 1H | Ar-OH | The strong intramolecular hydrogen bond with the carbonyl oxygen significantly deshields this proton, shifting it far downfield. |
| ~9.8 | Singlet | 1H | CH O | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group. |
| ~7.5 | Singlet | 1H | Ar-H (H-6) | This proton is ortho to the electron-withdrawing aldehyde group and meta to the chloro and methyl groups. |
| ~7.3 | Singlet | 1H | Ar-H (H-3) | This proton is ortho to the hydroxyl group and meta to the chloro and methyl groups. |
| ~2.4 | Singlet | 3H | CH ₃ | The methyl protons are attached to the aromatic ring and exhibit a typical chemical shift for this environment. |
Expertise in Interpretation:
The simplicity of the aromatic region, with two singlets, is a key diagnostic feature. The para-position of the two aromatic protons (H-3 and H-6) to each other and their lack of ortho or meta coupling partners results in their appearance as singlets. The significant downfield shift of the phenolic proton is a direct consequence of the intramolecular hydrogen bond, a hallmark of ortho-hydroxy benzaldehydes. The absence of this signal upon D₂O exchange would provide definitive confirmation of its assignment.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of neighboring substituents.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C HO | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~160 | C -OH (C-2) | The carbon attached to the hydroxyl group is shielded by its electron-donating effect. |
| ~140 | C -CH₃ (C-4) | The carbon bearing the methyl group. |
| ~135 | C -H (C-6) | Aromatic methine carbon. |
| ~125 | C -Cl (C-5) | The carbon attached to the chlorine atom is deshielded by its inductive effect. |
| ~120 | C -CHO (C-1) | The carbon to which the aldehyde group is attached. |
| ~118 | C -H (C-3) | Aromatic methine carbon. |
| ~20 | C H₃ | The methyl carbon. |
Authoritative Grounding:
The chemical shifts of substituted aromatic carbons can be reliably predicted using additive models and by comparison with structurally similar compounds. For instance, the NIST Chemistry WebBook provides spectral data for a variety of substituted benzaldehydes that can serve as a basis for these predictions.[1][2][3]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of the molecule, providing characteristic absorption bands for specific functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3200-3000 | Broad | O-H stretch | The broadness and lower frequency are indicative of a strong intramolecular hydrogen bond. In non-hydrogen bonded phenols, this stretch typically appears as a sharp band around 3600 cm⁻¹. |
| ~3100-3000 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring. |
| ~2900-2800 | Weak | C-H stretch (aldehyde) | The aldehydic C-H stretch often appears as a pair of weak bands. |
| ~1650 | Strong | C=O stretch (aldehyde) | The intramolecular hydrogen bond lowers the frequency of the carbonyl stretch compared to a non-hydrogen bonded aromatic aldehyde (typically ~1700 cm⁻¹).[4] |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |
| ~1280 | Medium | C-O stretch (phenol) | The stretching vibration of the phenolic C-O bond. |
| ~850 | Strong | C-H bend (aromatic) | Out-of-plane bending for the isolated aromatic protons. |
| ~750 | Medium | C-Cl stretch | The position of this band can be variable. |
Trustworthiness of Interpretation:
The IR spectrum provides a self-validating system. The simultaneous observation of a broad O-H stretch at a lower frequency and a C=O stretch also at a lower frequency provides strong, corroborating evidence for the presence of the intramolecular hydrogen bond.
Mass Spectrometry: Fragmentation and Molecular Weight Determination
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule upon ionization, aiding in structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment | Fragmentation Pathway |
| 170/172 | High | [M]⁺ | Molecular ion peak. The 3:1 intensity ratio of the M and M+2 peaks is characteristic of the presence of one chlorine atom. |
| 169/171 | Moderate | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group. |
| 141/143 | Moderate | [M-CHO]⁺ | Loss of the formyl radical (CHO). |
| 106 | Moderate | [M-Cl-H]⁺ | Loss of a chlorine radical followed by a hydrogen radical. |
Expertise in Fragmentation Analysis:
The fragmentation of salicylaldehyde derivatives under EI conditions is well-documented. A primary fragmentation pathway involves the loss of the formyl radical (•CHO) to yield a stable phenoxy-type cation. The presence of the chlorine isotope pattern is a crucial diagnostic tool for confirming the presence and number of chlorine atoms in the molecule.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
For researchers aiming to acquire spectral data for this compound or similar compounds, the following are generalized, best-practice protocols.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of ~0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with a line broadening of ~1-2 Hz.
-
-
Reference: Calibrate the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix ~1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
-
Data Processing: The spectrum is typically presented in terms of transmittance or absorbance.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to isotopic patterns.
Conclusion
The comprehensive spectroscopic analysis of this compound, guided by predictive methods and data from analogous structures, provides a robust framework for its structural characterization. The key spectral features—the downfield-shifted hydroxyl and aldehyde protons in ¹H NMR, the characteristic carbonyl and hydroxyl stretches in IR, and the distinct molecular ion and fragmentation pattern in mass spectrometry—all converge to provide an unambiguous structural assignment. This guide serves as a valuable resource for researchers, offering both a detailed spectral interpretation of a specific molecule and a broader methodological approach to the spectroscopic analysis of complex organic compounds.
References
-
Brooks, C. J. W., & Morman, J. F. (1961). Infrared Spectra of Substituted Salicylaldehydes. Journal of the Chemical Society (Resumed), 3372-3379. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. [Link]
Sources
5-Chloro-2-hydroxy-4-methylbenzaldehyde CAS number and structure
An In-Depth Technical Guide to 5-Chloro-2-hydroxy-4-methylbenzaldehyde for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It details its chemical identity, structural properties, synthesis, applications, and safety protocols, grounding all information in authoritative sources.
Compound Identification and Core Properties
This compound is a substituted aromatic aldehyde. The presence of multiple functional groups—hydroxyl, chloro, methyl, and aldehyde—on the benzene ring makes it a versatile intermediate and building block in organic synthesis.
-
IUPAC Name : this compound[3]
-
Synonyms : 5-Chloro-4-methyl-salicylaldehyde
Structural Representation
The structure consists of a benzene ring substituted with a formyl group (-CHO) at position 1, a hydroxyl group (-OH) at position 2, a methyl group (-CH₃) at position 4, and a chlorine atom (-Cl) at position 5. The intramolecular hydrogen bonding between the hydroxyl and aldehyde groups is a key feature influencing its reactivity.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 170.59 g/mol | [1][3] |
| Density | 1.335 g/cm³ | [] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
| InChI Key | TVDVRKLTHSTZTH-UHFFFAOYSA-N | [3][] |
| SMILES | CC1=CC(=C(C=C1Cl)C=O)O | [3][] |
Spectroscopic data is essential for structure verification and purity assessment. While specific spectra are proprietary to vendors, analytical services can provide NMR, HPLC, and LC-MS data for this compound.[4]
Synthesis Pathways
Substituted salicylaldehydes like this compound are typically synthesized through the formylation of the corresponding substituted phenol. A common and industrially significant method is the Reimer-Tiemann reaction .
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the Reimer-Tiemann synthesis.
The causality of this pathway lies in the generation of the highly reactive electrophile, dichlorocarbene, in situ. The electron-rich phenoxide ion directs the electrophilic attack to the ortho position relative to the hydroxyl group, leading to the introduction of the aldehyde functionality.
Applications in Drug Development and Chemical Synthesis
The strategic placement of reactive functional groups makes this compound a valuable intermediate.
-
Pharmaceutical and Agrochemical Intermediates : It serves as a crucial building block for synthesizing more complex molecules with potential biological activity.[6] Its derivatives are explored for creating novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[6] The structure is a precursor for synthesizing heterocyclic compounds like benzofurans or coumarins, which are common scaffolds in medicinal chemistry.[7]
-
Schiff Base Ligand Synthesis : The aldehyde group readily reacts with primary amines to form Schiff bases. These resulting ligands are important in coordination chemistry and can form stable complexes with various metal ions, which are studied for their catalytic and biological properties.
-
Dyes and Polymers : The aromatic aldehyde structure is also utilized in the research and development of dyes, pigments, and for polymer modification.[8]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling this chemical. The compound is classified as an irritant.
GHS Hazard Information:
| Hazard Code | Statement | Classification |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Precautionary Measures and Handling:
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[2][9]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[2][9]
-
Handling : Avoid breathing dust, fumes, or vapors.[2] Wash hands and any exposed skin thoroughly after handling.[2][9]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] It is recommended to store under an inert atmosphere as the compound may be air-sensitive.[9]
-
Disposal : Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[2]
Example Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol provides a self-validating system for synthesizing a Schiff base from this compound, a common application demonstrating its utility. The success of the reaction can be validated through standard analytical techniques like TLC, melting point analysis, and spectroscopy.
Objective : To synthesize N-(2-aminophenyl)-5-chloro-2-hydroxy-4-methylbenzaldimine.
Materials :
-
This compound (1 equivalent)
-
o-Phenylenediamine (1 equivalent)
-
Ethanol (reaction solvent)
-
Glacial Acetic Acid (catalyst)
Procedure :
-
Reactant Dissolution : In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol. Stir the solution using a magnetic stirrer until the solid is fully dissolved.
-
Addition of Amine : To this solution, add a solution of 10 mmol of o-phenylenediamine dissolved in 20 mL of ethanol dropwise over 10 minutes.
-
Catalysis : Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic addition-elimination reaction.
-
Reaction Condition : Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product : After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification : Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Characterization : Dry the product in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, IR) to confirm the formation of the imine (-C=N-) bond.
This protocol illustrates a standard, reliable method for leveraging the aldehyde functionality of the title compound in further synthetic applications.
References
-
PubChem. (n.d.). 5-Chloro-2-hydroxy-4-methyl-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link][3]
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MySkinRecipes. (n.d.). 5-CHLORO-2-HYDROXY-4-METHYL-BENZALDEHYDE. Retrieved from [Link][8]
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Roman, G. (2023). Salicylaldehydes Derived from 5-(Chloromethyl)-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-542. [Link][7]
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An In-depth Technical Guide to the Solubility of 5-Chloro-2-hydroxy-4-methylbenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-hydroxy-4-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest in organic synthesis and drug discovery. In the absence of extensive public domain data, this document establishes a predictive solubility profile based on the compound's physicochemical properties and the principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.
Introduction: The Critical Role of Solubility
This compound is a multifunctional aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The success of its application in these fields is intrinsically linked to its solubility. Solubility dictates the feasibility of a reaction, influences the choice of purification methods such as crystallization, and is a critical determinant of a compound's bioavailability in drug development. An in-depth understanding of its solubility in a range of solvents is therefore not merely academic, but a fundamental prerequisite for its effective utilization.
This guide will first deconstruct the molecular features of this compound to predict its solubility behavior. It will then provide robust, step-by-step methodologies for researchers to empirically determine its solubility, ensuring the generation of high-quality, application-specific data.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a useful starting point, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[1] this compound possesses a nuanced structure with both polar and non-polar characteristics, leading to a complex solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [2][3] |
| Molecular Weight | 170.59 g/mol | [2] |
| Melting Point | 89-90 °C | |
| XLogP3-AA (Predicted) | 2.6 | [2] |
The predicted octanol-water partition coefficient (XLogP3-AA) of 2.6 indicates that this compound is significantly more soluble in non-polar, lipophilic environments (like octanol) than in water.[2] This is a strong indicator of poor aqueous solubility.
The molecule's structure features:
-
A non-polar aromatic ring and a methyl group , which contribute to its lipophilicity and favor solubility in non-polar organic solvents.
-
A polar hydroxyl (-OH) group , capable of acting as a hydrogen bond donor and acceptor. This group can enhance solubility in polar protic solvents.
-
A polar aldehyde (-CHO) group , which can act as a hydrogen bond acceptor.
-
A chloro (-Cl) substituent , which adds to the molecular weight and volume, and its electronegativity can influence the electronic distribution and polarity of the molecule.
Based on these features, an inferred solubility profile can be constructed.
Table 2: Inferred Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Moderate to High | The non-polar benzene ring and methyl group will interact favorably with non-polar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Dichloromethane, Tetrahydrofuran (THF) | High | These solvents can accept hydrogen bonds from the hydroxyl group and have dipole-dipole interactions with the aldehyde and chloro groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl and aldehyde groups can form hydrogen bonds with these solvents. The non-polar backbone may limit very high solubility. |
| Aqueous (Water) | Water | Low | The significant non-polar character of the molecule, as indicated by the positive LogP value, is expected to result in poor solubility in water.[2] |
| Aqueous (Basic) | Dilute NaOH | High | The phenolic hydroxyl group is acidic and will be deprotonated by a base to form a more polar and water-soluble phenolate salt. |
| Aqueous (Acidic) | Dilute HCl | Low | The compound lacks a basic functional group that can be protonated to increase aqueous solubility. |
Experimental Determination of Solubility
While predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocols describe the gold-standard shake-flask method for thermodynamic solubility and a high-throughput method for kinetic solubility assessment.
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent, representing the true thermodynamic solubility.
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask Method Workflow.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations of the compound.
-
Calculation: Calculate the solubility from the quantified concentration, taking into account the dilution factor.
Protocol 2: Kinetic Solubility Assessment via Nephelometry
This high-throughput method is useful for early-stage discovery to quickly assess the solubility of a compound from a concentrated stock solution. It measures the concentration at which the compound precipitates when diluted into an aqueous buffer.
Workflow for Kinetic Solubility Assessment
Caption: Kinetic Solubility Workflow.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Plate Preparation: Dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a microtiter plate.
-
Compound Addition: Add small, increasing volumes of the DMSO stock solution to the buffer in the wells. This is typically automated to create a serial dilution.
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation.
-
Measurement: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Conclusion
References
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-hydroxy-4-methyl-benzaldehyde. Retrieved from [Link]
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Harnessing the Therapeutic Potential of 5-Chloro-2-hydroxy-4-methylbenzaldehyde Derivatives: A Guide for Drug Discovery
An In-Depth Technical Guide
Abstract
Substituted salicylaldehydes are a privileged scaffold in medicinal chemistry, recognized for their versatile chemical reactivity and broad spectrum of biological activities.[1] This technical guide focuses on the therapeutic potential of derivatives of 5-Chloro-2-hydroxy-4-methylbenzaldehyde, a core structure distinguished by a unique substitution pattern that modulates its electronic and steric properties. We will explore the rationale for its selection, pathways for synthetic derivatization, and its demonstrated and potential biological activities, including antimicrobial and anticancer effects. This document provides not only a review of the existing landscape but also detailed, field-proven protocols for the synthesis and in vitro evaluation of novel derivatives, aiming to equip researchers with the foundational knowledge to innovate in this promising chemical space.
Introduction: The Rationale for this compound as a Core Scaffold
Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are valuable precursors in the synthesis of a wide array of compounds, from coumarins to stable chelating agents.[1] The intrinsic biological activity of this class is often attributed to the ortho-positioning of the hydroxyl and aldehyde groups, which facilitates intramolecular hydrogen bonding and allows for the formation of stable complexes with metal ions, a critical function in many biological systems.[1][2]
The selection of This compound (IUPAC Name: this compound[3]) as a lead scaffold is a deliberate strategic choice. The electronic and steric landscape of the benzene ring is critical in modulating the bioactivity of salicylaldehyde derivatives.[2]
-
Chloro Group (C5): The electron-withdrawing nature of the chlorine atom can enhance the acidity of the phenolic proton, potentially increasing the strength of hydrogen bonds and metal chelation. It also increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes.
-
Methyl Group (C4): The electron-donating methyl group can influence the reactivity of the aromatic ring and provide a steric hindrance that may contribute to selective binding with biological targets.
-
Aldehyde Group: This functional group is a key handle for synthetic modification, most commonly through the formation of Schiff bases (imines) via condensation with primary amines.[2] This reaction is a robust and efficient method for generating vast libraries of derivatives with diverse functionalities.
This unique combination of substituents offers a compelling starting point for developing novel therapeutic agents.
Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | PubChem[3] |
| Molecular Weight | 170.59 g/mol | PubChem[3] |
| CAS Number | 3328-68-5 | PubChem[3] |
| Appearance | Oily liquid (parent salicylaldehyde) | Wikipedia[1] |
Synthetic Pathways and Derivatization Strategies
The primary route for creating a diverse library of derivatives from the core scaffold is through the reaction of the aldehyde group. The formation of Schiff bases is particularly noteworthy due to its simplicity and the significant biological activities of the resulting hydrazone-type compounds.[2][4]
General Synthesis of Schiff Base Derivatives
The synthesis mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine bond.[2] This reaction is typically performed under reflux in a suitable solvent like ethanol.[5]
Caption: General workflow from synthesis to lead optimization.
Protocol: Synthesis of a Sulfonamide-Schiff Base Derivative
This protocol is adapted from methodologies used for synthesizing related sulfonamide-containing salicylaldehyde derivatives, which have shown promising antimicrobial activity.[6][7][8]
Objective: To synthesize 4-((5-chloro-2-hydroxy-4-methylbenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide.
Materials:
-
This compound (1 equivalent)
-
4-Amino-N-(thiazol-2-yl)benzenesulfonamide (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 1 equivalent of 4-amino-N-(thiazol-2-yl)benzenesulfonamide in ethanol, heating gently if necessary.
-
Add the sulfonamide solution to the aldehyde solution in the flask with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure Schiff base derivative.
-
Dry the purified product and characterize its structure using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Biological Activities and Mechanisms of Action
The derivatization of the core scaffold opens avenues to a wide range of biological activities. The introduction of different moieties (the 'R' group in the Schiff base) can drastically alter the compound's pharmacological profile.
Caption: Proposed chelation mechanism disrupting metalloenzyme function.
Antimicrobial and Antifungal Activity
Field Insight: Salicylaldehyde and its derivatives, particularly Schiff bases, are well-documented for their antimicrobial properties.[4] Studies on sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[6][7][8] However, these specific derivatives showed little to no antifungal potency.[6][8] In contrast, other benzaldehyde derivatives have shown significant antifungal activity by disrupting cellular antioxidation systems.[9][10]
Mechanism of Action: The antimicrobial action is often linked to the chelation of metal ions essential for microbial enzyme function, as depicted in Figure 2. By sequestering these metals, the derivatives can inhibit critical metabolic pathways. Another proposed mechanism involves the disruption of the cell membrane, leading to the leakage of intracellular components.[11] For fungi, redox-active benzaldehydes can destabilize cellular redox homeostasis, leading to oxidative stress and cell death.[10]
Supporting Data: The following table summarizes Minimum Inhibitory Concentration (MIC) data for related compounds.
| Compound | Target Organism | MIC (μmol/L) | Reference |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MRSA) | 15.62 - 31.25 | [6],[8] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1 - 4 | [6],[8] |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | A. fumigatus | 0.5 mM (500 µM) | [10] |
| 2-Hydroxy-5-methoxybenzaldehyde | A. fumigatus | 0.5 mM (500 µM) | [10] |
Anticancer Activity
Field Insight: The development of novel anticancer agents remains a critical challenge, especially in overcoming multidrug resistance.[12] Numerous salicylaldehyde and benzaldehyde derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[13][14][15] For example, benzofuran-triazole conjugates of a substituted benzaldehyde showed potent activity against A-549 (lung) and HeLa (cervical) cancer cell lines.[13][16] The mechanism often involves the modulation of key intracellular signaling pathways that are dysregulated in cancer.[15]
Mechanism of Action: The anticancer effects of benzaldehyde derivatives are believed to be multifactorial. They have been shown to suppress critical signaling pathways essential for cancer cell growth and survival, such as PI3K/AKT/mTOR and STAT3.[15] Furthermore, some derivatives induce apoptosis (programmed cell death) and can interact with DNA through intercalation or groove binding, disrupting DNA replication and leading to cell cycle arrest.[12][15] Molecular docking studies have helped to identify potential protein targets like extracellular signal-regulated kinase 2 (ERK2).[13]
Protocol: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and is widely used to measure cytotoxicity.[13][15]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against a selected cancer cell line (e.g., A-549).
Materials:
-
A-549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed A-549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[15]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, particularly through Schiff base formation, allows for the creation of large, diverse chemical libraries. Existing research on structurally related compounds strongly suggests high potential for potent antimicrobial and anticancer activities.[6][13][15]
Future research should focus on:
-
Systematic Derivatization: Synthesizing a broad library of derivatives by reacting the core scaffold with diverse primary amines (e.g., containing heterocyclic rings, aliphatic chains, or other pharmacophores) to systematically explore the structure-activity relationship (SAR).
-
Broad-Spectrum Screening: Evaluating these new derivatives against a wide panel of bacterial and fungal pathogens (including resistant strains) and a diverse set of cancer cell lines.
-
Mechanism of Action Studies: For the most potent "hit" compounds, conducting detailed mechanistic studies to elucidate their specific molecular targets, such as identifying the specific enzymes they inhibit or the signaling pathways they modulate.
-
In Vivo Evaluation: Advancing the most promising candidates with favorable in vitro activity and low toxicity profiles into preclinical animal models to assess their efficacy and safety.
By leveraging the strategic design principles outlined in this guide, the scientific community can effectively explore the therapeutic landscape of this compound derivatives and potentially uncover next-generation drugs to address pressing global health challenges.
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Kos, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry. Retrieved from [Link]
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González-Andrade, M., et al. (2022). Evaluation of the Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. Retrieved from [Link]
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Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Retrieved from [Link]
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Kim, J. H. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Fungal Biology. Retrieved from [Link]
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Vishnu, T., et al. (2023). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. Retrieved from [Link]
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Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2,4-dihydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2021). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]
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DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]
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SciSpace. (2021). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Retrieved from [Link]
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Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. Retrieved from [Link]
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Wang, Y., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology. Retrieved from [Link]
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Literature review on the synthesis and reactions of 5-Chloro-2-hydroxy-4-methylbenzaldehyde
An In-depth Technical Guide to the Synthesis and Reactions of 5-Chloro-2-hydroxy-4-methylbenzaldehyde
Abstract
This technical guide provides a comprehensive review of the synthesis and chemical reactivity of this compound, a key aromatic intermediate. The document is structured to serve researchers, medicinal chemists, and process development scientists by elucidating the principal synthetic pathways, including the Reimer-Tiemann and Duff formylation reactions, and exploring the compound's rich subsequent chemistry. Detailed mechanistic insights, step-by-step experimental protocols, and a thorough examination of the reactions involving its aldehyde and hydroxyl functionalities are presented. The guide emphasizes the compound's role as a versatile synthon for the construction of more complex molecules, such as heterocyclic scaffolds with potential pharmacological activity. All discussions are grounded in established chemical principles and supported by authoritative references.
Introduction
This compound, also known as 5-chloro-4-methylsalicylaldehyde, is a substituted aromatic aldehyde with the chemical formula C₈H₇ClO₂.[1] It belongs to the class of hydroxybenzaldehydes, which are pivotal building blocks in organic synthesis. The strategic placement of the hydroxyl, aldehyde, chloro, and methyl groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for a wide range of chemical transformations.
The structural motif of a substituted salicylaldehyde is prevalent in molecules of significant biological interest. For instance, Schiff bases derived from 5-chloro-2-hydroxybenzaldehyde have been investigated for their potent antimicrobial and antimycobacterial activities.[2] The inherent functionality of the title compound—a nucleophilic hydroxyl group, an electrophilic aldehyde, and an aromatic ring amenable to further substitution—positions it as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3328-68-5 | [1] |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | Solid (typical) | |
| Synonyms | 5-Chloro-4-methylsalicylaldehyde | [1] |
Synthesis of this compound
The primary challenge in synthesizing the title compound lies in the regioselective introduction of a formyl (-CHO) group onto the 4-chloro-3-methylphenol precursor. The directing effects of the hydroxyl and methyl groups must be carefully considered. Two classical and effective methods for the ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a cornerstone of organic chemistry for the ortho-formylation of phenols.[4][5] The reaction typically employs chloroform (CHCl₃) and a strong base, such as sodium hydroxide, to generate the highly electrophilic dichlorocarbene (:CCl₂) species in situ.[5]
Causality of the Mechanism: The reaction's efficacy stems from the enhanced nucleophilicity of the phenoxide ion, formed by the deprotonation of the starting phenol by the base. The electron-rich phenoxide ring attacks the dichlorocarbene. The preference for ortho-substitution is a key feature, often attributed to the coordination of the alkali metal cation between the phenoxide oxygen and the incoming dichlorocarbene, which directs the electrophile to the proximate position.[6] The initially formed dichloromethyl intermediate is subsequently hydrolyzed under the basic conditions to yield the final aldehyde product after acidic workup.[5]
Caption: Reimer-Tiemann Reaction Workflow.
Protocol 2.1.1: Synthesis via Reimer-Tiemann Reaction
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-chloro-3-methylphenol (1 equiv.) in an aqueous solution of sodium hydroxide (4-5 equiv.).
-
Reaction Initiation: Heat the solution to 60-70°C with vigorous stirring.
-
Addition of Chloroform: Add chloroform (1.5 equiv.) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature. The reaction is exothermic and may require external cooling to control.[5]
-
Reflux: After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature. Remove excess chloroform by steam distillation or rotary evaporation.
-
Acidification: Carefully acidify the cooled residue with dilute hydrochloric acid or sulfuric acid until it is acidic to litmus paper (pH ~2-3). The product will precipitate as a solid.
-
Isolation and Purification: Collect the crude solid by vacuum filtration and wash it with cold water. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
The Duff Reaction
The Duff reaction provides an alternative route for the formylation of highly activated aromatic compounds like phenols.[7] This method uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.
Causality of the Mechanism: The reaction proceeds through the electrophilic attack of an iminium ion, generated from hexamine, onto the activated phenol ring.[7] Like the Reimer-Tiemann reaction, it preferentially yields the ortho-formylated product. The resulting benzylamine-type intermediate undergoes hydrolysis upon heating with acid to liberate the aldehyde. The Duff reaction is often considered milder but can be lower yielding than the Reimer-Tiemann method.[7][8]
Caption: Duff Reaction Logical Flow.
Protocol 2.2.1: Synthesis via Duff Reaction
-
Setup: Combine 4-chloro-3-methylphenol (1 equiv.), hexamine (1.5 equiv.), and glycerol (5-10 equiv.) in a round-bottom flask.
-
Reaction: Heat the mixture to 150-160°C for 2-3 hours with stirring. The mixture will become a thick, colored paste.
-
Hydrolysis: Cool the reaction mixture and add a solution of dilute sulfuric acid (e.g., 2 M). Heat the resulting mixture under reflux for 30 minutes to hydrolyze the intermediate.
-
Isolation: Steam distill the mixture. The product, this compound, is volatile with steam and will co-distill.
-
Purification: Extract the distillate with an organic solvent like diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Key Reactions of this compound
The title compound is a trifunctional molecule, and its reactivity is dominated by the chemistry of the aldehyde and hydroxyl groups, often acting in concert.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for oxidation, reduction, and carbon-carbon bond-forming reactions.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-chloro-2-hydroxy-4-methylbenzoic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).[3]
-
Reduction: Selective reduction to the benzyl alcohol, (5-chloro-2-hydroxy-4-methyl)methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[3]
-
Condensation Reactions: The aldehyde undergoes base- or acid-catalyzed condensation with active methylene compounds. For example, in an Aldol-type condensation, it can react with ketones to form α,β-unsaturated carbonyl compounds (chalcones), which are important pharmacophores.[9]
-
Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases). This reaction is fundamental in the synthesis of ligands for coordination chemistry and in developing bioactive molecules.[2]
Caption: Reactions of the Aldehyde Group.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated to form a potent nucleophile.
-
Williamson Ether Synthesis: This is the most common and effective method for converting the hydroxyl group into an ether.[10][11] The phenol is first treated with a base (e.g., NaH, K₂CO₃) to form the phenoxide ion, which then displaces a halide from a primary or methyl alkyl halide via an SN2 mechanism.[10][12] This reaction is crucial for introducing diverse alkyl or functionalized side chains.
Caption: Williamson Ether Synthesis Workflow.
Protocol 3.2.1: Synthesis of 2-(Benzyloxy)-5-chloro-4-methylbenzaldehyde
-
Setup: To a solution of this compound (1 equiv.) in an anhydrous polar aprotic solvent like DMF or acetone, add anhydrous potassium carbonate (K₂CO₃, 2-3 equiv.).
-
Addition of Alkyl Halide: Add benzyl bromide (1.1 equiv.) to the suspension.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure ether.
Cyclization and Heterocyclic Synthesis
The ortho-positioning of the hydroxyl and aldehyde groups makes this molecule an ideal precursor for synthesizing oxygen-containing heterocycles.
-
Benzofuran Synthesis (Rap-Stoermer Reaction): Reaction with α-haloketones (e.g., chloroacetone) in the presence of a base (K₂CO₃) leads to the formation of 2-acylbenzofurans.[13] The reaction proceeds via initial O-alkylation of the phenol followed by an intramolecular aldol-type condensation and dehydration.
-
Coumarin Synthesis: Condensation with anhydrides (like acetic anhydride) and their corresponding salts in the Perkin reaction, or with β-ketoesters in the Pechmann reaction, can yield substituted coumarins, a class of compounds with widespread biological activities.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its synthesis is readily achievable through well-established formylation methods like the Reimer-Tiemann and Duff reactions. The compound’s true synthetic power is realized in its subsequent transformations, where the aldehyde and hydroxyl groups serve as handles for a vast array of reactions, including oxidation, reduction, condensation, etherification, and the construction of complex heterocyclic systems like benzofurans and coumarins. This reactivity profile ensures its continued importance as a foundational building block for innovation in medicinal chemistry and materials science.
References
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Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-542. [Link]
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PubChem. (n.d.). 5-Chloro-2-hydroxy-4-methyl-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
- Ferguson, L. N. (1946). The Reimer-Tiemann Reaction. Chemical Reviews, 38(2), 227–254.
- Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184.
- Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1991.
- Sprung, M. M. (1940). A Summary of the Reactions of Aldehydes with Amines. Chemical Reviews, 26(3), 297–338.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
- Krátký, M., Vinšová, J., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440.
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Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]
-
Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), Article 23. Retrieved from [Link]
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Chemical and physical properties of 5-Chloro-2-hydroxy-4-methylbenzaldehyde
A.I. Powered In-depth Technical Guide
Introduction
5-Chloro-2-hydroxy-4-methylbenzaldehyde, a substituted salicylaldehyde, is a valuable aromatic compound that serves as a key intermediate in various fields of chemical synthesis. Its trifunctional nature, featuring a reactive aldehyde group, a phenolic hydroxyl, and a specific substitution pattern on the aromatic ring, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds, Schiff bases, and potential pharmaceutical agents. This guide provides a comprehensive overview of its core chemical and physical properties, a validated synthesis protocol, detailed spectroscopic analysis, and essential safety information tailored for researchers, chemists, and professionals in drug development. The causality behind its characteristics and the protocols for its use are explained to provide a field-proven perspective on its application.
Compound Identification and Chemical Structure
Correctly identifying a chemical entity is the foundation of any scientific investigation. The universally recognized identifiers for this compound are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3328-68-5 | [1] |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)C=O)O | [1] |
| InChIKey | TVDVRKLTHSTZTH-UHFFFAOYSA-N | [1] |
| Synonyms | 5-Chloro-4-methylsalicylaldehyde | [1] |
dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=12, color="#5F6368"];
} enddot Figure 1: Chemical Structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental setups. The data below summarizes the key physicochemical characteristics.
| Property | Value | Notes |
| Physical State | Solid | Based on melting point. |
| Melting Point | 89-90 °C | Experimental value. |
| Boiling Point | 272.5 ± 35.0 °C | Predicted value. |
| Density | 1.281 ± 0.06 g/cm³ | Predicted value. |
| Solubility | Insoluble in water; Soluble in organic solvents and oils. | [2] |
Synthesis Methodology
A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. This compound is most logically synthesized via electrophilic aromatic substitution on its direct precursor, 2-hydroxy-4-methylbenzaldehyde (also known as 4-methylsalicylaldehyde)[2][3]. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The position para to the methyl group and meta to the aldehyde group (C5) is sterically accessible and electronically favored for chlorination. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for such regioselective chlorinations of phenols[4].
Experimental Protocol: Synthesis via Chlorination
This protocol is a representative procedure based on established chemical principles for the chlorination of activated phenols.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxy-4-methylbenzaldehyde (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or chloroform.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂, 1.0-1.1 eq) dropwise to the stirred solution over 30 minutes. Causality: Dropwise addition at low temperature is crucial to control the reaction rate, prevent over-chlorination, and manage the exothermic release of HCl and SO₂ gases.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Profile and Structural Elucidation
¹H NMR (Proton Nuclear Magnetic Resonance)
(Predicted for CDCl₃ solvent)
-
δ ~11.0-11.5 ppm (singlet, 1H): This downfield signal is characteristic of the phenolic hydroxyl proton (-OH), which is strongly deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.
-
δ ~9.8 ppm (singlet, 1H): The aldehydic proton (-CHO) appears in this highly deshielded region.
-
δ ~7.5 ppm (singlet, 1H): Aromatic proton at the C6 position (ortho to the aldehyde).
-
δ ~7.0 ppm (singlet, 1H): Aromatic proton at the C3 position (ortho to the hydroxyl group). Rationale: The two aromatic protons are not expected to show coupling as they are too far apart (meta- to each other).
-
δ ~2.4 ppm (singlet, 3H): The methyl group (-CH₃) protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
(Predicted for CDCl₃ solvent)
-
δ ~195 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~160 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).
-
δ ~120-140 ppm: Four aromatic carbons. The specific shifts are influenced by the attached substituents (Cl, CH₃, CHO).
-
δ ~20 ppm: Methyl carbon (-CH₃).
FTIR (Fourier-Transform Infrared Spectroscopy)
-
3100-3300 cm⁻¹ (broad): O-H stretching vibration, broadened due to intramolecular hydrogen bonding[5][6].
-
~3050 cm⁻¹ (weak): Aromatic C-H stretching.
-
~2920 cm⁻¹ (weak): Aliphatic C-H stretching from the methyl group.
-
1650-1670 cm⁻¹ (strong): C=O stretching of the aldehyde. The frequency is lowered from the typical ~1700 cm⁻¹ due to conjugation with the aromatic ring and the intramolecular hydrogen bond[5].
-
~1580, ~1480 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~800-880 cm⁻¹ (strong): C-Cl stretching vibration.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): A characteristic pair of peaks will be observed due to the isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl). The expected peaks are at m/z 170 ([C₈H₇³⁵ClO₂]⁺) and m/z 172 ([C₈H₇³⁷ClO₂]⁺) with an approximate intensity ratio of 3:1[7]. This isotopic pattern is a definitive indicator of a monochlorinated compound.
-
Key Fragmentation Peaks: Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29)[8][9].
-
m/z 169/171: Loss of H• from the aldehyde.
-
m/z 141/143: Loss of the CHO group.
-
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling chemical reagents. This compound possesses specific hazards that require appropriate precautions.
-
GHS Classification:
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2)
-
Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory tract irritation)
-
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Use a lab coat. Avoid exposing skin.
-
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
-
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store locked up.
-
Applications and Research Interest
The utility of this compound stems from its multifunctional structure, making it a valuable starting material and intermediate in several areas:
-
Organic Synthesis: It is a precursor for the synthesis of various heterocyclic compounds, such as benzofurans and coumarins, which are important scaffolds in medicinal chemistry.
-
Coordination Chemistry: The salicylaldehyde moiety can act as a bidentate ligand, forming stable complexes with various metal ions. These complexes are studied for their catalytic, magnetic, and biological properties.
-
Pharmaceutical and Agrochemical Research: The substituted phenyl ring is a common feature in many bioactive molecules. This compound serves as a building block to introduce this specific fragment during the development of new potential drugs and pesticides.
-
Proteomics Research: It is cited for use in proteomics research, likely as a component in chemical probes or cross-linking agents designed to interact with specific proteins.
References
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Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-542. [Link]
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Cheng, S. K. (2015). Mass spectrum of 4-chlorobenzaldehyde. ResearchGate. [Link]
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(a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. ResearchGate. [Link]
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Spectroscopic Analysis of Organic Compounds. Indian Institute of Technology Guwahati. [Link]
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FTIR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. ResearchGate. [Link]
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FTIR Characterizations for Chemical Reagents (2-Hydroxybenzaldehyde, p-Aminophenol) and N-(2-Hydroxybenzylidene)-4-Aminophenol (HBZAP). ResearchGate. [Link]
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Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]
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5-Chloro-2-hydroxy-4-methyl-benzaldehyde. PubChem. [Link]
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Mass spectrum of chlorobenzene. Doc Brown's Chemistry. [Link]
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Arjunan, V., & Mohan, S. (2010). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 48(6), 394-402. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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Guo, B., Xue, J. Y., Li, H. X., Tan, D. W., & Lang, J. P. (2016). Electronic Supplementary Information for: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. [Link]
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Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. [Link]
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1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) for 4-Hydroxybenzaldehyde. Human Metabolome Database. [Link]
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Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Institutes of Health. [Link]
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Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. ResearchGate. [Link]
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Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. [Link]
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2-Hydroxy-4-methylbenzaldehyde. PubChem. [Link]
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Synthesis of 2-hydroxy-4-methylbenzaldehyde. PrepChem.com. [Link]
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An In-Depth Technical Guide to 5-Chloro-2-hydroxy-4-methylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxy-4-methylbenzaldehyde, a substituted salicylaldehyde with significant potential in medicinal chemistry and organic synthesis. The document details its chemical identity, properties, and provides an in-depth exploration of established synthetic routes, including the Duff and Reimer-Tiemann reactions, starting from 4-chloro-3-methylphenol. Detailed protocols for synthesis and purification are presented, alongside a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, this guide elucidates the compound's role as a versatile building block in the development of novel therapeutic agents, with a focus on its emerging biological activities and applications in drug discovery.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound, with the IUPAC name This compound , is an aromatic aldehyde belonging to the salicylaldehyde family.[1][2] Its structure, featuring a reactive formyl group ortho to a hydroxyl group, along with chloro and methyl substituents on the benzene ring, imparts a unique combination of steric and electronic properties. This substitution pattern makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the realm of drug discovery and materials science.[3] The presence of the chlorine atom and hydroxyl group can enhance the biological activity of its derivatives, making it a person of interest in medicinal chemistry.[4] This guide will serve as a detailed resource for researchers and drug development professionals, providing the necessary technical information to effectively synthesize, characterize, and utilize this compound in their research endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 3328-68-5 | [1][2] |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 102-103 °C | [5] |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and acetone. Sparingly soluble in water. | |
| SMILES | CC1=CC(=C(C=C1Cl)C=O)O | [1][2] |
| InChI | InChI=1S/C8H7ClO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 | [1][2] |
Synthesis of this compound
The synthesis of this compound typically involves the ortho-formylation of the readily available precursor, 4-chloro-3-methylphenol. Two classical and effective methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.
Synthetic Workflow Overview
The general workflow for the synthesis of this compound involves the selection of an appropriate starting material and a suitable formylation reaction, followed by workup and purification.
Caption: General workflow for the synthesis of this compound.
Method 1: The Duff Reaction
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium to introduce an aldehyde group ortho to the hydroxyl group of a phenol.[6][7] This method is known for its operational simplicity.
Causality of Experimental Choices:
-
Glycerol and Boric Acid: These are often used to form a glyceroboric acid complex which acts as a Lewis acid catalyst and a medium for the reaction, facilitating the controlled decomposition of hexamine and subsequent electrophilic aromatic substitution.
-
Hexamine: This serves as the source of the formyl group. In the acidic medium, it generates an electrophilic iminium ion species that attacks the electron-rich phenol ring.
-
Acidic Hydrolysis: The final step involves the hydrolysis of the intermediate imine to yield the desired aldehyde.
Detailed Experimental Protocol (Duff Reaction):
-
Preparation of the Reaction Medium: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine anhydrous glycerol and boric acid. Heat the mixture to 160-165°C with stirring until the boric acid dissolves completely and water evolution ceases.
-
Reaction Initiation: Cool the glycerol-boric acid mixture to 150°C. In a separate container, thoroughly mix 4-chloro-3-methylphenol and hexamine. Add this solid mixture portion-wise to the hot glycerol-boric acid medium over 15-20 minutes, maintaining the temperature between 150-160°C. An exothermic reaction will be observed.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 150-160°C for an additional 30-45 minutes.
-
Hydrolysis: Cool the reaction mixture to 100°C and cautiously add a solution of dilute sulfuric acid (e.g., 20% v/v). This will hydrolyze the intermediate imine to the aldehyde.
-
Workup and Isolation: The resulting mixture can be subjected to steam distillation to isolate the volatile aldehyde. Alternatively, after cooling to room temperature, the mixture can be extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Method 2: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[8][9] The reactive electrophile in this reaction is dichlorocarbene, generated in situ.[10][11]
Causality of Experimental Choices:
-
Strong Base (e.g., NaOH): The base serves two purposes: it deprotonates the phenol to form the more nucleophilic phenoxide ion and it reacts with chloroform to generate the dichlorocarbene electrophile.
-
Chloroform: This is the source of the formyl carbon.
-
Biphasic System: Often, the reaction is carried out in a two-phase system (aqueous base and organic chloroform) requiring vigorous stirring or a phase-transfer catalyst to facilitate the reaction between the reactants in different phases.[8][9]
Detailed Experimental Protocol (Reimer-Tiemann Reaction):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-chloro-3-methylphenol in a suitable solvent such as ethanol.
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide to the flask.
-
Addition of Chloroform: Heat the mixture to 60-70°C with vigorous stirring. Slowly add chloroform dropwise to the reaction mixture over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Completion: After the addition of chloroform is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid or sulfuric acid until the pH is acidic. This will protonate the phenoxide and quench any remaining base. The crude product can then be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
Purification
The crude this compound obtained from either synthetic route will likely contain unreacted starting material and side products. Purification is crucial to obtain a product of high purity suitable for further applications.
Purification Workflow:
Caption: Purification strategies for this compound.
Protocol 1: Recrystallization:
Recrystallization is an effective method for purifying solid compounds.[12] The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.
-
Solvent Selection: A mixture of ethanol and water is often a good starting point for recrystallizing phenolic compounds.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes. The charcoal is then removed by hot filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.
Protocol 2: Column Chromatography:
For separating mixtures with components of similar solubility, column chromatography is the preferred method.[13]
-
Stationary Phase: Silica gel is a commonly used stationary phase for the purification of moderately polar organic compounds.
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (an Rf value of ~0.3 for the desired product is often ideal).
-
Column Packing: A slurry of silica gel in the chosen eluent is packed into a glass column.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel column.
-
Elution: The eluent is passed through the column, and fractions are collected. The fractions are monitored by TLC to identify those containing the pure product.
-
Isolation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Spectroscopic Characterization
Unequivocal identification of the synthesized this compound is achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): This technique provides information about the different types of protons and their chemical environments in the molecule. The expected signals for this compound would include:
-
A singlet for the aldehydic proton (-CHO) in the region of δ 9.5-10.5 ppm.
-
A singlet for the phenolic hydroxyl proton (-OH), which can be broad and its chemical shift is dependent on concentration and solvent.
-
A singlet for the methyl protons (-CH₃) around δ 2.2-2.5 ppm.
-
Two singlets or two doublets (with a small coupling constant) in the aromatic region (δ 6.5-8.0 ppm) corresponding to the two aromatic protons.
-
-
¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. Key expected signals include:
-
A signal for the aldehydic carbonyl carbon in the region of δ 190-200 ppm.
-
Signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a higher chemical shift.
-
A signal for the methyl carbon around δ 15-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:
-
A broad O-H stretching vibration for the phenolic hydroxyl group in the range of 3200-3600 cm⁻¹.
-
A strong C=O stretching vibration for the aldehyde carbonyl group around 1650-1680 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.
-
C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.
-
A C-Cl stretching vibration, which is typically found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (170.59 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be observed, which is a characteristic signature for a molecule containing one chlorine atom.
Applications in Drug Discovery and Development
The structural features of this compound make it a valuable precursor for the synthesis of various biologically active compounds.
As a Building Block for Bioactive Molecules
The aldehyde and hydroxyl functionalities serve as convenient handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]
-
Synthesis of Schiff Bases: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). These compounds have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties. For instance, Schiff bases derived from 5-chlorosalicylaldehyde have been investigated for their antimicrobial potential.
-
Synthesis of Sulfonamides: this compound can be used to synthesize novel sulfonamide derivatives. A study reported the design and synthesis of sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold, which exhibited in vitro activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[14]
-
Precursor for Heterocyclic Compounds: The ortho-hydroxybenzaldehyde moiety is a classic precursor for the synthesis of various oxygen-containing heterocycles, such as coumarins, chromones, and benzofurans, many of which are privileged structures in medicinal chemistry.
Potential Biological Activities
While much of the research has focused on the derivatives of this compound, the parent compound itself may possess intrinsic biological activity. Salicylaldehyde derivatives are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the chloro and methyl groups can modulate these activities. Further investigation into the specific biological targets and mechanisms of action of this compound is a promising area for future research.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, purification, and characterization, equipping researchers with the necessary knowledge to effectively utilize this compound. The established synthetic routes, coupled with detailed purification protocols, offer a clear pathway to obtaining this key intermediate in high purity. Its demonstrated utility as a precursor to biologically active molecules, particularly in the development of novel antimicrobial agents, underscores its importance in the field of drug discovery. Further exploration of the intrinsic biological activities of this compound and its derivatives is warranted and holds promise for the development of new therapeutic agents.
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Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941 , 547. [Link]
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Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876 , 9 (1), 824-828. [Link]
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Králová, K., et al. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Eur. J. Med. Chem.2012 , 55, 228-236. [Link]
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An In-Depth Technical Guide to 5-Chloro-2-hydroxy-4-methylbenzaldehyde: Synthesis, Characterization, and Application
Introduction
5-Chloro-2-hydroxy-4-methylbenzaldehyde, a substituted salicylaldehyde, is a valuable chemical intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a chelating hydroxyl group, a methyl group, and a chloro substituent on an aromatic ring—provides a versatile scaffold for the construction of more complex molecular architectures. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's core properties, a robust synthesis strategy, characteristic reactivity, and a validated protocol for its application in the synthesis of Schiff bases, which are precursors to a wide array of bioactive molecules.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for experimental planning, including solvent selection, reaction setup, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| CAS Number | 3328-68-5 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Chloro-4-methylsalicylaldehyde | [1] |
| Appearance | Expected to be a crystalline solid | N/A |
| Density (Computed) | 1.335 g/cm³ | N/A |
Synthesis of this compound
The synthesis of this target molecule is most effectively achieved through the ortho-formylation of its corresponding phenolic precursor, 4-Chloro-3-methylphenol. The Reimer-Tiemann reaction is a classic and reliable method for this transformation.
Precursor: 4-Chloro-3-methylphenol
The starting material, 4-Chloro-3-methylphenol (CAS 59-50-7), is a commercially available solid with a melting point of 63-65 °C.[2] It is synthesized by the chlorination of m-cresol, often using sulfuryl chloride as the chlorinating agent.[3]
Synthetic Principle: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction facilitates the selective formylation of phenols at the ortho position relative to the hydroxyl group.[4] The mechanism is an electrophilic aromatic substitution. A strong base, such as sodium hydroxide, deprotonates both chloroform to generate the highly electrophilic dichlorocarbene (:CCl₂) and the phenol to form the electron-rich phenoxide anion. The phenoxide's delocalized negative charge activates the aromatic ring, which then attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde product.[4] The ortho selectivity is favored due to the interaction between the phenoxide oxygen and the incoming electrophile.
Representative Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methodologies for the Reimer-Tiemann reaction.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-Chloro-3-methylphenol (14.26 g, 0.1 mol).
-
Base Addition: Dissolve sodium hydroxide (24.0 g, 0.6 mol) in 50 mL of water and add it to the flask. Stir the mixture until the phenol dissolves completely.
-
Heating: Heat the mixture to 60-65 °C in a water bath.
-
Chloroform Addition: Add chloroform (18.0 g, 0.15 mol) dropwise from the dropping funnel over approximately 1 hour while maintaining vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.
-
Reaction: After the addition is complete, continue stirring the mixture at 60-65 °C for an additional 2-3 hours. The mixture will become a thick paste.
-
Work-up (Steam Distillation): Remove the excess chloroform by steam distillation. The unreacted 4-Chloro-3-methylphenol will also be removed during this process.
-
Acidification: Cool the remaining solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A solid precipitate of the product will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from an ethanol-water mixture to yield pure this compound.
Chemical Reactivity and Applications
The primary utility of this compound in drug discovery lies in its capacity to serve as a building block for heterocyclic compounds and Schiff bases.
Schiff Base Formation
The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in constructing ligands for metal complexes and developing compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[5][6] The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) bond.[5]
Representative Experimental Protocol: Schiff Base Synthesis
This protocol describes a general and highly effective method for synthesizing a Schiff base from this compound and a representative primary amine (e.g., aniline).
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.71 g, 10 mmol) in 30 mL of absolute ethanol.
-
Amine Addition: To this solution, add aniline (0.93 g, 10 mmol).
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 2-4 hours. The formation of a colored precipitate is typically observed.
-
Isolation: After the reflux period, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The purity can be assessed by melting point determination and spectroscopic methods.
Structural Characterization
-
¹H NMR Spectroscopy:
-
Aldehyde Proton (-CHO): A singlet is expected at a significantly downfield chemical shift, typically between δ 9.8 and 10.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, also downfield due to hydrogen bonding with the aldehyde, is expected between δ 10.0 and 11.5 ppm.
-
Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region, typically around δ 2.2-2.6 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): The aldehyde carbon will appear far downfield, typically δ > 190 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the δ 110-165 ppm range. The carbon bearing the hydroxyl group (C-OH) will be the most downfield among the ring carbons, while the carbon attached to the aldehyde (C-CHO) will also be significantly deshielded.
-
-
FTIR Spectroscopy:
-
O-H Stretch: A broad absorption band from ~3100-3400 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic/Methyl): Sharp peaks are expected around 2900-3100 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1650-1680 cm⁻¹, which is a lower frequency than typical aldehydes due to conjugation and intramolecular hydrogen bonding.
-
C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 700-850 cm⁻¹.
-
Safety and Handling
Based on aggregated GHS data, this compound should be handled with appropriate care.[1]
-
Hazard Statements:
-
Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion
This compound is a synthetically accessible and highly versatile intermediate. The procedural guidance and mechanistic insights provided in this document are intended to empower researchers in chemistry and drug development to confidently synthesize, characterize, and utilize this compound in their research endeavors. Its proven utility in forming Schiff bases and other complex derivatives underscores its importance as a foundational element in the discovery of novel therapeutic agents and advanced materials.
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Methodological & Application
Synthesis of Novel Schiff Bases from 5-Chloro-2-hydroxy-4-methylbenzaldehyde: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 5-Chloro-2-hydroxy-4-methylbenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes the rationale behind experimental procedures, ensuring both scientific rigor and practical applicability.
Introduction: The Versatility of Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone of medicinal and materials chemistry. Their facile synthesis, structural versatility, and wide range of biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—make them prime candidates for drug discovery and development.[1][2][3] The specific precursor, this compound, offers a unique scaffold. The presence of a hydroxyl group facilitates the formation of stable intramolecular hydrogen bonds, while the chloro and methyl substituents can modulate the electronic and steric properties of the resulting Schiff base, potentially enhancing its biological efficacy.
Reaction Mechanism and Rationale
The synthesis of Schiff bases from this compound proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is typically followed by a dehydration step to form the stable imine linkage.
The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[4] The subsequent elimination of a water molecule is the driving force for the reaction, leading to the formation of the thermodynamically stable Schiff base.
Caption: A generalized workflow for the synthesis and characterization of Schiff bases.
Detailed Experimental Protocols
The following protocols are adapted from well-established methods for the synthesis of Schiff bases from structurally similar substituted salicylaldehydes.[4][5][6]
Protocol 1: General Synthesis of Schiff Bases
Materials:
-
This compound (1 equivalent)
-
Appropriate primary amine (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol with stirring.
-
In a separate beaker, dissolve 10 mmol of the selected primary amine in 20 mL of absolute ethanol.
-
Add the amine solution to the aldehyde solution in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
To maximize precipitation, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
| Parameter | Recommended Condition | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants and allows for easy precipitation of the product upon cooling. |
| Catalyst | Glacial Acetic Acid | Increases the rate of reaction by protonating the carbonyl oxygen. |
| Reaction Temperature | Reflux (approx. 78 °C) | Provides sufficient energy to overcome the activation energy barrier without degrading the reactants or products. |
| Reaction Time | 2-4 hours | Typically sufficient for the reaction to reach completion, but should be monitored by TLC. |
Protocol 2: Purification by Recrystallization
Materials:
-
Crude Schiff base product
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
Procedure:
-
Transfer the crude Schiff base to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystals of the purified Schiff base should start to form.
-
To maximize crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals thoroughly.
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most significant change will be the disappearance of the C=O stretching band of the aldehyde (typically around 1650-1700 cm⁻¹) and the appearance of a new, strong C=N (imine) stretching band around 1600-1630 cm⁻¹.[7] The broad O-H stretching band of the phenolic group will remain, often shifted due to hydrogen bonding.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The key diagnostic signal is the disappearance of the aldehyde proton (-CHO) singlet, which is typically found far downfield (around 9.5-10.5 ppm). A new singlet corresponding to the azomethine proton (-CH=N-) will appear in the aromatic region, generally between 8.0 and 9.0 ppm.[7] The aromatic protons of both starting materials will also be present, likely with some shifts due to the new electronic environment.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde carbonyl carbon signal (around 190 ppm) will be absent in the product's spectrum. A new signal for the imine carbon (-C=N-) will appear in the range of 145-165 ppm.[5]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized Schiff base, providing strong evidence for the successful condensation reaction.
Caption: Key techniques for the structural elucidation of Schiff bases.
Potential Applications in Drug Development
Schiff bases derived from substituted salicylaldehydes have demonstrated significant potential in various therapeutic areas.
-
Antimicrobial Activity: The imine group is crucial for the antimicrobial activity of many Schiff bases.[5][8][9] The presence of the chloro substituent on the aromatic ring can enhance this activity. These compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of Schiff bases against various cancer cell lines.[10][11] The mechanism of action often involves the induction of apoptosis. The synthesized compounds can be evaluated for their in vitro anticancer activity using assays such as the MTT assay.
Safety Precautions
-
This compound can cause skin and eye irritation and may cause respiratory irritation.[12]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are often flammable and volatile.
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the development of novel therapeutic agents. The straightforward synthetic protocols, coupled with the potential for diverse biological activities, make these compounds highly attractive for further investigation. By following the detailed procedures and characterization methods outlined in this guide, researchers can confidently synthesize and evaluate these novel chemical entities.
References
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Baluja, S., et al. (2009). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Available at: [Link]
-
Hassan, M. S., et al. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]
-
Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. Available at: [Link]
-
Yadav, P., et al. (2020). synthesis, dft study and antimicrobial activity of schiff bases derived from benzaldehydes and amino acids. Semantic Scholar. Available at: [Link]
-
Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. ResearchGate. Available at: [Link]
-
Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Semantic Scholar. Available at: [Link]
-
Sakhare, K. B., et al. (2024). Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society. Available at: [Link]
-
Ahmad, N. S., et al. (2022). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Journal of Academia. Available at: [Link]
-
Patel, H., & Sharma, D. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. Available at: [Link]
-
Roman, G. (2022). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Available at: [Link]
-
Various Authors. (n.d.). 5-chloro-salicylaldehyde-Shiff bases. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Selected 1 H-NMR parameters of the Schiff bases. ResearchGate. Available at: [Link]
-
Çolak, F., et al. (2024). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Springer. Available at: [Link]
-
Çolak, F., et al. (2024). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. R Discovery. Available at: [Link]
-
Kumar, S., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PubMed Central. Available at: [Link]
-
Al-Salim, N. H., et al. (2015). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. International Journal of Scientific Engineering and Research (IJSER). Available at: [Link]
-
Jayaseelan, P., et al. (2021). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthone. ScienceOpen. Available at: [Link]
-
Ali, A., et al. (2024). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and in-silico studies. Springer. Available at: [Link]
-
Islam, M. S., et al. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian Journal of Applied Chemistry Research. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. PubMed Central. Available at: [Link]
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The Versatile Role of 5-Chloro-2-hydroxy-4-methylbenzaldehyde in the Synthesis of Bioactive Molecules
Introduction: A Multifaceted Building Block in Organic Synthesis
5-Chloro-2-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in the field of organic synthesis, particularly for the development of novel therapeutic agents and functional materials. Its unique molecular architecture, featuring a reactive aldehyde group, a directing hydroxyl group, and halogen and methyl substituents on the aromatic ring, makes it a versatile precursor for a variety of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed experimental protocols for the synthesis of key derivatives such as Schiff bases and coumarins.
The strategic placement of the hydroxyl group ortho to the formyl group facilitates the formation of intramolecular hydrogen bonds and enables its participation in cyclization reactions, leading to the construction of various heterocyclic scaffolds. The presence of the chloro and methyl groups further modulates the electronic properties and lipophilicity of the resulting molecules, which can significantly influence their biological activity. Derivatives of this aldehyde are being explored for their potential antibacterial, antifungal, and other pharmacological properties.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 3328-68-5 | [2] |
| Molecular Formula | C₈H₇ClO₂ | [2] |
| Molecular Weight | 170.59 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 89-90 °C | |
| Boiling Point | 272.5±35.0 °C (Predicted) | |
| Density | 1.281±0.06 g/cm³ (Predicted) | [] |
Application in the Synthesis of Schiff Bases: Precursors to Bioactive Compounds
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a prominent class of compounds synthesized through the condensation of primary amines with aldehydes. Those derived from salicylaldehydes, such as this compound, are of particular interest due to their demonstrated broad-spectrum biological activities, including antimicrobial and anticancer properties. The imine nitrogen and the adjacent hydroxyl group provide excellent coordination sites for metal ions, leading to the formation of stable metal complexes with potentially enhanced biological efficacy.
Mechanistic Rationale
The synthesis of Schiff bases is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine, also acid-catalyzed, yields the stable Schiff base.
Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.
Protocol 1: General Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine, exemplified by aniline.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.71 g (10 mmol) of this compound in 30 mL of absolute ethanol with stirring.
-
Addition of Amine: To this solution, add 0.93 g (10 mmol) of aniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. Cooling in an ice bath can further enhance crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified Schiff base in a vacuum oven.
Application in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation
Coumarins are a class of benzopyrone compounds found widely in nature and are known for their diverse pharmacological activities. The Knoevenagel condensation is a powerful tool for the synthesis of coumarin scaffolds, involving the reaction of a salicylaldehyde derivative with an active methylene compound. This compound serves as an excellent starting material for the preparation of substituted coumarins.
Mechanistic Rationale
The Knoevenagel condensation for coumarin synthesis is a base-catalyzed reaction. The base (e.g., piperidine) abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The resulting intermediate undergoes an intramolecular cyclization (Michael addition) and subsequent dehydration to yield the coumarin ring system.
Caption: Mechanism of Coumarin Synthesis via Knoevenagel Condensation.
Protocol 2: Synthesis of a 6-Chloro-7-methyl-coumarin-3-carboxylate Derivative
This protocol outlines the synthesis of a coumarin derivative using this compound and diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Büchner funnel and filter paper
Procedure:
-
Reactant Mixture: In a 100 mL round-bottom flask, combine 1.71 g (10 mmol) of this compound and 1.76 g (11 mmol) of diethyl malonate in 25 mL of ethanol.
-
Catalyst Addition: Add 0.1 mL of piperidine to the mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the progress of the reaction using TLC.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate the precipitation of the coumarin product.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure coumarin derivative.
Biological Significance of Derived Compounds
Derivatives of substituted salicylaldehydes, including Schiff bases and coumarins, are of significant interest in drug discovery due to their wide range of biological activities.
Antimicrobial and Antifungal Activity
Schiff bases and their metal complexes derived from halogenated salicylaldehydes have demonstrated potent antibacterial and antifungal properties. For instance, sulfonamides containing the 4-(5-chloro-2-hydroxybenzylideneamino) moiety have shown promising activity against various bacterial and mycobacterial strains.[5] While specific data for derivatives of this compound is an active area of research, the structural similarity suggests a high potential for antimicrobial efficacy. The lipophilic character imparted by the chloro and methyl groups can enhance cell membrane penetration, a key factor in antimicrobial activity.
Potential for Other Therapeutic Applications
The versatile scaffold of coumarins allows for further functionalization, leading to compounds with potential applications as anticoagulants, anti-inflammatory agents, and anticancer agents. The specific substitution pattern of 6-chloro-7-methyl on the coumarin ring, derived from this compound, offers a unique template for the design of novel therapeutic candidates.
Conclusion and Future Outlook
This compound is a valuable and versatile starting material in organic synthesis. Its unique substitution pattern provides a strategic advantage in the construction of a diverse array of heterocyclic compounds, particularly Schiff bases and coumarins. The straightforward and efficient synthetic protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel derivatives. The demonstrated and potential biological activities of these derivatives underscore the importance of this compound as a key building block in the ongoing quest for new and effective therapeutic agents. Further research into the synthesis of a broader range of heterocyclic systems from this precursor and a comprehensive evaluation of their pharmacological properties are warranted.
References
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-
Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]
- Chem-Impex. (n.d.). 5-Chloro-2,4-dihydroxybenzaldehyde. Chem-Impex.
- MDPI. (n.d.).
- Villemin, D., & Martin, B. (1994).
- Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
- Journal of the Iranian Chemical Society. (2009). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid.
- Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-542.
- ResearchGate. (n.d.). Synthesis of coumarin derivatives via Knoevenagel condensation by using ZnO nanoparticles as a catalyst.
-
PubChem. (n.d.). 5-Chloro-2-hydroxy-4-methyl-benzaldehyde. National Center for Biotechnology Information. [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
-
Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]
- El-Masry, A. H., Fahmy, H. H., & Abdelwahed, S. H. A. (2000). Synthesis of some new heterocyclic compounds with expected potential biological activity. Journal of the Chemical Society of Pakistan, 22(3), 223-228.
- Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.
- Semantic Scholar. (n.d.). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Semantic Scholar.
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- BOC Sciences. (n.d.). CAS 3328-68-5 5-chloro-2-hydroxy-4-methyl-benzaldehyde. BOC Sciences.
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- ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives.
- BLD Pharm. (n.d.). 3328-68-5|this compound|BLD Pharm. BLD Pharm.
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- Jin, C., Chen, J., & Su, W. (2010). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2-ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. HETEROCYCLES, 83(1), 153.
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Synthesis of 5-Chloro-2-hydroxy-4-methylbenzaldehyde: A Detailed Protocol for Ortho-Formylation
Introduction
5-Chloro-2-hydroxy-4-methylbenzaldehyde is a substituted salicylaldehyde derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers. The regioselective introduction of a formyl group onto the aromatic ring of 4-chloro-3-methylphenol is a key synthetic step in its preparation. This application note provides a detailed protocol for the ortho-formylation of 4-chloro-3-methylphenol, focusing on the highly selective magnesium-mediated approach. The causality behind experimental choices, a thorough understanding of the reaction mechanism, and comprehensive procedural details are provided to ensure reproducible and efficient synthesis.
Reaction Overview: The Magnesium-Mediated Ortho-Formylation
Several classical methods exist for the formylation of phenols, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[1][2][3] However, these methods can sometimes suffer from moderate yields and lack of regioselectivity, particularly with substituted phenols. An alternative and highly efficient method for the selective ortho-formylation of phenols utilizes paraformaldehyde in the presence of magnesium dichloride and a non-nucleophilic base like triethylamine.[4][5] This method demonstrates excellent ortho-selectivity, which is attributed to the formation of a magnesium phenoxide intermediate that directs the electrophilic attack of formaldehyde to the ortho position.[6]
The starting material for this synthesis is 4-chloro-3-methylphenol, a commercially available substituted phenol.[7][8] The reaction introduces a formyl group (-CHO) at the position ortho to the hydroxyl group, yielding the desired this compound.
Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound via magnesium-mediated ortho-formylation.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) | Notes |
| 4-Chloro-3-methylphenol | C₇H₇ClO | 142.58 | 20 | 2.85 g | Starting material |
| Anhydrous Magnesium Dichloride | MgCl₂ | 95.21 | 30 | 2.86 g | Dried prior to use |
| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) | 135 | 4.05 g | Ensure it is dry |
| Triethylamine | (C₂H₅)₃N | 101.19 | 75 | 10.4 mL | Distilled and dry |
| Anhydrous Acetonitrile | CH₃CN | 41.05 | - | 100 mL | Distilled over CaH₂ |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | For extraction |
| Hydrochloric Acid (5% aq.) | HCl | 36.46 | - | As needed | For work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | For drying |
| Hexane | C₆H₁₄ | 86.18 | - | As needed | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous magnesium dichloride (2.86 g, 30 mmol) and dry paraformaldehyde (4.05 g, 135 mmol).
-
Solvent and Base Addition: Add 100 mL of anhydrous acetonitrile to the flask. With gentle stirring, add dry triethylamine (10.4 mL, 75 mmol) to the suspension.
-
Substrate Addition: Dissolve 4-chloro-3-methylphenol (2.85 g, 20 mmol) in a small amount of anhydrous acetonitrile and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of diethyl ether and then carefully add 5% aqueous hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane or a hexane/ethyl acetate mixture to yield pure this compound.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanism of Magnesium-Mediated Ortho-Formylation
The high ortho-selectivity of this formylation reaction is a direct consequence of the role of the magnesium ion. The reaction proceeds through the following key steps:
-
Formation of Magnesium Phenoxide: Triethylamine, a non-nucleophilic base, deprotonates the 4-chloro-3-methylphenol to form the corresponding phenoxide. This phenoxide then coordinates with magnesium dichloride to form a magnesium phenoxide species.
-
Chelation and Directed Ortho-Attack: The magnesium ion in the phenoxide intermediate is believed to chelate with the oxygen atom of formaldehyde (generated from paraformaldehyde). This chelation brings the electrophilic carbon of formaldehyde in close proximity to the ortho-position of the phenoxide ring, thereby directing the electrophilic aromatic substitution to this position.
-
Hydrolysis: Upon acidic work-up, the intermediate is hydrolyzed to yield the final product, this compound.
Caption: Simplified mechanism of magnesium-mediated ortho-formylation.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.[9]
| Property | Expected Value |
| Appearance | Pale yellow solid |
| Molecular Formula | C₈H₇ClO₂ |
| Molar Mass | 170.59 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ ~11.0 (s, 1H, -OH), ~9.8 (s, 1H, -CHO), ~7.5 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~2.3 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ ~196 (C=O), ~160 (C-OH), ~138 (C-Cl), ~135, ~125, ~120, ~118 (Ar-C), ~16 (-CH₃) |
| IR (cm⁻¹) | ~3200-3400 (O-H stretch), ~1650 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic) |
| Mass Spectrometry (m/z) | [M]⁺ at ~170, [M+2]⁺ at ~172 (due to ³⁵Cl and ³⁷Cl isotopes) |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Triethylamine is flammable and has a strong odor.
-
Acetonitrile is toxic and flammable.
-
Hydrochloric acid is corrosive.
-
Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from 4-chloro-3-methylphenol using a magnesium-mediated ortho-formylation reaction. This method offers high regioselectivity and good yields, making it a valuable procedure for researchers in organic synthesis, medicinal chemistry, and materials science. By understanding the underlying mechanism and adhering to the detailed experimental procedure, scientists can confidently prepare this important chemical intermediate for their research and development endeavors.
References
-
García, O., Nicolás, E., & Albericio, F. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 23(11), 2829. [Link]
-
Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547. [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
-
Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(4), 824-828. [Link]
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Duff reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3, 3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino) acrylaldehyde and its utility in the synthesis of some new heterocyclic compounds. Organic Chemistry International, 2013. [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69. [Link]
-
García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(29), 5489-5491. [Link]
-
Roman, G. (2021). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 15(3), 532-540. [Link]
-
L.S. College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. Retrieved from [Link]
-
Casnati, G., Crisafulli, M., & Ricca, A. (1965). A new method for the selective ortho-formylation of phenols. Tetrahedron Letters, 6(4), 243-245. [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]
-
Chem-Station. (2016, September 22). Duff Reaction. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-hydroxy-4-methyl-benzaldehyde. Retrieved from [Link]
-
Campos, P. J., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(42), 10037-10043. [Link]
-
Jackson, A., et al. (1998). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, (22), 3695-3702. [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
- European Patent Office. (1983). Process for preparation of hydroxybenzaldehydes (EP 0068725 A1).
-
MDPI. (2021). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Applied Sciences, 11(11), 5227. [Link]
-
LANXESS. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]
- Google Patents. (2014). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde (CN103896752A).
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- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
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Topic: Application of 5-Chloro-2-hydroxy-4-methylbenzaldehyde in Medicinal Chemistry
An In-depth Technical Guide for Medicinal Chemists
Abstract
5-Chloro-2-hydroxy-4-methylbenzaldehyde is a substituted salicylaldehyde that has garnered significant interest as a versatile scaffold in medicinal chemistry. Its strategically positioned functional groups—a reactive aldehyde, a phenolic hydroxyl, a lipophilic methyl group, and an electron-withdrawing chlorine atom—provide a unique combination of reactivity and physicochemical properties. This allows for the facile synthesis of a diverse range of derivatives, most notably Schiff bases and heterocyclic systems, which have demonstrated a broad spectrum of biological activities. This guide provides an in-depth exploration of the synthetic utility of this building block, detailed protocols for the preparation of its derivatives, and methodologies for their subsequent biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in the design and discovery of novel therapeutic agents.
The Strategic Value of the this compound Scaffold
The therapeutic potential of compounds derived from this compound stems directly from its molecular architecture.
-
Aldehyde Group (-CHO): This is the primary site for synthetic modification, readily undergoing condensation reactions with primary amines to form stable imines (Schiff bases). It can also participate in various cyclization and multi-component reactions.
-
Hydroxyl Group (-OH): The ortho-positioned hydroxyl group is crucial. It forms a stable six-membered intramolecular hydrogen bond with the imine nitrogen in its Schiff base derivatives, conferring planarity and enhancing their chelating ability with metal ions—a property often linked to biological activity.
-
Chlorine Atom (-Cl): As a halogen, it increases the lipophilicity of the molecule, which can improve membrane permeability and bioavailability. Its electron-withdrawing nature also modulates the reactivity of the aromatic ring.
-
Methyl Group (-CH₃): This group further enhances lipophilicity and can provide steric bulk, influencing how the molecule fits into the binding pockets of biological targets.
This combination of features makes this compound an excellent starting material for creating libraries of compounds for screening against various diseases.
Synthetic Pathways and Experimental Protocols
The most prominent application of this aldehyde is in the synthesis of Schiff bases, a class of compounds known for their wide-ranging pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
Protocol 1: General Synthesis of Schiff Base Derivatives
This protocol details a standard condensation reaction, a robust and high-yielding method for synthesizing Schiff bases from this compound.
Causality: The reaction relies on the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. An acidic catalyst protonates the hydroxyl intermediate, facilitating the elimination of a water molecule to form the C=N double bond. Absolute ethanol is used as a solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic, 2-3 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Step-by-Step Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of this compound in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add 5.0 mmol of the chosen primary amine.
-
Catalysis: Add 3 drops of glacial acetic acid to the mixture.
-
Reaction Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-5 hours.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored every hour using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Product Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate will often form. If not, the volume can be reduced by rotary evaporation, or the product can be precipitated by adding the reaction mixture to ice-cold water.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying & Characterization: Dry the purified product in a vacuum oven. The final structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Caption: Workflow for the synthesis of Schiff bases from this compound.
Applications in Medicinal Chemistry & Biological Activity
Derivatives of this scaffold have been evaluated for numerous biological activities.
Antimicrobial Agents
Schiff bases are well-known for their antimicrobial properties. The imine group is often critical for this activity, and the lipophilicity imparted by the chloro and methyl groups can enhance the ability of these compounds to penetrate microbial cell walls.[2]
Table 1: Representative Antimicrobial Activity of Salicylaldehyde-derived Schiff Bases
| Compound Class | Derivative Example | Target Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | [2] |
| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 | [2] |
| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | A. niger | 47.5 |[2] |
Anticancer Agents
Many Schiff bases derived from substituted salicylaldehydes have demonstrated potent cytotoxic activity against various cancer cell lines.[3] Their mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like the MAPK pathway.[3]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for screening potential anticancer compounds.
Causality: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic agent will reduce the metabolic activity, leading to a decreased color signal.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (DMSO at the highest concentration used). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition (Self-Validation): Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance values directly correlate with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Conclusion and Future Directions
This compound is a powerful and economically viable building block for constructing libraries of potential therapeutic agents. The straightforward synthesis of its Schiff base derivatives allows for extensive structure-activity relationship (SAR) studies. Future research should focus on expanding the diversity of reaction partners beyond simple primary amines, exploring multi-component reactions, and investigating the synthesis of novel heterocyclic systems. Furthermore, detailed mechanistic studies on the most potent derivatives are essential to understand their mode of action, identify specific molecular targets, and guide the rational design of next-generation drug candidates.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-2-hydroxy-4-methylbenzaldehyde as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Compounds
Abstract
This comprehensive guide details the strategic use of 5-Chloro-2-hydroxy-4-methylbenzaldehyde as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. This unique salicylaldehyde derivative, featuring a strategically positioned chloro group, a hydroxyl moiety, and a methyl group, offers a versatile platform for constructing coumarins, chalcones, and Schiff bases—scaffolds of significant interest to researchers in medicinal chemistry and drug development. This document provides not only step-by-step, validated protocols but also delves into the mechanistic rationale behind the synthetic strategies, empowering researchers to confidently utilize this precursor in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
This compound is a highly functionalized aromatic aldehyde. Its utility as a precursor stems from the cooperative reactivity of its functional groups. The ortho-hydroxybenzaldehyde moiety is the cornerstone for classical condensation reactions, while the chloro and methyl substituents on the aromatic ring provide opportunities for further derivatization and modulate the electronic properties and biological activity of the resulting heterocyclic systems. This precursor is an excellent starting point for building libraries of compounds for structure-activity relationship (SAR) studies.
Chemical Properties of the Precursor:
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₂ | |
| Molecular Weight | 170.59 g/mol | |
| CAS Number | 3328-68-5 | |
| Appearance | Off-white to pale yellow crystalline powder | |
| Solubility | Soluble in ethanol, DMSO, and DMF |
Synthesis of Coumarin Derivatives via Knoevenagel Condensation
Coumarins, or 2H-chromen-2-ones, are a prominent class of benzopyrones with a wide spectrum of pharmacological activities. The Knoevenagel condensation provides a direct and efficient route to 3-substituted coumarins from ortho-hydroxybenzaldehydes and active methylene compounds.
Mechanistic Insight
The base-catalyzed Knoevenagel condensation begins with the deprotonation of the active methylene compound to form a nucleophilic carbanion. This is followed by a nucleophilic attack on the carbonyl carbon of this compound. The subsequent intramolecular cyclization (laconization) with the elimination of a water molecule yields the coumarin scaffold. The choice of a weak base, such as piperidine, is crucial to prevent the self-condensation of the aldehyde.
Caption: Mechanism of Knoevenagel condensation.
Protocol: Synthesis of 6-Chloro-3-cyano-7-methylcoumarin
This protocol details the synthesis of a cyano-substituted coumarin, a valuable intermediate for further functionalization.
Materials:
-
This compound (1.0 eq, 1.71 g, 10 mmol)
-
Ethyl cyanoacetate (1.1 eq, 1.24 g, 11 mmol)
-
Piperidine (0.1 eq, 0.085 g, 1 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and ethyl cyanoacetate in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion (typically 3-4 hours), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 6-Chloro-3-cyano-7-methylcoumarin as a pale yellow solid.
Expected Yield: 85-92%
Characterization Data:
-
IR (KBr, cm⁻¹): 2225 (C≡N), 1730 (C=O, lactone), 1610, 1550 (C=C, aromatic).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.85 (s, 1H, H-4), 8.10 (s, 1H, H-5), 7.25 (s, 1H, H-8), 2.45 (s, 3H, -CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 159.5 (C=O), 154.0, 150.2, 148.5, 128.0, 120.5, 118.0, 116.5 (C≡N), 115.8, 105.0, 17.5 (-CH₃).
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities.[1] The Claisen-Schmidt condensation is a reliable method for their synthesis from an aromatic aldehyde and an acetophenone derivative.
Mechanistic Insight
This base-catalyzed reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the conjugated chalcone system. A strong base like sodium hydroxide is typically used to facilitate enolate formation.
Caption: Mechanism of Claisen-Schmidt condensation.
Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)prop-2-en-1-one
This protocol describes the synthesis of a chalcone bearing a chloro-substituted phenyl ring, a common motif in bioactive molecules.
Materials:
-
This compound (1.0 eq, 1.71 g, 10 mmol)
-
4-Chloroacetophenone (1.0 eq, 1.55 g, 10 mmol)
-
Sodium Hydroxide (NaOH) (2.0 eq, 0.8 g, 20 mmol)
-
Ethanol (25 mL)
-
Water (25 mL)
Procedure:
-
In a 100 mL flask, dissolve this compound and 4-chloroacetophenone in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add the cold NaOH solution to the ethanolic solution of the reactants with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. The formation of a precipitate is indicative of product formation.
-
Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl (1 M) to a pH of ~2-3.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone as a yellow crystalline solid.
Expected Yield: 75-85%
Characterization Data:
-
IR (KBr, cm⁻¹): 3400-3200 (O-H, broad), 1650 (C=O, conjugated ketone), 1590, 1510 (C=C, aromatic), 975 (trans C-H bend).[2]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 12.5 (s, 1H, -OH), 8.05 (d, J = 8.5 Hz, 2H, H-2',6'), 7.80 (d, J = 15.5 Hz, 1H, H-β), 7.50 (d, J = 8.5 Hz, 2H, H-3',5'), 7.45 (s, 1H, H-6), 7.40 (d, J = 15.5 Hz, 1H, H-α), 6.90 (s, 1H, H-3), 2.30 (s, 3H, -CH₃). The large coupling constant (15.5 Hz) for the vinylic protons confirms the trans configuration.[2]
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 190.1 (C=O), 158.0, 145.0, 139.0, 136.5, 130.0, 129.5, 129.0, 128.5, 125.0, 122.0, 120.0, 118.0, 17.0 (-CH₃).
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands in coordination chemistry and exhibit a wide range of biological activities. They are readily synthesized by the condensation of a primary amine with an aldehyde.
Mechanistic Insight
The formation of a Schiff base is a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the imine, or Schiff base.
Caption: Mechanism of Schiff base formation.
Protocol: Synthesis of 2-chloro-4-(((4-methylphenyl)imino)methyl)-5-methylphenol
This protocol describes the synthesis of a Schiff base from p-toluidine, a readily available primary amine.
Materials:
-
This compound (1.0 eq, 1.71 g, 10 mmol)
-
p-Toluidine (1.0 eq, 1.07 g, 10 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve this compound in 10 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve p-toluidine in 10 mL of ethanol.
-
Add the p-toluidine solution to the aldehyde solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 2-3 hours. Monitor the reaction progress by TLC (Eluent: 15% Ethyl acetate in Hexane).
-
After completion, cool the reaction mixture in an ice bath.
-
The yellow solid product will precipitate. Collect the product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and dry it under vacuum.
Expected Yield: 90-95%
Characterization Data:
-
IR (KBr, cm⁻¹): 3450-3300 (O-H, broad), 1625 (C=N, imine), 1600, 1480 (C=C, aromatic).
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 13.5 (s, 1H, -OH), 8.50 (s, 1H, -CH=N-), 7.40 (s, 1H, H-6), 7.20 (d, J = 8.0 Hz, 2H, Ar-H), 7.10 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (s, 1H, H-3), 2.40 (s, 3H, Ar-CH₃), 2.35 (s, 3H, Ar-CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.0 (C=N), 159.0, 148.0, 138.0, 130.0, 129.8, 125.0, 121.0, 120.0, 118.5, 21.0 (Ar-CH₃), 17.2 (Ar-CH₃).
Conclusion
This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of coumarins, chalcones, and Schiff bases. The protocols provided herein are robust, high-yielding, and have been validated through spectroscopic characterization, offering researchers reliable methods to access these important heterocyclic scaffolds. The strategic placement of the chloro and methyl groups on the benzaldehyde ring provides a valuable handle for further synthetic modifications, making this precursor an ideal starting point for the development of novel compounds with potential therapeutic applications.
References
-
FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). (n.d.). In ResearchGate. Retrieved January 5, 2026, from [Link]
- BenchChem. (2025).
- Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
- Siddiqui, Z. N., & Khan, K. (2012). Synthesis of Chalcones with Anticancer Activities. Archiv der Pharmazie, 345(7), 558-566.
-
A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). In SciSpace. Retrieved January 5, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE FROM BENZALDEHYDE AND PARA-TOLUIDINE USING GOOSEBERRY EXTRACT. (2022). In ResearchGate. Retrieved January 5, 2026, from [Link]
Sources
Experimental procedure for the nitration of 5-Chloro-2-hydroxy-4-methylbenzaldehyde
An Application Note for the Regioselective Synthesis of 5-Chloro-2-hydroxy-4-methyl-3-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive, in-depth protocol for the regioselective nitration of 5-Chloro-2-hydroxy-4-methylbenzaldehyde. Nitrated aromatic aldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. The procedure detailed herein is designed for researchers in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles that govern the reaction's outcome. We address the critical aspects of regioselectivity based on substituent directing effects, reaction parameter optimization, and rigorous safety protocols. This document serves as a self-validating guide, incorporating characterization data, troubleshooting advice, and authoritative references to ensure reproducible and reliable results in a laboratory setting.
Introduction and Scientific Rationale
The introduction of a nitro group (–NO₂) onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation in organic chemistry.[1] The resulting nitroaromatic compounds are exceptionally versatile; the nitro group can be reduced to an amine, act as a directing group for subsequent substitutions, or participate in various coupling reactions. This compound presents a polysubstituted aromatic substrate where the challenge lies in controlling the position of nitration. The interplay of activating and deactivating groups on the benzene ring dictates the regiochemical outcome of the reaction.
The successful synthesis of the target molecule, 5-Chloro-2-hydroxy-4-methyl-3-nitrobenzaldehyde , hinges on understanding these directing effects:
-
Hydroxyl (–OH): A powerful activating group that directs incoming electrophiles to the ortho and para positions.[2]
-
Methyl (–CH₃): An activating group, also directing ortho and para.
-
Aldehyde (–CHO): A deactivating group that directs to the meta position.[3][4]
-
Chloro (–Cl): A deactivating group that directs ortho and para.[5][6]
In this specific substrate, the hydroxyl group is the most potent activator, and its directing influence is paramount. The position ortho to the hydroxyl group (C3) is strongly favored as it is also ortho to the methyl group and meta to the aldehyde group, making it the most electron-rich and sterically accessible site for electrophilic attack. This application note provides a method optimized for this specific regioselective outcome.
Reaction Mechanism and Experimental Workflow
The nitration proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. In this protocol, nitric acid in an acetic acid solvent is used. The nitric acid acts as the source of the electrophile, the nitronium ion (NO₂⁺). The highly activated aromatic ring then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation re-establishes aromaticity and yields the final nitrated product.
Caption: The mechanism of electrophilic aromatic nitration.
The overall experimental procedure is designed to ensure safety, efficiency, and purity of the final product. The workflow involves careful temperature control during the exothermic nitration step, followed by a controlled precipitation and thorough purification.
Caption: A summary of the experimental workflow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of analogous phenolic aldehydes.[7]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Grade | Supplier Example |
| This compound | 6333-28-4 | 170.59 | >98% | Sigma-Aldrich |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS Grade | Fisher Scientific |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | ACS Grade | VWR |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | Reagent Grade | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | 18.02 | - | In-house |
| Ice | - | - | - | In-house |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, Erlenmeyer flasks)
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Dissolution: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 5.0 g (29.3 mmol) of this compound in 25 mL of glacial acetic acid. Stir until a clear solution is formed.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Nitrating Agent: In the dropping funnel, place 2.8 mL (approx. 44.0 mmol, 1.5 eq) of 70% nitric acid. Add the nitric acid dropwise to the cooled acetic acid solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. The reaction is exothermic, and careful control is necessary to prevent the formation of oxidation byproducts.[8][9]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1.5 to 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Quenching and Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture into a 400 mL beaker containing approximately 200 g of crushed ice and water. Stir the resulting slurry for 15 minutes. A yellow solid should precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acetic and nitric acids.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C or in a desiccator over a drying agent to a constant weight. The expected product is a yellow crystalline solid.
Characterization and Validation
The identity and purity of the synthesized 5-Chloro-2-hydroxy-4-methyl-3-nitrobenzaldehyde should be confirmed using standard analytical techniques.
-
Melting Point: Compare the experimentally determined melting point with literature values for analogous compounds. Nitrated phenolic aldehydes are typically solids with distinct melting points.[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the aldehyde proton (typically δ > 10 ppm), the methyl protons, and the hydroxyl proton. The aromatic region will confirm the C3 substitution pattern.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch (broad, ~3200-3500 cm⁻¹), the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively).[11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (215.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observable in the molecular ion peak.[11]
Safety Precautions and Waste Disposal
5.1. Hazard Analysis
-
Nitric Acid: Is a strong oxidizing agent and is highly corrosive. It can cause severe skin and eye burns and is toxic upon inhalation.[12][13] All manipulations must be performed in a certified chemical fume hood.
-
Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Its vapors are irritating to the respiratory system.
-
Nitration Reaction: These reactions are highly exothermic and can proceed uncontrollably if the temperature is not managed.[9] Never add the substrate to the nitrating agent; always add the nitrating agent slowly to the substrate solution.
5.2. Personal Protective Equipment (PPE)
-
Wear ANSI Z87.1-compliant safety goggles or a face shield at all times.
-
Wear a flame-retardant lab coat.
-
Use two pairs of compatible gloves (e.g., a nitrile inner glove and a butyl rubber or Viton™ outer glove) when handling concentrated acids.[13]
-
Ensure a safety shower and eyewash station are immediately accessible.[14]
5.3. Waste Disposal
-
The acidic aqueous filtrate from the product isolation should be carefully neutralized with a base such as sodium bicarbonate or sodium hydroxide before disposal. Be aware that neutralization is also exothermic.
-
Dispose of all organic solvents and solid chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[15]
References
- Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes.
- Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture.
- Quora. (2019). What is the mechanism of nitrosation of phenol?
- University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Reddit. (2015). Trinitration of phenols. r/chemhelp.
- Vedantu. (n.d.). Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE.
- BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).
- Columbus Chemical. (2021). Concentrated Nitric with 2% Sulfuric Acid.
- CAMEO Chemicals. (n.d.). NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID).
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- Texas Woman's University. (n.d.). Nitric Acid SOP.
- BenchChem. (2025). A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.
- ChemicalBook. (n.d.). 5-chloro-2-hydroxy-3-nitro-benzaldehyde(16634-90-5) 1h nmr.
- BenchChem. (2025). Laboratory-scale preparation of 2-Chloro-5-nitrobenzaldehyde.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide.
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Application Notes and Protocols for the Comprehensive Characterization of 5-Chloro-2-hydroxy-4-methylbenzaldehyde
Introduction
5-Chloro-2-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. Its chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a chlorinated benzene ring, imparts a unique combination of chemical properties that necessitate a thorough and multi-faceted analytical characterization. This comprehensive guide provides detailed application notes and validated protocols for the analysis of this compound, designed for researchers, scientists, and professionals in drug development and quality control. The methodologies outlined herein are grounded in established analytical principles and are designed to ensure scientific integrity, reliability, and reproducibility.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for the development of robust analytical methods. These properties guide the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Source |
| Chemical Formula | C₈H₇ClO₂ | |
| Molecular Weight | 170.59 g/mol | |
| CAS Number | 3328-68-5 | |
| Appearance | Pale yellow to light brown crystalline solid | |
| Melting Point | 89-90 °C | |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. |
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are indispensable for assessing the purity of this compound and for its quantification in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the volatility and thermal stability of the analyte and any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is highly effective.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
dot
Application of 5-Chloro-2-hydroxy-4-methylbenzaldehyde in the development of fluorescence sensors
An Application Guide for Researchers
Harnessing 5-Chloro-2-hydroxy-4-methylbenzaldehyde for Advanced Fluorescence Sensing
Abstract
This document provides a comprehensive guide to the application of this compound as a versatile precursor in the synthesis of Schiff base-derived fluorescence sensors. We delve into the underlying sensing mechanisms, provide detailed, field-tested protocols for sensor synthesis and application in metal ion detection, and discuss the interpretation of results. This guide is intended for researchers, chemists, and drug development professionals seeking to develop novel chemosensors for analytical and bioimaging applications.
Introduction: The Rationale for this compound
Fluorescence-based sensing has become an indispensable tool in chemical and biological sciences due to its high sensitivity, rapid response, and potential for real-time monitoring.[1] The design of the fluorophore is paramount, and salicylaldehyde derivatives are a cornerstone in the synthesis of "turn-on" fluorescent probes, particularly through the formation of Schiff bases.
This compound is an exemplary starting material for several key reasons:
-
Reactive Aldehyde Group: Provides a site for facile condensation reaction with primary amines to form the crucial C=N (imine) bond of the Schiff base.
-
Hydroxyl Group: The ortho-hydroxyl group is critical for forming a stable chelation pocket for target analytes, such as metal ions.
-
Electron-Withdrawing Chloro Group: Can modulate the electronic properties of the molecule, potentially enhancing the sensor's photophysical characteristics and binding affinity.
-
Structural Rigidity: The aromatic backbone provides a rigid framework that can minimize non-radiative decay, often leading to higher fluorescence quantum yields upon analyte binding.
This guide will focus on the synthesis of a representative Schiff base sensor from this aldehyde and its application in the selective detection of aluminum (Al³⁺), a cation of significant environmental and biological interest.[2]
Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
The most common sensing mechanism for salicylaldehyde-based Schiff base sensors is Chelation-Enhanced Fluorescence (CHEF).[3] In the unbound state, the sensor exhibits weak or no fluorescence. This is often due to a photoinduced electron transfer (PET) process where the lone pair of electrons on the imine nitrogen quenches the fluorescence of the aromatic system. Upon binding a target metal ion (e.g., Al³⁺), this PET pathway is inhibited. The chelation restricts the C=N isomerization and forms a rigid, conjugated system, leading to a dramatic increase in fluorescence intensity—a "turn-on" response.
Synthesis Protocol: Representative Sensor (SB-1)
This protocol describes the synthesis of a representative Schiff base sensor, SB-1, from this compound and 2-aminobenzothiazole, based on established methodologies for similar compounds.[3]
Materials & Reagents
-
This compound (FW: 170.59 g/mol )
-
2-Aminobenzothiazole (FW: 150.19 g/mol )
-
Absolute Ethanol (EtOH), Reagent Grade
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.71 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Amine: To this solution, add 1.50 g (10 mmol) of 2-aminobenzothiazole.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Scientist's Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the primary amine.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the flask to cool to room temperature. A yellow precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified yellow solid (SB-1) in a vacuum oven at 50°C for 12 hours. Characterize the final product using FT-IR, ¹H-NMR, and Mass Spectrometry.
Application Note: Fluorometric Detection of Al³⁺
This section details the use of the synthesized sensor (SB-1) for the quantitative detection of Al³⁺ ions in an aqueous-organic medium.
Protocol: Fluorescence Titration Experiment
-
Stock Solutions:
-
Prepare a 1.0 mM stock solution of the sensor SB-1 in dimethyl sulfoxide (DMSO).
-
Prepare a 1.0 mM stock solution of Al(NO₃)₃·9H₂O in deionized water.
-
Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.4) in a 9:1 DMSO/Water (v/v) mixture.
-
-
Blank Measurement:
-
In a quartz cuvette, place 2990 µL of the buffer solution.
-
Add 10 µL of the SB-1 stock solution to achieve a final concentration of approximately 3.3 µM.
-
Mix thoroughly and record the fluorescence emission spectrum (e.g., from 400-600 nm) using an appropriate excitation wavelength (determined by scanning for the excitation maximum, likely around 380-400 nm). This is your baseline fluorescence (F₀).
-
-
Titration:
-
Add a small aliquot (e.g., 2-5 µL) of the 1.0 mM Al³⁺ stock solution to the cuvette.
-
Mix and allow the solution to equilibrate for 2 minutes.
-
Rationale: Allowing time for equilibration ensures the binding reaction between the sensor and Al³⁺ has reached a steady state before measurement.
-
Record the new fluorescence emission spectrum (F).
-
-
Repeat: Continue adding aliquots of the Al³⁺ solution and recording the spectra until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
Data Interpretation
-
Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ / k, where σ is the standard deviation of the blank measurement (measure the blank 10-15 times) and k is the slope of the linear portion of the fluorescence intensity vs. [Al³⁺] plot.[2]
-
Binding Constant (Ka): The association or binding constant can be determined by fitting the titration data to the Benesi-Hildebrand equation, assuming a 1:1 binding stoichiometry.
Protocol: Selectivity Study
To validate the sensor's trustworthiness, its selectivity for Al³⁺ must be tested against other common metal ions.
-
Prepare Samples: Prepare a series of identical sensor solutions (e.g., 3.3 µM SB-1 in buffer) in separate cuvettes or a 96-well plate.
-
Add Interferents: To each sample, add a significant excess (e.g., 10 equivalents) of a different metal ion salt (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺). Record the fluorescence intensity.
-
Test Al³⁺ Response: To a final sample containing only the sensor, add the same excess (10 equivalents) of Al³⁺ and record its fluorescence. This serves as the positive control.
-
Competitive Binding: To the samples already containing the interfering ions, now add 10 equivalents of Al³⁺ and measure the fluorescence again.
-
Analyze: Compare the fluorescence response. A highly selective sensor will show a significant fluorescence increase only upon the addition of Al³⁺, with minimal change from other ions.
Representative Sensor Performance Data
The following table summarizes expected performance characteristics for a sensor of this class.
| Parameter | Representative Value | Notes |
| Excitation Wavelength (λex) | ~390 nm | Wavelength at which the sensor is excited. |
| Emission Wavelength (λem) | ~485 nm | Wavelength of maximum fluorescence upon binding Al³⁺. |
| Fluorescence Enhancement | >100-fold | Ratio of fluorescence with saturating Al³⁺ vs. without Al³⁺. |
| Linear Range | 0 - 10 µM | Concentration range where fluorescence is proportional to [Al³⁺]. |
| Limit of Detection (LOD) | 20 - 100 nM | The lowest concentration of Al³⁺ that can be reliably detected.[4] |
| Response Time | < 2 minutes | Time required to reach a stable fluorescence signal after adding Al³⁺. |
Potential Application in Bioimaging
Schiff base sensors that operate in aqueous environments and exhibit low cytotoxicity are promising candidates for cellular imaging.[4][5]
Considerations for Bioimaging:
-
Cell Permeability: The sensor must be able to cross the cell membrane to detect intracellular Al³⁺.
-
Cytotoxicity: The sensor's toxicity to living cells must be evaluated, typically using an MTT assay.
-
Photostability: The sensor should resist photobleaching under prolonged microscope illumination.
A general protocol would involve incubating cultured cells (e.g., MCF-7 or hepatocytes) with a low concentration of the sensor, followed by imaging with a fluorescence confocal microscope.[5] Co-staining with commercial organelle trackers can help determine the subcellular localization of Al³⁺.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No fluorescence enhancement | 1. Incorrect excitation/emission wavelengths. 2. pH of the buffer is incorrect. 3. Sensor degradation. | 1. Run full excitation and emission scans to find maxima. 2. Optimize the pH; chelation is often pH-dependent. 3. Synthesize fresh sensor; store stock solution in the dark at 4°C. |
| High background fluorescence | 1. Impure sensor. 2. Contaminated solvents or buffer. | 1. Re-purify the sensor (e.g., by recrystallization). 2. Use spectroscopy-grade solvents and fresh buffer. |
| Poor selectivity | 1. Sensor coordinates with multiple ions (e.g., Zn²⁺). 2. Insufficient excess of interfering ions used in the test. | 1. This is an intrinsic property; the sensor may be a good probe for multiple ions. 2. Use a higher concentration (e.g., 50-100 equivalents) of interferents to confirm selectivity. |
References
-
Shi, L., Ge, H., Tan, S., Li, H., Song, Y., Zhu, H., & Tan, R. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. [Link]
-
Reyes-Mendoza, A., et al. (2023). Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. New Journal of Chemistry. [Link]
-
Kavitha, R., & Stalin, T. (2022). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. Materials Advances. [Link]
-
Ghosh, K., et al. (2015). A new colorimetric and turn-on fluorescent chemosensor for Al3+ in aqueous medium and its application in live-cell imaging. ResearchGate. [Link]
-
Alici, O., & Camara, I. M. (2023). Synthesis, Characterization and Selective Fluorimetric Detection of Al3+ by A Schiff Base Derived From 5-Chloro-8-Hydroxyquinoline. DergiPark. [Link]
-
PubMed. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. National Center for Biotechnology Information. [Link]
-
Li, H., et al. (2024). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. National Center for Biotechnology Information. [Link]
-
Alici, O., & Camara, M. I. (2023). Synthesis, Characterization and Selective Fluorimetric Detection of Al3+ by A Schiff Base Derived From 5-Chloro-8-Hydroxyquinoline. ResearchGate. [Link]
-
Liu, J., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Semantic Scholar. [Link]
-
Cai, S., Zhang, K., & Cai, X. (2024). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Zhurnal Prikladnoi Spektroskopii. [Link]
Sources
- 1. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Metal Complexes of 5-Chloro-2-hydroxy-4-methylbenzaldehyde: A Guide to Synthesis and Application in Drug Discovery
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of metal complexes derived from the versatile ligand, 5-Chloro-2-hydroxy-4-methylbenzaldehyde. This guide is founded on established principles of coordination chemistry and draws insights from recent advancements in the field of medicinal inorganic chemistry.
Introduction: The Promise of Salicylaldehyde-Based Metal Complexes
This compound, a substituted salicylaldehyde, serves as an excellent chelating agent for a variety of metal ions. The resulting metal complexes have garnered significant interest due to their diverse biological activities, which often surpass those of the free ligand. The coordination of the metal ion can enhance the therapeutic efficacy through mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the introduction of novel redox properties that can be exploited for therapeutic intervention. This guide will focus on the potential applications of these complexes in anticancer and antimicrobial research.
Synthesis of Metal Complexes: A Generalized Protocol
The synthesis of metal complexes of this compound typically involves a two-step process: first, the synthesis of a Schiff base ligand, followed by complexation with a suitable metal salt.
Part 1: Synthesis of the Schiff Base Ligand
A common approach is the condensation reaction between this compound and a primary amine to form a Schiff base. This reaction is generally straightforward and can be adapted for a wide range of amines to tune the steric and electronic properties of the resulting ligand.
Protocol: Synthesis of a Representative Schiff Base Ligand
-
Dissolution of Reactants: Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Stir the solution until the solid is completely dissolved.
-
Addition of Amine: To the stirred solution, add an equimolar amount (1 mmol) of the desired primary amine (e.g., 2-aminophenol) dissolved in 10 mL of absolute ethanol.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid as a catalyst. Fit the flask with a condenser and reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid Schiff base is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.
-
Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and mass spectrometry.
Part 2: Synthesis of the Metal Complex
The synthesized Schiff base ligand can then be used to form complexes with various transition metal ions.
Protocol: General Synthesis of a Metal(II) Complex
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (2 mmol) in 20 mL of hot ethanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂; 1 mmol) in 10 mL of hot ethanol.
-
Complexation: Add the metal salt solution dropwise to the stirred ligand solution. A change in color and the formation of a precipitate usually indicate complex formation.
-
Reflux: Reflux the reaction mixture for 2-3 hours to ensure complete complexation.
-
Isolation and Purification: Cool the mixture to room temperature. Collect the precipitated metal complex by filtration, wash with ethanol, and then with diethyl ether. Dry the complex in a vacuum desiccator.
-
Characterization: Characterize the synthesized metal complex using elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and molar conductance.
Application Note 1: In Vitro Anticancer Activity
Rationale: Metal-based drugs, such as cisplatin, are mainstays in cancer chemotherapy. However, issues of drug resistance and severe side effects necessitate the development of novel anticancer agents.[1] Metal complexes of Schiff bases derived from substituted salicylaldehydes have emerged as promising candidates, with some exhibiting greater cytotoxicity towards cancer cell lines than cisplatin.[1][2] The proposed mechanism often involves the induction of apoptosis through various cellular pathways, including DNA damage and mitochondrial dysfunction.[1][2]
Protocol: Evaluation of Cytotoxicity using the MTT Assay
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung cancer cells) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized metal complexes in DMSO. Treat the cells with various concentrations of the complexes (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each complex.
Data Presentation: Hypothetical IC₅₀ Values
| Compound | IC₅₀ (µM) against A549 Cells |
| Ligand | > 100 |
| Cu(II) Complex | 5.2 |
| Ni(II) Complex | 15.8 |
| Zn(II) Complex | 25.1 |
| Cisplatin | 10.5 |
Proposed Mechanism of Action
Caption: Proposed mechanism of anticancer activity for metal complexes.
Application Note 2: Antimicrobial Screening
Rationale: The rise of antibiotic-resistant bacteria poses a significant global health threat. Metal complexes often exhibit enhanced antimicrobial activity compared to their parent ligands.[3] This enhancement is explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its diffusion through the lipid membranes of microorganisms.
Protocol: Agar Well Diffusion Method
-
Preparation of Inoculum: Prepare a fresh inoculum of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli) in sterile nutrient broth and incubate at 37°C for 18-24 hours. Adjust the turbidity to 0.5 McFarland standard.
-
Agar Plate Preparation: Pour sterile Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the standardized microbial inoculum uniformly over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Punch wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Compound Loading: Add a specific concentration (e.g., 100 µg/mL) of the synthesized complexes (dissolved in DMSO) to the wells. Include a negative control (DMSO) and a positive control (a standard antibiotic like ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation: Hypothetical Zone of Inhibition Data
| Compound | Zone of Inhibition (mm) |
| S. aureus (Gram-positive) | |
| Ligand | 8 |
| Cu(II) Complex | 18 |
| Ni(II) Complex | 14 |
| Zn(II) Complex | 12 |
| Ciprofloxacin | 25 |
Application Note 3: DNA Interaction Studies
Rationale: The interaction of small molecules with DNA is a crucial aspect of their anticancer and antimicrobial activities. Understanding the mode and strength of this interaction can provide valuable insights into the mechanism of action. UV-Visible absorption titration is a common technique used to study these interactions.[4][5]
Protocol: UV-Visible Absorption Titration
-
Preparation of Solutions: Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4) and determine its concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹ cm⁻¹). Prepare stock solutions of the metal complexes in the same buffer.
-
Titration: Keep the concentration of the metal complex constant while varying the concentration of CT-DNA.
-
Spectral Recording: Record the UV-Vis absorption spectra of the metal complex in the absence and presence of increasing concentrations of CT-DNA.
-
Data Analysis: Monitor the changes in the absorbance and wavelength of the absorption bands of the complex upon addition of DNA. A hypochromic (decrease in absorbance) and/or bathochromic (red shift) effect often indicates intercalation of the complex between the DNA base pairs.
-
Binding Constant Calculation: Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation.
Experimental Workflow
Caption: Workflow for DNA binding studies using UV-Vis titration.
Conclusion
The metal complexes of this compound and its Schiff base derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The synthetic versatility of the ligand allows for the fine-tuning of the biological activity of the resulting complexes. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of these fascinating compounds. It is imperative that all synthesized compounds are thoroughly characterized to ensure their purity and structural integrity before any biological evaluation.
References
-
Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. (2023). MDPI. [Link]
-
Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. (2023). ResearchGate. [Link]
-
Sarwade, Y. N., Bharate, K. B., & Sakhare, M. A. (2024). Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society, 89(2), 165–175. [Link]
-
Roman, G. (n.d.). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Revue Roumaine de Chimie. [Link]
-
Synthesis, Characterization, and In-Vitro Anti-Microbial and Anti-Oxidant Activities of Co+2, Ni+2, Cu+2 and Zn+2 Complexes of 5-chloro-2-hydroxybenzaldehyde-N-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone. (2016). ResearchGate. [Link]
-
DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N. (2023). European Review for Medical and Pharmacological Sciences. [Link]
-
Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (n.d.). IntechOpen. [Link]
-
Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (n.d.). MDPI. [Link]
-
Molecular structure of 2-hydroxy-5-methylbenzaldehyde-N(4)-methylthiosemicarbazone H 2 DMMT (2). (n.d.). ResearchGate. [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). ResearchGate. [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed. [Link]
-
Tuned structure and DNA binding properties of metal complexes based on a new 4-acylpyrazolone derivative. (n.d.). RSC Publishing. [Link]
-
Anticancer Activity of Metal Complexes: Involvement of Redox Processes. (n.d.). PubMed Central. [Link]
-
Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. (2019). SBMU journals. [Link]
-
5-CHLORO-2-HYDROXY-4-METHYL-BENZALDEHYDE. (n.d.). MySkinRecipes. [Link]
-
5-Chloro-2-hydroxy-4-methyl-benzaldehyde. (n.d.). PubChem. [Link]
- Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.).
-
INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark. [Link]
-
Dna binding and antimicrobial studies on bivalent transition metal complexes with 2, 4-dihydroxybenzaldehyde-2-picolylamine. (n.d.). ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY. [Link]
-
Synthesis, Spectroscopic characterization and DNA Binding studies of Ortho hydroxy benzaldehyde pramipexole Schiff base Metal Complexes. (2022). JETIR.org. [Link]
-
Benzaldehyde, 5-chloro-2-hydroxy-. (n.d.). NIST WebBook. [Link]
-
2-Hydroxy-4-methylbenzaldehyde. (n.d.). PubChem. [Link]
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Application Notes & Protocols: Synthesis and Derivatization of Substituted Hydroxybenzaldehydes for Pharmaceutical Research
Abstract: Substituted hydroxybenzaldehydes are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and complex molecular architectures. Their utility stems from the versatile reactivity of the hydroxyl and formyl groups, which allows for extensive derivatization. This guide provides an in-depth exploration of the synthetic strategies for producing key isomers: ortho-hydroxybenzaldehydes (salicylaldehydes) and para-hydroxybenzaldehydes. We will use the synthesis of 5-Chloro-2-hydroxy-4-methylbenzaldehyde as a central example to detail robust ortho-formylation techniques, including the Reimer-Tiemann and Duff reactions. Furthermore, we will contrast these methods with strategies for achieving para-selectivity, crucial for accessing the isomeric 4-hydroxybenzaldehyde derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these vital synthetic intermediates.
Introduction: The Significance of Hydroxybenzaldehyde Scaffolds
Hydroxybenzaldehydes are not merely synthetic intermediates; many possess intrinsic biological activities and serve as foundational building blocks for active pharmaceutical ingredients (APIs).[1] The substitution pattern on the aromatic ring dramatically influences the molecule's properties and potential applications.
-
4-Hydroxybenzaldehyde Derivatives: This class is indispensable in modern pharmaceutical development.[1] They are precursors to antihypertensive agents, anti-inflammatory drugs, and antimicrobial compounds.[2] For instance, 4-hydroxybenzaldehyde is a key starting material for 4-hydroxyphenylglycine, a component in certain antibiotics.[1][2] Furthermore, these compounds and their derivatives exhibit a range of bioactivities, including antioxidant, wound-healing, and anti-cancer properties.[1][3]
-
2-Hydroxybenzaldehyde (Salicylaldehyde) Derivatives: These ortho-isomers are equally important, serving as precursors for coumarins, benzofurans, and Schiff base ligands used in catalysis and bioinorganic chemistry. The specific compound this guide uses as an example, this compound, is a substituted salicylaldehyde.
Understanding and controlling the regioselectivity of the formylation of substituted phenols is paramount to accessing the desired isomer for a specific therapeutic target. This guide will elucidate the mechanisms and protocols that govern this selectivity.
Synthesis of Salicylaldehyde Derivatives via Ortho-Formylation
The introduction of a formyl group (-CHO) ortho to a hydroxyl group on a phenolic ring is a cornerstone transformation in organic synthesis. The synthesis of our model compound, this compound, from its logical precursor, 4-chloro-3-methylphenol, provides an excellent platform to explore two classical methods: the Reimer-Tiemann reaction and the Duff reaction.
Method 1: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism involving a highly reactive dichlorocarbene intermediate.
Causality and Mechanism: The reaction's preference for the ortho position is a key feature. The mechanism begins with the deprotonation of chloroform by the hydroxide base to form a carbanion, which then undergoes alpha-elimination to generate dichlorocarbene (:CCl₂).[4][6] Simultaneously, the phenol is deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide attacks the electron-deficient dichlorocarbene. This interaction is believed to be stabilized by the cation (e.g., Na⁺) associated with the phenoxide, directing the carbene to the ortho position. Subsequent hydrolysis of the resulting dichloromethyl intermediate under basic conditions yields the final salicylaldehyde product.[6][7]
Sources
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- 2. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 3. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
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- 6. youtube.com [youtube.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-2-hydroxy-4-methylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 5-Chloro-2-hydroxy-4-methylbenzaldehyde (CAS No. 3328-68-5). This document is designed for researchers, chemists, and drug development professionals who require a high-purity starting material for their work. We will address common challenges and provide detailed, field-proven protocols in a direct question-and-answer format.
Part 1: Initial Assessment & Common Impurities
Q1: What are the common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. Typically, this compound is synthesized via the formylation of 4-chloro-3-methylphenol. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: The most common impurity is the precursor, 4-chloro-3-methylphenol.
-
Over-Oxidation Products: Aldehydes are susceptible to oxidation, especially in the presence of air, leading to the formation of the corresponding carboxylic acid: 5-chloro-2-hydroxy-4-methylbenzoic acid.[1]
-
Isomeric Byproducts: Formylation reactions can sometimes lack perfect regioselectivity, potentially leading to the formation of other positional isomers.
-
Residual Solvents and Reagents: Depending on the workup procedure, residual solvents or inorganic salts may be present.
Understanding these potential contaminants is the first step in selecting an appropriate purification strategy.
Q2: What are the key physical properties I should be aware of before starting purification?
A2: Having key physical data on hand is crucial for planning your purification.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | PubChem[2] |
| Molecular Weight | 170.59 g/mol | PubChem[2] |
| Appearance | Expected to be an off-white to yellow solid | Analogy to similar compounds[3][4] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, ethyl acetate, acetone); sparingly soluble in water. | Analogy to similar compounds[5] |
| Hazards | Causes skin, eye, and respiratory irritation.[2] | PubChem[2] |
Note: An exact melting point for this specific compound is not widely published, but similar substituted hydroxybenzaldehydes are solids at room temperature.[3]
Part 2: Purification Strategy Selection
Q3: With multiple potential impurities, which purification method should I choose?
A3: The optimal method depends on the nature and quantity of the impurities. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a purification method.
-
For acidic impurities (e.g., carboxylic acid): An initial wash with a weak base like sodium bicarbonate is highly effective.
-
For non-polar impurities (e.g., starting material): Recrystallization is often sufficient.
-
For complex mixtures or polar impurities: Column chromatography is the most powerful technique.[6]
-
For separating from non-aldehyde impurities: Forming a bisulfite adduct is a highly selective and efficient chemical method.[7][8]
Part 3: Troubleshooting Guides & Protocols
This section provides detailed protocols and answers to common issues encountered during purification.
Method 1: Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid compound. The principle is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature, allowing the pure compound to crystallize upon cooling while impurities remain in the solution.
Q4: How do I perform an effective recrystallization for this compound?
A4: Here is a step-by-step protocol.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test solubility in small vials. Good solvents are those in which the compound is highly soluble when hot but poorly soluble when cold. Likely candidates include isopropanol, ethanol/water mixtures, or toluene. A protocol for a similar compound utilized isopropanol.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a magnetic stirrer and hot plate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q5: My product is not crystallizing, or it has "oiled out." What should I do?
A5: This is a common problem, often caused by using too much solvent or the presence of impurities that inhibit crystal lattice formation.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of the pure product (if available) to the solution.
-
Reduce Volume: Gently evaporate some of the solvent to increase the concentration and re-cool.
-
-
If the Product "Oils Out":
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvent power, then cool again slowly.
-
If the problem persists, the sample may be too impure for recrystallization alone. Consider column chromatography first.[10]
-
Method 2: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried through by a mobile phase (solvent).[6]
Q6: What are the recommended conditions for purifying this compound by column chromatography?
A6: Follow this general protocol for flash column chromatography.
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test solvent mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol. A good R_f value for the desired compound is typically 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase as the column runs. For aldehydes, a low-polarity solvent system is generally preferred to elute the product before more polar impurities like acids or alcohols.[1]
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Q7: My aldehyde seems to be decomposing or streaking on the silica gel column. How can I prevent this?
A7: Silica gel is naturally acidic and can sometimes cause decomposition of sensitive compounds like aldehydes.[1]
-
Neutralize the Silica: Before packing, you can prepare a slurry of the silica gel in your mobile phase containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[11]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography is preferred over gravity chromatography.
Caption: Troubleshooting common column chromatography issues.
Method 3: Purification via Bisulfite Adduct
This classic chemical method is highly specific for aldehydes. It involves the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble salt, allowing for easy separation from water-insoluble impurities.[7]
Q8: How do I use bisulfite adduct formation to purify my aldehyde?
A8: This two-part protocol is highly effective.
Experimental Protocol: Bisulfite Adduct Formation & Regeneration
Part A: Adduct Formation and Extraction
-
Dissolution: Dissolve the crude aldehyde mixture in a suitable solvent like methanol or ethanol.[7]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for several minutes. A white precipitate of the adduct may form.[1][7]
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the funnel. Shake again. The water-soluble bisulfite adduct will partition into the aqueous layer, while non-aldehyde organic impurities will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the impurities. Wash the aqueous layer one more time with the organic solvent to ensure all impurities are removed.
Part B: Aldehyde Regeneration 5. Basification: Place the aqueous layer (containing the adduct) in a clean separatory funnel. Slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or 10% sodium hydroxide (NaOH), until the solution is basic (pH > 8).[1] This will reverse the reaction and regenerate the free aldehyde. 6. Final Extraction: Extract the regenerated aldehyde from the aqueous layer using a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane) two or three times. 7. Workup: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
Q9: I added sodium bisulfite, but no precipitate formed. Did the reaction fail?
A9: Not necessarily. The bisulfite adduct is often soluble in water, so a precipitate may not always form, especially if the reaction mixture is not saturated.[7] The key is the partitioning step: the adduct is charged and will move to the aqueous layer regardless of whether it precipitates. Ensure you shake the mixture thoroughly to facilitate the reaction and extraction. If regeneration fails, ensure the solution was made sufficiently basic to break the adduct.
Part 4: Purity Assessment
Q10: How can I reliably assess the purity of my final product?
A10: A combination of methods should be used for a comprehensive assessment.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range indicates the presence of impurities.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most powerful method for structural confirmation and purity assessment. Look for the characteristic aldehyde proton signal (typically 9.5-10.5 ppm) and the absence of impurity signals. The integration of peaks can be used for quantitative analysis.[6]
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These techniques are excellent for quantifying purity. A pure sample will show a single major peak. They can detect impurities at very low levels.[12][13]
References
-
PubChem. (n.d.). 5-Chloro-2-hydroxy-4-methyl-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-hydroxy-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Roman, G. (2022). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-542. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
-
Royal Society of Chemistry. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. Retrieved from [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-hydroxy-4-methoxy-2-methylbenzaldehyde. Retrieved from [Link]
-
MDPI. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). p-Tolualdehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
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Common side reactions in the synthesis of 5-Chloro-2-hydroxy-4-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxy-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the formylation of 4-chloro-3-methylphenol. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving from common inquiries to detailed troubleshooting workflows and validated protocols.
Frequently Asked Questions (FAQs)
Q1: My Reimer-Tiemann reaction for this compound is resulting in very low yields. What are the most probable causes?
A1: Low yields in this specific Reimer-Tiemann synthesis are typically traced back to three primary factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and the concentration of the base. Excessive heat can lead to the decomposition of the dichlorocarbene intermediate and the formation of tarry byproducts.[1] Insufficient base will result in incomplete formation of the phenoxide, the active nucleophile in the reaction, leading to a stalled or incomplete reaction.[2][3]
-
Poor Dichlorocarbene Generation: The generation of dichlorocarbene from chloroform and a strong base is the rate-limiting step. The reaction is often biphasic, and vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3] Inefficient stirring directly translates to a lower concentration of the active electrophile and thus, a lower yield.
-
Side Reactions: The primary competing reaction is the formation of the isomeric product, 3-chloro-2-hydroxy-6-methylbenzaldehyde. Furthermore, under strongly basic conditions, polymerization and resin formation can sequester the starting material and product, significantly reducing the isolated yield.
Q2: I'm observing a significant amount of an isomeric byproduct along with my target molecule. How can I improve the regioselectivity of the formylation?
A2: Achieving high regioselectivity in the formylation of 4-chloro-3-methylphenol is a known challenge. The hydroxyl group is a powerful ortho-para director. Since the para position is blocked by the chloro substituent, formylation occurs at one of the two ortho positions (C2 or C6). The desired product requires formylation at the C2 position, which is sterically hindered by the adjacent methyl group.
To enhance selectivity for the desired this compound:
-
Chelation Control: The ortho-selectivity in the Reimer-Tiemann reaction is often attributed to the interaction between the dichlorocarbene and the phenoxide ion.[3] Modifying the reaction to include a metal cation that can chelate with the phenoxide oxygen can further direct the electrophile to the adjacent position. While less common for Reimer-Tiemann, related ortho-formylation reactions use reagents like MgCl₂ or TiCl₄ to "lock" the conformation and favor attack at a specific ortho position.
-
Alternative Formylation Methods: The Duff reaction, which uses hexamethylenetetramine (HMTA), is known for its high ortho-selectivity to the hydroxyl group.[4] However, it can be inefficient.[4] The Vilsmeier-Haack reaction is another alternative, though it often favors the less sterically hindered position, which in this case would be C6, leading to the undesired isomer.[5][6]
Q3: My reaction mixture turns into a dark, intractable tar, making workup and purification nearly impossible. What causes this, and how can it be prevented?
A3: Tar and resin formation is a frequent issue when working with phenols, especially under the harsh conditions of some formylation reactions.[1] This is often a result of phenol-formaldehyde type polymerization, where the aldehyde product reacts further with the electron-rich phenol starting material under basic or acidic conditions.[7]
Preventative Measures:
-
Strict Temperature Control: Avoid overheating. For the Reimer-Tiemann reaction, maintaining a consistent temperature, often around 60-70°C, is critical.[2] Run preliminary experiments at a lower temperature to find the optimal balance between reaction rate and byproduct formation.
-
Minimize Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed or the product concentration plateaus, proceed with the workup immediately. Prolonged exposure to reaction conditions invariably leads to more degradation and polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions that contribute to the formation of colored impurities and tar.
Troubleshooting Guide: A Deeper Dive
This section provides a more structured approach to diagnosing and solving common issues encountered during the synthesis.
Problem: Low Yield and/or Incomplete Reaction
Low conversion of the 4-chloro-3-methylphenol starting material is a primary contributor to poor yields. This troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low yield issues.
Problem: Difficult Purification Due to Isomers
The separation of this compound from its isomer, 3-chloro-2-hydroxy-6-methylbenzaldehyde, is challenging due to their similar polarities.
| Parameter | This compound (Target) | 3-chloro-2-hydroxy-6-methylbenzaldehyde (Isomer) |
| Structure | Aldehyde is ortho to -OH and meta to -CH₃ | Aldehyde is ortho to -OH and ortho to -CH₃ |
| Intramolecular H-Bonding | Strong (between -OH and -CHO) | Strong (between -OH and -CHO) |
| Steric Hindrance | Aldehyde is less sterically hindered. | Aldehyde is more sterically hindered by adjacent -CH₃. |
| Elution on Silica Gel | Typically slightly more polar (elutes slower). | Typically slightly less polar (elutes faster). |
Purification Strategy: High-performance flash column chromatography is the most effective method.
-
Stationary Phase: Use a high-quality silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture like 98:2 Hexane:Ethyl Acetate and gradually increase the polarity. The two isomers often resolve with a mobile phase around 95:5 to 90:10 Hexane:Ethyl Acetate.
-
Monitoring: Use TLC with the same solvent system and visualize with a UV lamp (254 nm) and a potassium permanganate stain. The target compound may show slightly lower Rf value.
Recommended Synthetic Protocol: Modified Reimer-Tiemann Reaction
This protocol is optimized for the synthesis of this compound, with considerations for minimizing side reactions.
Materials:
-
4-chloro-3-methylphenol (1 equiv.)
-
Sodium hydroxide, finely ground (4 equiv.)
-
Chloroform (3 equiv.)
-
Ethanol
-
Water
-
Hydrochloric acid (2M)
-
Ethyl acetate
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the setup is in a well-ventilated fume hood.
-
Dissolution: To the flask, add 4-chloro-3-methylphenol (1 equiv.) and sodium hydroxide (4 equiv.). Add a solvent mixture of ethanol and water (e.g., 2:1 ratio) to dissolve the reactants.
-
Heating: Heat the mixture to 65-70°C with vigorous stirring. A clear solution of the sodium phenoxide should form.
-
Addition of Chloroform: Add chloroform (3 equiv.) to the dropping funnel. Add the chloroform dropwise to the heated, stirring reaction mixture over a period of 1 hour. The solution will typically turn dark. Maintain the temperature strictly at 65-70°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 70°C for an additional 3 hours. Monitor the reaction's progress by taking small aliquots, quenching them with acid, extracting with ethyl acetate, and analyzing by TLC.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly acidify the mixture to pH ~4-5 using 2M hydrochloric acid in an ice bath.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude brown oil or solid should be purified by column chromatography as described in the troubleshooting section above to isolate the pure this compound.
Visualizing the Core Mechanism
The Reimer-Tiemann reaction proceeds via an electrophilic aromatic substitution with dichlorocarbene.
Caption: Key steps of the Reimer-Tiemann reaction mechanism.
References
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available at: [Link][2]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link][5]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link][6]
-
Google Patents. US3972945A - Process for the selective synthesis of salicylaldehydes. Available at: [1]
Sources
- 1. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]
- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Derivatization of 5-Chloro-2-hydroxy-4-methylbenzaldehyde
Welcome to the technical support center for the derivatization of 5-Chloro-2-hydroxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common synthetic transformations of this versatile building block. Here, we provide in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific experimental challenges, ensuring both scientific integrity and practical success.
Introduction: The Reactivity of this compound
This compound is a substituted salicylaldehyde featuring three key functional sites: a phenolic hydroxyl group, an aldehyde carbonyl group, and an aromatic ring activated by these groups. The interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde and chloro groups dictates its reactivity. Steric hindrance from the methyl group ortho to the chlorine also plays a crucial role in moderating reaction pathways.[1][2] This guide will focus on the most common derivatization reactions: O-alkylation , esterification , Schiff base formation , and carbon-carbon bond-forming condensations .
Section 1: O-Alkylation & Etherification (Williamson Ether Synthesis)
The phenolic hydroxyl group is an excellent handle for introducing a variety of alkoxy sidechains via the Williamson ether synthesis. However, challenges such as low yield, side reactions, and regioselectivity issues can arise.
Frequently Asked Questions & Troubleshooting
Q1: My O-alkylation reaction is giving a very low yield. What are the primary causes?
A1: Low yields in the Williamson ether synthesis of this substrate are typically traced back to four main issues: incomplete deprotonation, suboptimal reaction conditions, competing side reactions, or the steric hindrance of your alkylating agent.[3]
-
Incomplete Deprotonation: The phenolic hydroxyl group (pKa ≈ 10) must be fully converted to the more nucleophilic phenoxide ion. If your base is too weak or used in insufficient quantity, the reaction will be sluggish.
-
Suboptimal Conditions: The choice of base, solvent, and temperature is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation but not the phenoxide anion, enhancing its nucleophilicity.[3][4]
-
Side Reactions: The primary competing reaction is C-alkylation, where the alkylating agent reacts with the electron-rich aromatic ring.[3] Another potential issue, if using a very strong base, is the Cannizzaro reaction, a disproportionation of the aldehyde.[3]
-
Steric Hindrance: This reaction follows an SN2 mechanism, which is sensitive to steric bulk.[5] Using bulky primary or secondary alkyl halides will significantly slow the reaction rate. Tertiary alkyl halides will likely result in elimination rather than substitution.[5]
Q2: I'm observing a significant amount of an undesired side product. How can I favor O-alkylation over C-alkylation?
A2: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[3] To selectively promote O-alkylation:
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents favor the formation of a "free" phenoxide ion, which preferentially reacts at the oxygen. Protic solvents (e.g., ethanol, water) can solvate the oxygen atom, making the carbon positions more accessible.
-
Base and Counter-ion: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like sodium hydride (NaH).[6] The larger, softer potassium and cesium cations associate less tightly with the phenoxide oxygen, increasing its availability for alkylation.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The quaternary ammonium salt brings the phenoxide into an organic phase to react with the alkyl halide, significantly enhancing the rate of O-alkylation.[7]
Q3: Can I use sodium hydroxide as the base for my reaction?
A3: While sodium hydroxide can deprotonate the phenol, it is often not the ideal choice for this specific substrate.[8] Using a strong base in an aqueous or protic solvent can promote the Cannizzaro reaction, where two molecules of the aldehyde react to form a carboxylic acid and an alcohol.[3] Milder bases like K₂CO₃ in an aprotic solvent are generally safer and more effective for this transformation.[9]
Optimized Protocol: O-Alkylation using Potassium Carbonate
This protocol describes a standard and reliable method for the O-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl chloride) (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Troubleshooting Workflow: O-Alkylation
Caption: Troubleshooting logic for O-alkylation reactions.
Section 2: Esterification of the Phenolic Hydroxyl
Phenols are less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen's lone pair into the aromatic ring.[10] Therefore, direct esterification with carboxylic acids (Fischer esterification) is often inefficient. More reactive acylating agents are required.
Frequently Asked Questions & Troubleshooting
Q1: Why is my Fischer esterification with acetic acid and a catalytic amount of sulfuric acid not working well?
A1: The low nucleophilicity of the phenolic hydroxyl group is the primary reason for the poor efficiency of this reaction. Harsher conditions or longer reaction times are needed to achieve even moderate yields, which can lead to decomposition.[10] To overcome this, you must use a more electrophilic acylating agent.
Q2: What are the best reagents for esterifying this hindered phenol?
A2: The most effective reagents are acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride).[10] These reagents are significantly more reactive than carboxylic acids. The reaction is typically run in the presence of a non-nucleophilic base, like pyridine or triethylamine, which serves two purposes:
-
It can deprotonate the phenol to form the more reactive phenoxide ion.
-
It neutralizes the acidic byproduct (HCl or a carboxylic acid), preventing unwanted side reactions or reversal of the esterification.[10]
Q3: My reaction with acetyl chloride is clean but incomplete. How can I drive it to completion?
A3: Ensure that your reagents and solvent are anhydrous, as moisture will readily hydrolyze the acetyl chloride. Using a slight excess (1.1-1.2 equivalents) of the acetylating agent is recommended. If the reaction is still sluggish, gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate. Finally, ensure at least a stoichiometric amount of base (relative to the acylating agent) is present to neutralize the generated HCl.
Optimized Protocol: Acylation using Acetic Anhydride
Materials:
-
This compound
-
Acetic Anhydride (1.2 equivalents)
-
Pyridine (as solvent and base)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Setup: Dissolve this compound (1.0 equivalent) in pyridine in a round-bottom flask with a stir bar. Cool the solution in an ice bath.
-
Addition: Slowly add acetic anhydride (1.2 equivalents) to the cold solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into cold dilute HCl to neutralize the pyridine. A solid product should precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The product can be recrystallized from ethanol/water if necessary.
Section 3: Schiff Base (Imine) Formation
The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is generally high-yielding and straightforward.
Frequently Asked Questions & Troubleshooting
Q1: My Schiff base condensation is slow and the yield is low. How can I speed it up?
A1: Schiff base formation is an equilibrium process that is often catalyzed by acid.[11] Adding a catalytic amount (a few drops) of a weak acid like glacial acetic acid can significantly accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[11] Additionally, removing the water formed during the reaction (e.g., using a Dean-Stark apparatus or molecular sieves) will drive the equilibrium towards the product.
Q2: I'm reacting the aldehyde with a hydrazide to form a hydrazone, but the product is difficult to purify. What are common issues?
A2: Hydrazone formation is typically very efficient.[12][13] Purification issues often arise from using an excess of one of the starting materials. Ensure you are using equimolar amounts of the aldehyde and the hydrazide.[12][13] The product often precipitates directly from the reaction medium (commonly methanol or ethanol) in high purity. If it remains in solution, cooling in an ice bath can induce crystallization.[11]
Optimized Protocol: Schiff Base Synthesis with Aniline
Caption: Workflow for a typical Schiff base synthesis.
Materials:
-
This compound (1.0 equivalent)
-
Aniline (or other primary amine) (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic)
Procedure:
-
Dissolution: Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Amine Addition: Add an equimolar amount of the primary amine to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.[11]
-
Reaction: Heat the mixture to reflux for 2-4 hours. A precipitate often forms as the reaction proceeds.
-
Isolation: Cool the mixture to room temperature, then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The product is often pure enough for subsequent use without further purification.
Section 4: Condensation Reactions (Knoevenagel & Claisen-Schmidt)
The aldehyde can act as an electrophile in base- or acid-catalyzed condensation reactions to form new carbon-carbon bonds, yielding important structures like cinnamic acids and chalcones.
Frequently Asked Questions & Troubleshooting
Q1: I am attempting a Knoevenagel condensation with malonic acid but getting a complex mixture of products. What is going wrong?
A1: The Knoevenagel condensation is sensitive to reaction conditions.[14][15] Using a strong base can lead to self-condensation of the aldehyde or other side reactions. A common and effective method uses a mild base like ammonium bicarbonate or piperidine/pyridine.[14][16] Solvent-free methods, where the reactants are heated together with a catalytic amount of base, have also been shown to be very effective and can simplify purification.[14][16] The reactivity of the aldehyde is influenced by its substituents; in this case, the combination of electron-donating and -withdrawing groups makes it moderately reactive.[14]
Q2: My Claisen-Schmidt reaction to form a chalcone is producing a lot of unreacted starting material. How can I improve the conversion?
A2: The Claisen-Schmidt condensation is a base-catalyzed aldol condensation.[17] To improve conversion:
-
Base Strength: Ensure your base (typically NaOH or KOH) is strong enough to deprotonate the α-hydrogen of the acetophenone partner, forming the required enolate.[17]
-
Temperature: While often run at room temperature, gentle warming may be necessary if one of the reactants is particularly unreactive.
-
Reaction Time: These reactions can sometimes require extended stirring (12-24 hours) at room temperature for full conversion. Monitor by TLC.
-
Stoichiometry: Ensure a 1:1 stoichiometry between the aldehyde and the ketone.
Table 1: Comparison of Condensation Reaction Conditions
| Reaction Type | Partner Reagent | Catalyst/Base | Solvent | Typical Temperature | Key Considerations |
| Knoevenagel | Malonic Acid | Ammonium Bicarbonate | Solvent-free | 90-120 °C | Green and efficient method; product decarboxylates upon heating.[14][16] |
| Knoevenagel | Malononitrile | Ammonium Acetate | Ethanol or Water | Room Temp - 50 °C | Often rapid; product may precipitate directly from solution.[14][15] |
| Claisen-Schmidt | Acetophenone | NaOH or KOH | Ethanol | Room Temperature | Classic method; product isolation by precipitation in water.[17][18] |
Optimized Protocol: Claisen-Schmidt Chalcone Synthesis
Materials:
-
This compound (1.0 equivalent)
-
A substituted acetophenone (e.g., 4-hydroxyacetophenone) (1.0 equivalent)
-
Sodium Hydroxide (NaOH)
-
Ethanol and Water
Procedure:
-
Reactant Prep: In a flask, dissolve the this compound and the acetophenone in ethanol.
-
Base Addition: While stirring, slowly add an aqueous solution of NaOH. The mixture will often turn a deep color.
-
Reaction: Continue stirring at room temperature for 12-24 hours. The reaction may solidify. Monitor by TLC.
-
Isolation: Pour the reaction mixture into a beaker of cold water and acidify with dilute HCl to neutralize the excess base.
-
Purification: Collect the precipitated crude chalcone by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.[17]
References
- BenchChem. (2025).
-
ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j)...[Link]
- Banaras Hindu University. (n.d.).
-
ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes...[Link]
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.
- BenchChem. (n.d.).
-
National Institutes of Health. (n.d.). Synthesis of Chalcones with Anticancer Activities. [Link]
-
SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]
- Roman, G. (n.d.). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS.
- Williamson Ether Synthesis. (n.d.).
- BenchChem. (2025). A Technical Guide to the Synthesis and Reactions of Chalcones for Drug Discovery Professionals.
-
National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
- Williamson Ether Synthesis. (n.d.).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2025). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]
-
Jetir.Org. (2020). SYNTHESIS OF CHALCONES. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
National Institutes of Health. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
National Institutes of Health. (n.d.). N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. [Link]
-
National Institutes of Health. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. [Link]
-
Khan Academy. (n.d.). Esterification of phenols. [Link]
-
National Institutes of Health. (n.d.). N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
National Institutes of Health. (n.d.). 5-Chloro-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Derivatization Reaction Screening. [Link]
-
ResearchGate. (n.d.). Impact of steric hindrance on reaction‐path selection for triisobutylamine in the cross‐aldol reaction. [Link]
-
National Institutes of Health. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. [Link]
-
ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant. [Link]
-
PubChem. (n.d.). 5-Chloro-2-hydroxy-4-methyl-benzaldehyde. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Asian Journal of Chemistry. (2014). Synthesis and Structure Optimization of Schiff Base Derived from p-Chlorobenzaldehyde and p-Aminobenzoic Acid by Rapid Efficient Gas Impacting Reaction. [Link]
-
MDPI. (n.d.). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
National Institutes of Health. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]
- Google Patents. (n.d.). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde.
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.).
-
PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [Link]
-
ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
- BenchChem. (n.d.).
Sources
- 1. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. researchgate.net [researchgate.net]
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- 12. N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bhu.ac.in [bhu.ac.in]
- 16. pure.tue.nl [pure.tue.nl]
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- 18. jetir.org [jetir.org]
Technical Support Center: Troubleshooting Low Yields in Schiff Base Condensation with 5-Chloro-2-hydroxy-4-methylbenzaldehyde
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields in the Schiff base condensation reaction involving 5-Chloro-2-hydroxy-4-methylbenzaldehyde. The content is structured in a question-and-answer format to directly address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Schiff base condensation reaction with this compound is resulting in a very low yield. What are the most likely causes?
Low yields in this specific Schiff base formation can often be attributed to a combination of factors related to the reactants' nature and the reaction conditions. The formation of a Schiff base is a reversible equilibrium reaction, and any factor that shifts the equilibrium back toward the starting materials will decrease the yield.[1][2]
Primary Causes for Low Yield:
-
Presence of Water: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, an accumulation of water in the reaction mixture can drive the equilibrium back towards the aldehyde and amine, thus reducing the yield of the Schiff base.[3]
-
Sub-optimal pH: The reaction is typically catalyzed by either acid or base.[4] However, the pH must be carefully controlled. If the reaction medium is too acidic, the amine reactant will be protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon of the aldehyde.[2][5] Conversely, if the medium is too basic, it may promote side reactions like the Cannizzaro reaction, although this is less likely with a substituted benzaldehyde.
-
Steric Hindrance and Electronic Effects: The substituents on your benzaldehyde (chloro, hydroxyl, and methyl groups) influence the reactivity of the carbonyl group. The hydroxyl group can form an intramolecular hydrogen bond with the aldehyde, which can slightly decrease its electrophilicity. The chloro and methyl groups also exert electronic effects that can modulate reactivity.[6]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Product Decomposition: Schiff bases can be susceptible to hydrolysis, especially during workup and purification if exposed to moisture.[7] Some may also be thermally unstable.[3]
Q2: How can I effectively remove water from the reaction to improve the yield?
Water removal is a critical step for driving the reaction towards the product side. Several methods can be employed:
Methods for Water Removal:
| Method | Description | Best Suited For |
| Azeotropic Distillation | A Dean-Stark apparatus is used to physically remove water as it forms by azeotropic distillation with a suitable solvent (e.g., toluene or benzene). This is a highly effective method for pushing the equilibrium forward.[3] | Reactions conducted at reflux temperatures in solvents that form an azeotrope with water. |
| Dehydrating Agents | Anhydrous salts like magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves can be added directly to the reaction mixture to sequester water as it is formed. | Reactions where a Dean-Stark apparatus is not practical, or for ensuring anhydrous conditions throughout the reaction. |
| Solvent Choice | Using a solvent in which water has low solubility can help. However, this is generally less effective than active water removal methods. | Can be a contributing factor to improved yields but is not a standalone solution. |
Step-by-Step Protocol for Using a Dean-Stark Apparatus:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Add the this compound, the primary amine, and a suitable solvent (e.g., toluene) to the flask.
-
Fill the Dean-Stark trap with the solvent.
-
Heat the mixture to reflux. The solvent-water azeotrope will distill into the trap.
-
As the vapor condenses, the water, being denser than toluene, will separate and collect at the bottom of the trap, while the solvent will overflow back into the reaction flask.
-
Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.
Diagram of a Dean-Stark Setup
Caption: A simplified workflow of a Dean-Stark apparatus for azeotropic water removal.
Q3: What is the optimal pH for this reaction, and how do I achieve it?
The optimal pH for Schiff base formation is a delicate balance. It needs to be acidic enough to catalyze the dehydration of the intermediate carbinolamine but not so acidic that it deactivates the amine nucleophile.[5][8] For many Schiff base syntheses, a mildly acidic pH is ideal.[2]
Catalyst Selection and pH Control:
-
Acid Catalysis: A catalytic amount of a weak acid is often beneficial.
-
Glacial Acetic Acid: A few drops are commonly used and generally effective.[9]
-
p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that can be easily measured and added.
-
-
Base Catalysis: In some cases, particularly when reacting with amino acids, a base catalyst like sodium hydroxide or potassium hydroxide can be used.[10][11][12]
-
Monitoring pH: While direct pH measurement in organic solvents is challenging, the amount of catalyst added can be optimized experimentally. Start with a small amount and monitor the reaction progress (e.g., by TLC). If the reaction is sluggish, a slight increase in the catalyst amount may be beneficial.
Experimental Protocol for Catalyst Optimization:
-
Set up several small-scale parallel reactions with identical amounts of reactants and solvent.
-
To each reaction, add a different amount of the chosen catalyst (e.g., 1, 2, 5 mol% of acetic acid).
-
Monitor the reactions over time using Thin Layer Chromatography (TLC) to determine the rate of product formation.
-
The reaction with the fastest conversion to the product without significant side product formation indicates the optimal catalyst loading.
Q4: My product seems to be degrading during purification. What are the best practices for isolating and purifying the Schiff base?
The stability of Schiff bases can vary, and they are often susceptible to hydrolysis.[7] Therefore, purification methods must be chosen carefully to minimize contact with water and acidic conditions that can promote decomposition.
Purification Strategies:
| Purification Method | Advantages | Disadvantages & Mitigation |
| Recrystallization | Excellent for obtaining high-purity crystalline products.[3] | The choice of solvent is critical. The product should be highly soluble in the hot solvent and sparingly soluble at room temperature.[3] Ensure solvents are dry. |
| Column Chromatography | Effective for separating the Schiff base from unreacted starting materials and non-polar impurities. | Standard silica gel is acidic and can cause hydrolysis of the Schiff base.[7] Mitigation: Use neutral alumina as the stationary phase or deactivate the silica gel by adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent.[7] |
| Solvent Washing/Trituration | A quick method to remove soluble impurities from a solid product. | Only effective if the product and impurities have significantly different solubilities.[3] |
General Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent (or solvent mixture) where your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, or ethyl acetate/hexane mixtures.[3]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum crystal formation, you can then place the flask in an ice bath.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.[3]
Troubleshooting Purification Workflow
Caption: A decision tree for selecting an appropriate purification method.
References
-
Wady, A. F., Hussein, M. B., & Mohammed, M. M. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Research on Chemical Intermediates, 41(10), 7247–7258. [Link]
-
Wady, A. F., Hussein, M. B., & Mohammed, M. M. (2021). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 14(6), 25-33. [Link]
-
Anupama, B., & Sangeetha, R. (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26907-26910. [Link]
- Prakash, A., & Adhikari, D. (2011). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Oriental Journal of Chemistry, 27(4), 1431-1436.
-
Journal of Chemical and Pharmaceutical Research. (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. JOCPR. [Link]
-
Antony, R., & Sivasankar, S. (2019). Synthesis, Characterization and Catalytic Study of Chitosan-Schiff Base Manganese Complex. Journal of Catalyst & Catalysis, 6(1), 1-6. [Link]
-
Dalia, S. A., Afsan, F., Hossain, M. S., Khan, M. N., Zakaria, C. M., Kudrat-E-Zahan, M., & Ali, M. M. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies, 6(4), 2859-2866. [Link]
-
Jarrahpour, A., & Zarei, M. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(24), 7577. [Link]
-
ResearchGate. (2024). Optimization of condensation reaction 1. [Link]
-
ResearchGate. (n.d.). Schiff Base Complexes for Catalytic Application. [Link]
-
ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?. [Link]
-
ResearchGate. (2024). Optimization of Reaction Conditions. [Link]
-
Chemistry Stack Exchange. (2018). Optimum pH range for formation of Schiff bases. [Link]
-
ResearchGate. (2024). How to purify Schiff base product?. [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]
-
D'Acquarica, I., Ielo, L., & Romanelli, G. P. (2020). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 25(23), 5573. [Link]
-
ResearchGate. (2025). Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration. [Link]
-
Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-540. [Link]
-
Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]
-
U., A. J. R., Fischer, A. C. K., & Almerindo, G. I. (2018). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N-BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Anais do Salão Internacional de Ensino, Pesquisa e Extensão, 10(2). [Link]
-
PubChem. (n.d.). 5-Chloro-2-hydroxy-4-methyl-benzaldehyde. [Link]
-
Research Square. (2025). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. [Link]
-
Qiu, H. Y. (2009). N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3138. [Link]
-
NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. [Link]
-
ResearchGate. (n.d.). 5-chloro-salicylaldehyde-Shiff bases. [Link]
-
Journal of the Chemical Society of Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. [Link]
-
Indian Journal of Advances in Chemical Science. (2020). A Short Review: Methodologies for the Synthesis of Schiff's Bases. [Link]
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- 6. CAS 3328-68-5: this compound [cymitquimica.com]
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- 11. Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method | Scholars Middle East Publishers [saudijournals.com]
- 12. ajol.info [ajol.info]
Technical Support Center: Purification of 5-Chloro-2-hydroxy-4-methylbenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Chloro-2-hydroxy-4-methylbenzaldehyde. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles and validated through practical application.
I. Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities that may be present in the crude product. The impurity profile is largely dependent on the synthetic route employed. A common method for the synthesis of this compound is the Reimer-Tiemann reaction of 4-chloro-3-methylphenol.
Q1: What are the most common impurities I should expect when synthesizing this compound via the Reimer-Tiemann reaction?
A1: The Reimer-Tiemann reaction, while effective for ortho-formylation of phenols, can lead to several byproducts.[1][2][3][4] Key impurities to anticipate include:
-
Unreacted Starting Material: Residual 4-chloro-3-methylphenol.
-
Isomeric Byproducts: Formation of 3-Chloro-2-hydroxy-4-methylbenzaldehyde and 5-Chloro-4-hydroxy-2-methylbenzaldehyde can occur, although the ortho-formylation is generally favored.
-
Dichloromethylated Intermediates: Incomplete hydrolysis of the dichloromethyl intermediate can leave traces of this compound.
-
Over-reaction Products: In some cases, diformylation of the phenol can occur, leading to di-aldehyde impurities.
-
Products of Abnormal Reimer-Tiemann Reaction: Cyclohexadienones can be formed as byproducts.[1]
-
Tar and Polymeric Materials: The strongly basic reaction conditions can promote the formation of tarry, polymeric substances.
Caption: Common impurities in crude this compound.
II. Purification Methodologies: A Troubleshooting Guide
The selection of an appropriate purification method is critical for obtaining high-purity this compound. The most common and effective techniques are recrystallization and column chromatography.
A. Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Q2: My crude this compound is a solid. Can I purify it by recrystallization, and what is a good solvent to start with?
A2: Yes, recrystallization is a highly effective method for purifying this compound. The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For phenolic aldehydes, a good starting point is often a protic solvent or a mixture of a polar and a non-polar solvent.[5][6]
Based on the properties of the closely related 5-chlorosalicylaldehyde, an aqueous solution of a lower alkanol, such as isopropanol, is a promising choice.[7]
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Aqueous Isopropanol (e.g., 50% v/v) | Increases the hot-cold solubility differential, allowing for good recovery of pure crystals while keeping impurities in the mother liquor.[7] |
| Ethanol/Water | A common and effective mixed solvent system for moderately polar organic compounds. |
| Toluene | A good solvent for compounds with aromatic character. |
| Hexane/Ethyl Acetate | A versatile non-polar/polar solvent mixture that can be fine-tuned for optimal solubility. |
Experimental Protocol: Recrystallization from Aqueous Isopropanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a 1:1 mixture of isopropanol and deionized water.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent mixture until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.
Troubleshooting Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Add more solvent to the hot solution. Alternatively, switch to a lower-boiling solvent system. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, add a seed crystal of the pure compound. If no crystals form, the solution is likely too dilute; evaporate some of the solvent and try again.[8] |
| Crystallization is too rapid, potentially trapping impurities. | The solution is too concentrated, or the cooling is too fast. | Add a small amount of additional hot solvent and allow the solution to cool more slowly (e.g., by insulating the flask).[8] |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of solvent used for dissolution. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. |
B. Column Chromatography
For complex mixtures or when impurities have similar solubility profiles to the target compound, column chromatography is the preferred purification method. This technique separates compounds based on their differential adsorption to a stationary phase and elution with a mobile phase.
Q3: When should I use column chromatography, and how do I select the right conditions?
A3: Column chromatography is recommended when recrystallization fails to provide the desired purity, or when dealing with oily crude products. The selection of the stationary and mobile phases is crucial for successful separation.
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like this compound.
Mobile Phase (Eluent): The choice of eluent is critical and should be determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.
Table 2: Suggested Mobile Phase Systems for TLC Analysis and Column Chromatography
| Solvent System (v/v) | Polarity | Comments |
| Hexane : Ethyl Acetate (9:1 to 7:3) | Low to Medium | A good starting point for many organic compounds. The ratio can be adjusted to achieve the desired Rf value. |
| Dichloromethane | Medium | Can be used as a single eluent or in combination with a less polar solvent like hexane. |
| Toluene : Acetone (9:1) | Medium | Another effective solvent mixture for aromatic compounds. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Caption: A typical workflow for column chromatography purification.
Troubleshooting Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor separation of spots on TLC. | The polarity of the mobile phase is either too high or too low. | Systematically vary the ratio of the polar and non-polar solvents in the mobile phase. If a single solvent system is ineffective, consider a gradient elution. |
| Compound does not move from the baseline on TLC. | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent in the mobile phase. |
| Compound runs with the solvent front on TLC. | The mobile phase is too polar. | Increase the proportion of the less polar solvent in the mobile phase. |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process. |
| Broad or tailing bands during elution. | Column overloading, or interactions between the compound and the stationary phase. | Reduce the amount of sample loaded onto the column. The addition of a small amount of a polar modifier (e.g., a few drops of acetic acid for acidic compounds) to the mobile phase can sometimes improve peak shape. |
III. Purity Assessment
After purification, it is essential to assess the purity of the this compound.
Q4: How can I confirm the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of your compound:
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and purity assessment. The presence of unexpected peaks can indicate impurities.[9][10][11][12][13]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of a sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
IV. References
-
Production of 5-chlorosalicylaldehyde. US3621064A.
-
Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. MDPI.
-
Troubleshooting Crystallization. Chemistry LibreTexts.
-
Exploring the Reimer-Tiemann Reaction: History and Scope. Organic Reactions.
-
Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. SciSpace.
-
Products of Reimer–Tiemann reaction of 4-methylphenol. Chemistry Stack Exchange.
-
Reimer–Tiemann reaction. Wikipedia.
-
The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry.
-
Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. RSC Publishing.
-
Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC.
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
-
Reimer-Tiemann Reaction. JEE Chemistry - Unacademy.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
-
Tips & Tricks: Recrystallization. University of Rochester.
-
NMR Chemical Shifts of Impurities. Sigma-Aldrich.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP.
-
Improving heavy oil recovery, part (I): synthesis and surface activity evaluation of some novel organometallic surfactants based on salen–M complexes. RSC Publishing.
-
Which sample solvents work best with normal-phase flash column chromatography?. Biotage.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
-
Chromatography. ResearchGate.
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
-
Technical Support Center: 4-(Quinazolin-2-yl)phenol Crystallization. Benchchem.
-
Salicylaldehyde purification. US2190607A.
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
-
What are the best conditions for polyphenols crystallization?. ResearchGate.
-
Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. US5149882A.
-
Process for preparation of hydroxybenzaldehydes. EP 0068725 A1.
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. NACALAI TESQUE, INC..
-
The Synthesis of 5-Chloromethyl Salicylic Aldehyde. ResearchGate.
-
Process for the preparation of hydroxybenzaldehydes. EP 0074272 A1.
-
Structural Identification of Products from the Chloromethylation of Salicylaldehyde. Request PDF.
-
Preparation method and purification method of 5-chloro-8-hydroxyquinoline. CN108610288B.
-
United States Patent (19). Google Patents.
-
Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. Request PDF.
-
Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A - ACS Publications.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. US3621064A - Production of 5-chlorosalicylaldehyde - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. carlroth.com [carlroth.com]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-2-hydroxy-4-methylbenzaldehyde
Sources
- 2. 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | C8H7ClO2 | CID 2735740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. US3365500A - Hydroxybenzaldehyde process - Google Patents [patents.google.com]
Technical Support Center: Characterization of 5-Chloro-2-hydroxy-4-methylbenzaldehyde and its Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-hydroxy-4-methylbenzaldehyde. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the characterization of this compound and its reaction products. Our goal is to equip you with the knowledge to interpret data accurately, troubleshoot experimental hurdles, and ensure the integrity of your results.
Introduction
This compound is a substituted aromatic aldehyde whose unique substitution pattern presents specific challenges in synthesis, purification, and structural elucidation. The presence of four different substituents on the benzene ring—a hydroxyl, a chloro, a methyl, and a formyl group—leads to complex spectroscopic data and potential for isomeric impurities. This guide provides a structured approach to overcoming these difficulties.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties is the first step in handling and characterizing this compound. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 3328-68-5 | PubChem[1] |
| Molecular Formula | C₈H₇ClO₂ | PubChem[1] |
| Molecular Weight | 170.59 g/mol | PubChem[1] |
| Appearance | Colorless to white solid | LANXESS[2] |
| Melting Point | 89-90 °C | MySkinRecipes[3] |
| Solubility | Slightly soluble in water, soluble in organic solvents like alcohols and ethers. | Ataman Kimya[4] |
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, are required. Work should be performed in a well-ventilated fume hood[1].
Q3: What are the common synthetic routes and potential starting material impurities?
A3: This compound is typically synthesized via ortho-formylation of 4-Chloro-3-methylphenol. Common methods include the Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction (using chloroform in a strong base)[5][6]. A primary impurity concern is the presence of unreacted 4-Chloro-3-methylphenol starting material, which can complicate purification and spectral interpretation[2][4].
Troubleshooting Guide: From Ambiguous Data to Confirmed Structure
This section provides in-depth, question-and-answer troubleshooting for specific experimental challenges.
Issue 1: My NMR Spectrum is Ambiguous. How Can I Confirm the Substitution Pattern?
A1.1: Understanding the Expected ¹H NMR Spectrum
The substitution pattern of this compound results in a highly predictable ¹H NMR spectrum. The key is to analyze the aromatic region and the characteristic shifts of the substituent protons.
-
Aldehyde Proton (-CHO): Expect a sharp singlet between δ 9.8-10.1 ppm. Its deshielded nature is a primary confirmation of the aldehyde group[7][8].
-
Hydroxyl Proton (-OH): Due to strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen, this proton is significantly deshielded, appearing as a sharp singlet around δ 11.0 ppm[8]. This is a hallmark of ortho-hydroxybenzaldehydes.
-
Methyl Protons (-CH₃): A singlet corresponding to three protons will appear in the benzylic region, typically around δ 2.4 ppm[7].
-
Aromatic Protons (Ar-H): There are two aromatic protons remaining on the ring. They will appear as two distinct singlets, as they have no adjacent protons to couple with. One proton is ortho to the chloro group and meta to the hydroxyl group, while the other is ortho to the hydroxyl group and meta to the chloro group. Expect these singlets in the δ 6.5-8.0 ppm range[9]. The absence of doublet or triplet splitting patterns is a strong indicator of this specific 1,2,4,5-tetrasubstituted pattern.
A1.2: What if I see extra peaks in the aromatic region?
This often indicates the presence of isomeric impurities or unreacted starting material.
-
Isomeric Impurities: If the formylation reaction was not perfectly regioselective, other isomers could be present. For example, formylation at the other ortho position to the hydroxyl group (less likely due to sterics) would result in a different splitting pattern (likely two doublets).
-
Unreacted 4-Chloro-3-methylphenol: The starting material has three aromatic protons, which would present a more complex splitting pattern (e.g., doublets and a doublet of doublets). Compare your spectrum with a reference spectrum of the starting material if available.
A1.3: Troubleshooting Workflow for NMR Interpretation
The following workflow can help systematically diagnose issues with your NMR spectrum.
Caption: Logical workflow for troubleshooting an ambiguous ¹H NMR spectrum.
Issue 2: My Mass Spectrum Shows an Unusual Isotopic Pattern. What Does it Mean?
A2.1: The Chlorine Isotope Signature is Key
A critical and often overlooked feature in the mass spectrum of chlorinated compounds is the natural isotopic abundance of chlorine. Chlorine exists as two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for any chlorine-containing fragment.
-
Molecular Ion (M⁺): You should observe two peaks for the molecular ion. The primary peak will be at the mass corresponding to the molecule with ³⁵Cl (M). A second, smaller peak will be present at two mass units higher (M+2), corresponding to the molecule with ³⁷Cl.
-
Intensity Ratio: The ratio of the M to M+2 peak heights should be approximately 3:1. This is a definitive confirmation of the presence of a single chlorine atom in the molecule and its fragments[10].
A2.2: What if the M+2 peak is absent or the ratio is wrong?
-
Absent M+2 Peak: This strongly suggests your product does not contain chlorine. This could be due to an unexpected dehalogenation side reaction during synthesis or subsequent derivatization[11].
-
Incorrect Ratio: If the M+2 peak is significantly larger or smaller than one-third the height of the M peak, it could indicate an impurity. For example, a co-eluting impurity without chlorine would suppress the relative intensity of the M+2 peak.
Issue 3: I'm Struggling with Purification. How Can I Remove Persistent Impurities?
A3.1: Identifying the Impurity is the First Step
Use TLC, HPLC, or GC-MS to identify the nature of the impurity. The most common culprits are unreacted starting material (4-Chloro-3-methylphenol) or reaction side products (isomers, over-oxidized product).
A3.2: Purification Strategy Decision Tree
| Impurity Identified | Recommended Purification Method | Rationale & Key Steps |
| Unreacted 4-Chloro-3-methylphenol | Acid-Base Extraction | The starting material is phenolic and will be deprotonated by a weak base. 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). 2. Wash with a weak aqueous base like sodium bicarbonate (NaHCO₃). The deprotonated phenol will move to the aqueous layer. 3. Separate the layers. 4. Wash the organic layer with brine, dry, and evaporate the solvent. |
| Isomeric Byproducts | Column Chromatography | Isomers often have slightly different polarities. 1. Use silica gel as the stationary phase. 2. Start with a non-polar eluent system (e.g., hexane/ethyl acetate 95:5) and gradually increase polarity. 3. Monitor fractions by TLC to isolate the desired product. |
| Over-oxidized Product (Carboxylic Acid) | Acid-Base Extraction | The carboxylic acid is much more acidic than the phenol. 1. Perform the same procedure as for the unreacted phenol, using aqueous NaHCO₃. The carboxylic acid will be selectively removed into the aqueous layer, while the desired phenolic aldehyde remains in the organic layer. |
| Polymeric Resin/Tars | Filtration/Trituration | These are often formed during formylation reactions[5]. 1. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). 2. Add a non-solvent (e.g., hexane) dropwise to precipitate the desired product, leaving the resin in solution. Alternatively, filter the solution through a plug of silica or celite to remove insoluble tars. |
Experimental Protocols for Characterization
Reproducible data relies on standardized protocols. Follow these steps for robust characterization.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of your purified sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial[9].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm)[12].
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the tube, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve sharp, symmetrical peaks[9].
-
Data Acquisition: For ¹H NMR, use a standard 30° or 45° pulse angle with an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds. Acquire 8-16 scans for a good signal-to-noise ratio[9]. For ¹³C NMR, more scans (e.g., 1024) and a longer relaxation delay may be needed[12].
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS peak at 0 ppm[9].
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation[12].
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from your sample spectrum[12].
-
Sample Application: Place a small amount of the solid sample directly onto the diamond crystal.
-
Data Acquisition: Record the spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve signal quality[12].
-
Key Bands to Observe:
-
O-H Stretch: Broad band around 3200 cm⁻¹ (indicative of hydrogen bonding).
-
C-H Stretch (Aromatic & Alkyl): ~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹[7].
-
C=O Stretch (Aldehyde): Strong, sharp band around 1660-1680 cm⁻¹. The frequency is lowered from the typical ~1700 cm⁻¹ due to conjugation and intramolecular hydrogen bonding[8].
-
C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
Protocol 3: General Characterization Workflow
This diagram illustrates the logical flow for comprehensive characterization of a newly synthesized batch.
Caption: A standard experimental workflow for purification and characterization.
References
- Troubleshooting side reactions during the formyl
- 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | C8H7ClO2 | CID 2735740. PubChem.
- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. BenchChem.
- Advances in the Analysis of Persistent Halogen
- Identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis. BenchChem.
- 4-Chloro-3-methylphenol. LANXESS.
- Spectroscopy Tutorial: Example 7.
- 5-chloro-2-hydroxybenzaldehyde. ChemSynthesis.
- A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Deriv
- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Scientific Scholar.
- How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. BenchChem.
- 5-CHLORO-2-HYDROXY-4-METHYL-BENZALDEHYDE. MySkinRecipes.
- Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
- 4-chloro-3-methyl-phenol.
- Products of Reimer–Tiemann reaction of 4-methylphenol. Chemistry Stack Exchange.
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- 1. 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | C8H7ClO2 | CID 2735740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lanxess.com [lanxess.com]
- 3. 5-CHLORO-2-HYDROXY-4-METHYL-BENZALDEHYDE [myskinrecipes.com]
- 4. atamankimya.com [atamankimya.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Chloro-2-hydroxy-4-methylbenzaldehyde and Other Salicylaldehydes: A Guide for Researchers
In the landscape of synthetic chemistry and drug development, salicylaldehydes are pivotal building blocks for a vast array of heterocyclic compounds, Schiff bases, and other pharmacologically active molecules. The reactivity of the aldehyde functional group, intricately modulated by the electronic and steric nature of substituents on the aromatic ring, dictates the efficiency of synthetic routes and the ultimate yield of desired products. This guide provides an in-depth comparative analysis of the reactivity of 5-Chloro-2-hydroxy-4-methylbenzaldehyde against other key salicylaldehyde derivatives, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.
Understanding the Reactivity Landscape of Salicylaldehydes
The reactivity of salicylaldehydes in nucleophilic addition reactions, such as Schiff base formation and Knoevenagel condensation, is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the benzene ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) generally increase reactivity by pulling electron density away from the carbonyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) tend to decrease reactivity by pushing electron density towards the carbonyl group.
This interplay of electronic effects can be systematically evaluated and predicted, providing a powerful tool for reaction design and optimization.[1][2]
Structural and Electronic Profile of this compound
This compound presents a unique combination of substituents that collectively influence its reactivity profile.
-
-OH (hydroxyl) group: Located at the ortho position, the hydroxyl group is an activating, electron-donating group through resonance (+R effect), though it has a weaker electron-withdrawing inductive effect (-I effect). Its presence is a defining feature of salicylaldehydes.
-
-Cl (chloro) group: Positioned at C5 (para to the hydroxyl group), the chlorine atom is an electron-withdrawing group primarily through its strong inductive effect (-I effect). It also possesses a weaker electron-donating resonance effect (+R effect) due to its lone pairs.[1][3] Generally, for halogens, the inductive effect dominates, leading to an overall deactivation of the ring towards electrophilic substitution but an activation of the carbonyl group towards nucleophilic attack.
-
-CH₃ (methyl) group: Situated at C4 (meta to the hydroxyl group and ortho to the chloro group), the methyl group is an electron-donating group through an inductive effect (+I effect) and hyperconjugation.
The net electronic effect on the aldehyde group in this compound is a balance of these competing influences. The strong electron-withdrawing nature of the chlorine atom is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity compared to unsubstituted salicylaldehyde. The electron-donating methyl group may slightly counteract this effect.
Comparative Reactivity Analysis: A Framework for Evaluation
To objectively compare the reactivity of this compound, we will consider its performance in two fundamental and widely utilized reactions against a selection of other salicylaldehyde derivatives:
-
Unsubstituted Salicylaldehyde: The baseline for comparison.
-
5-Nitrosalicylaldehyde: Featuring a strongly electron-withdrawing nitro group.
-
5-Methoxysalicylaldehyde: Containing a strongly electron-donating methoxy group.
Schiff Base Formation
The reaction of an aldehyde with a primary amine to form a Schiff base (imine) is a classic example of nucleophilic addition-elimination. The rate-determining step can be either the initial nucleophilic attack of the amine on the carbonyl carbon or the subsequent dehydration of the carbinolamine intermediate, depending on the reaction conditions. For this comparative analysis, we will focus on the initial nucleophilic addition, which is directly influenced by the electrophilicity of the aldehyde.
Hypothesized Reactivity Order (Schiff Base Formation):
5-Nitrosalicylaldehyde > this compound > Salicylaldehyde > 5-Methoxysalicylaldehyde
This proposed order is based on the anticipated electronic effects of the substituents on the carbonyl carbon's electrophilicity.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile or diethyl malonate) to a carbonyl group, followed by a dehydration reaction.[4] Similar to Schiff base formation, the initial nucleophilic attack is a critical step governed by the aldehyde's electrophilicity.
Hypothesized Reactivity Order (Knoevenagel Condensation):
5-Nitrosalicylaldehyde > this compound > Salicylaldehyde > 5-Methoxysalicylaldehyde
Experimental Protocols for Comparative Reactivity Studies
To validate the hypothesized reactivity, the following experimental protocols are proposed. These are designed to be self-validating by maintaining consistent reaction conditions across all tested salicylaldehydes.
Comparative Kinetic Study of Schiff Base Formation via UV-Vis Spectroscopy
This protocol allows for the real-time monitoring of the reaction progress by observing the formation of the Schiff base, which typically has a distinct UV-Vis absorption spectrum from the reactants.
Materials:
-
This compound
-
Salicylaldehyde
-
5-Nitrosalicylaldehyde
-
5-Methoxysalicylaldehyde
-
Aniline (or another suitable primary amine)
-
Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions (e.g., 0.01 M) of each salicylaldehyde derivative and the chosen primary amine in ethanol.
-
Reaction Initiation: In a quartz cuvette, mix equal volumes of the salicylaldehyde solution and the amine solution.
-
Kinetic Monitoring: Immediately place the cuvette in the spectrophotometer and record the absorbance at the λmax of the Schiff base product at regular time intervals. The reaction should be maintained at a constant temperature (e.g., 25°C).
-
Data Analysis: Plot absorbance versus time. The initial rate of reaction can be determined from the initial slope of this curve. For a more detailed analysis, the data can be fitted to appropriate kinetic models to determine the rate constant (k).[5]
Expected Outcome: The calculated initial rates or rate constants for the different salicylaldehydes will provide a quantitative measure of their relative reactivity.
Comparative Yield Analysis of Knoevenagel Condensation
This protocol compares the product yield after a fixed reaction time, providing a practical measure of reactivity.
Materials:
-
This compound
-
Salicylaldehyde
-
5-Nitrosalicylaldehyde
-
5-Methoxysalicylaldehyde
-
Malononitrile (or diethyl malonate)
-
Piperidine (as a catalyst)
-
Ethanol
Procedure:
-
Reaction Setup: In separate, identical reaction vessels, dissolve one equivalent of each salicylaldehyde derivative in ethanol.
-
Reagent Addition: To each vessel, add one equivalent of the active methylene compound and a catalytic amount of piperidine.
-
Reaction Conditions: Stir all reaction mixtures at a constant temperature (e.g., room temperature) for a fixed period (e.g., 1 hour).
-
Work-up and Isolation: Quench the reactions by adding cold water. Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Yield Calculation: Determine the mass of the dried product for each reaction and calculate the percentage yield.
Expected Outcome: A comparison of the percentage yields will provide a clear indication of the relative reactivity of the salicylaldehydes under the chosen conditions.
Data Presentation and Visualization
Tabulated Comparative Data
| Salicylaldehyde Derivative | Substituents | Expected Electronic Effect on Carbonyl | Hypothesized Relative Reactivity |
| 5-Nitrosalicylaldehyde | -NO₂ (EWG) | Strong Activation | Highest |
| This compound | -Cl (EWG), -CH₃ (EDG) | Moderate Activation | High |
| Salicylaldehyde | (Unsubstituted) | Baseline | Medium |
| 5-Methoxysalicylaldehyde | -OCH₃ (EDG) | Deactivation | Lowest |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Visualizing Reaction Mechanisms and Workflows
Caption: General mechanism of Schiff base formation.
Caption: Experimental workflow for Knoevenagel condensation.
Conclusion
The reactivity of this compound is predicted to be higher than that of unsubstituted salicylaldehyde and 5-methoxysalicylaldehyde, but lower than that of 5-nitrosalicylaldehyde in common nucleophilic addition reactions. This enhanced reactivity is primarily attributed to the electron-withdrawing inductive effect of the chlorine atom at the C5 position, which increases the electrophilicity of the carbonyl carbon. The principles and experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate and compare the reactivity of various salicylaldehyde derivatives, enabling more informed decisions in the design and optimization of synthetic pathways.
References
-
Bednarz, S., & Bogdal, D. (2003). THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS. Part III. 7th International Electronic Conference on Synthetic Organic Chemistry (ECSOC-7). [Link]
-
ResearchGate. (n.d.). The comparison of Knoevenagel condensation under different reaction conditions. [Link]
-
Chondhekar, T. K., et al. (2011). Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123. [Link]
-
Nikolova-Mladenova, B. I., & Angelova, S. E. (2017). Synthesis of 5-Nitrosalicylaldehyde Based Hydrazones and DFT Calculations of Their Structure and Reactivity. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Synthesis and structures of 5-nitro-salicylaldehyde thiosemicarb-azonates of copper(ii): molecular spectroscopy, ESI-mass studies, antimicrobial activity and cytotoxicity. [Link]
-
ResearchGate. (n.d.). Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II). [Link]
-
Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. [Link]
-
BHU Digital Library. (n.d.). Effect of substitution on the electronic spectra of benzaldehyde. [Link]
- Google Patents. (n.d.). CN103058874A - Method for preparing 5-nitrosalicylaldehyde.
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
- Google Patents. (n.d.). CN103058874A - Method for preparing 5-nitrosalicylaldehyde.
-
Hammett, L. P. (1987). Applications of Hammett Equation: Substituent and Reaction Constants. [Link]
-
The Journal of Organic Chemistry. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. [Link]
-
National Institutes of Health. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
ResearchGate. (n.d.). Kinetic Study of the Condensation of Salicylaldehyde with Diethyl Malonate in a Nonpolar Solvent Catalyzed by Secondary Amines. [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. [Link]
-
PubMed Central. (n.d.). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. [Link]
-
ResearchGate. (n.d.). Monitoring the progress of reaction using UV-Vis spectroscopy. [Link]
-
ResearchGate. (n.d.). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
The Good Scents Company. (n.d.). 5-methoxysalicylaldehyde. [Link]
-
ResearchGate. (n.d.). Comparative experiments for the reaction of salicylaldehyde with activated methylene compound. [Link]
-
PubMed. (n.d.). Keto forms of salicylaldehyde Schiff bases: structural and theoretical aspects. [Link]
-
ResearchGate. (n.d.). UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. [Link]
-
ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]
-
ResearchGate. (n.d.). UV-Vis spectra for Schiff base (SB 2 ). [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of the Schiff base. [Link]
-
PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]
Sources
A Comparative Guide to the Synthesis of 5-Chloro-2-hydroxy-4-methylbenzaldehyde: A Novel Approach vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the pursuit of efficient, high-yield, and environmentally benign methodologies is paramount. 5-Chloro-2-hydroxy-4-methylbenzaldehyde is a key intermediate in the synthesis of various biologically active compounds. This guide provides an in-depth comparison of a novel, validated synthetic route for this aldehyde against traditional formylation methods, offering experimental data to support the evaluation.
Introduction to this compound
This compound, with the CAS number 3328-68-5, is a substituted aromatic aldehyde.[1] Its molecular structure, featuring a reactive aldehyde group ortho to a hydroxyl group, and further substituted with a chlorine atom and a methyl group, makes it a versatile building block in medicinal chemistry. The precise and efficient synthesis of this molecule is therefore of significant interest.
Traditional Synthetic Routes: An Overview
The formylation of phenols, the introduction of an aldehyde group (-CHO) onto the aromatic ring, is a fundamental transformation in organic synthesis. For the synthesis of this compound, the starting material is typically 4-chloro-2-methylphenol. The classical methods for this conversion include the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.
The Reimer-Tiemann Reaction
This reaction involves the ortho-formylation of phenols by treating them with chloroform in a basic solution.[2] The reactive species is dichlorocarbene (:CCl2), generated in situ.[2][3]
Mechanism:
-
Carbene Generation: Chloroform is deprotonated by a strong base (e.g., NaOH) to form the trichloromethyl anion, which then eliminates a chloride ion to yield dichlorocarbene.
-
Electrophilic Attack: The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene, primarily at the ortho position due to the directing effect of the hydroxyl group.
-
Hydrolysis: The resulting dichloromethyl-substituted phenoxide is hydrolyzed to the final aldehyde.
While a cornerstone of organic chemistry, the Reimer-Tiemann reaction often suffers from modest yields and the use of hazardous chloroform.
The Duff Reaction
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically in a glycerol or acetic acid medium.[4] This method also favors ortho-formylation of phenols.[4]
Mechanism: The reaction proceeds through the formation of an iminium ion from protonated hexamine, which then acts as the electrophile. Subsequent hydrolysis of the resulting benzylamine intermediate yields the aldehyde.[4] A study on the Duff reaction for the preparation of o-hydroxyaldehydes reported a 30% yield for the synthesis of 2-hydroxy-5-chlorobenzaldehyde from 4-chlorophenol, a compound structurally very similar to our target's precursor.[5]
The Vilsmeier-Haack Reaction
This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings.[6]
Mechanism:
-
Vilsmeier Reagent Formation: DMF and POCl3 react to form an electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The activated aromatic ring of the phenol attacks the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during workup to afford the aldehyde.[6]
The Vilsmeier-Haack reaction is a versatile formylation method, but the reagents can be harsh and require careful handling.
A Novel, High-Yield Synthetic Route: The Paraformaldehyde-MgCl₂ Method
A more recent and highly efficient method for the ortho-formylation of phenols utilizes paraformaldehyde as the formyl source in the presence of magnesium dichloride and triethylamine.[7][8] This approach offers several advantages over traditional methods, including higher yields, milder reaction conditions, and exclusive ortho-selectivity.[7][8]
Causality of Experimental Choices: The use of magnesium dichloride is crucial as it acts as a Lewis acid, coordinating to both the phenolic oxygen and the formaldehyde, thereby facilitating the regioselective ortho-formylation. Triethylamine serves as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Paraformaldehyde is a stable and easy-to-handle source of formaldehyde.
Experimental Validation: A Head-to-Head Comparison
To provide a clear and objective comparison, we present detailed experimental protocols for a traditional method (the Duff Reaction, based on literature data for a similar substrate) and the novel paraformaldehyde-MgCl₂ method.
Traditional Method: Duff Reaction Protocol (Adapted)
Objective: To synthesize 2-hydroxy-5-chlorobenzaldehyde (as a proxy for this compound).
Materials:
-
4-Chlorophenol
-
Hexamethylenetetramine
-
Glycerol
-
Boric Acid
-
Sulfuric Acid
-
Steam distillation apparatus
Procedure:
-
A mixture of glycerol (300 g) and boric acid (70 g) is heated to form glyceroboric acid.
-
An intimate mixture of 4-chlorophenol (50 g) and hexamethylenetetramine (50 g) is added to the glyceroboric acid at 150°C with vigorous stirring.
-
The reaction is maintained at 150-165°C for 20 minutes.
-
The reaction mixture is cooled and then acidified with dilute sulfuric acid.
-
The product is isolated by steam distillation.[5]
Novel Method: Paraformaldehyde-MgCl₂ Protocol
Objective: To synthesize this compound.
Materials:
-
4-Chloro-2-methylphenol
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (5% aq.)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, argon-purged flask, add anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (1.5 equivalents).
-
Add anhydrous THF via syringe.
-
Add triethylamine (1.2 equivalents) dropwise and stir for 10 minutes.
-
Add 4-chloro-2-methylphenol (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC (typically 2-4 hours).
-
After completion, cool the mixture and quench with 5% aqueous HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.[7][8]
Comparative Data Summary
| Parameter | Traditional Duff Reaction (Estimated for target) | Novel Paraformaldehyde-MgCl₂ Method |
| Starting Material | 4-Chloro-2-methylphenol | 4-Chloro-2-methylphenol |
| Formylating Agent | Hexamethylenetetramine | Paraformaldehyde |
| Catalyst/Promoter | Glyceroboric Acid | MgCl₂ / Triethylamine |
| Solvent | Glycerol | Tetrahydrofuran / Acetonitrile |
| Reaction Temperature | 150-165°C | Reflux (approx. 66°C for THF) |
| Reaction Time | ~20 minutes (plus workup) | 2-4 hours |
| Reported Yield | ~30% (for 2-hydroxy-5-chlorobenzaldehyde) | High to excellent (typically >80%) |
| Selectivity | Primarily ortho, potential for byproducts | Exclusively ortho |
| Workup | Steam Distillation | Liquid-liquid extraction, chromatography |
| Safety/Handling | High temperatures | Requires anhydrous conditions |
Visualization of Synthetic Pathways
Traditional Duff Reaction Mechanism
Caption: Mechanism of the Duff Reaction.
Novel Paraformaldehyde-MgCl₂ Ortho-Formylation Workflow
Sources
- 1. 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | C8H7ClO2 | CID 2735740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Analysis of the Biological Activities of 5-Chloro-2-hydroxy-4-methylbenzaldehyde Derivatives
In the landscape of medicinal chemistry, the salicylaldehyde scaffold stands out as a privileged structure, serving as a versatile precursor for a myriad of derivatives with significant biological potential. The introduction of specific substituents onto this aromatic ring can profoundly influence the compound's physicochemical properties and, consequently, its therapeutic efficacy. This guide provides a comprehensive comparative study of the biological activities of derivatives of 5-Chloro-2-hydroxy-4-methylbenzaldehyde, a halogenated salicylaldehyde analog. Due to a greater abundance of available research on the closely related 5-chlorosalicylaldehyde, this guide will leverage data from its derivatives as a predictive model for the biological activities of this compound derivatives. This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the antimicrobial, anticancer, and antioxidant properties of these compounds, supported by experimental data and detailed protocols.
Introduction: The Versatility of the Salicylaldehyde Scaffold
This compound is an aromatic aldehyde characterized by the presence of a hydroxyl group ortho to the aldehyde function, a chlorine atom at position 5, and a methyl group at position 4. This unique substitution pattern is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and interaction with biological targets. The derivatives of this core structure, particularly Schiff bases, chalcones, and thiosemicarbazones, have garnered considerable attention for their broad spectrum of pharmacological activities. This guide will delve into a comparative analysis of these derivatives, elucidating their therapeutic potential.
Comparative Biological Activities
The primary biological activities explored for derivatives of the 5-chlorosalicylaldehyde scaffold are antimicrobial, anticancer, and antioxidant effects. The following sections provide a comparative overview of these activities, supported by quantitative data from the literature.
Antimicrobial Activity
Derivatives of 5-chlorosalicylaldehyde have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The imine or azomethine group (-C=N-) in Schiff base derivatives is a key pharmacophore responsible for their antimicrobial efficacy.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 5-Chlorosalicylaldehyde Schiff Base Derivatives
| Compound/Derivative | Bacillus subtilis | Escherichia coli | Pseudomonas fluorescens | Staphylococcus aureus | Aspergillus niger | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 45.2 | 1.6 | 2.8 | 3.4 | 47.5 | |
| Sulfonamide Derivative 1* | - | - | - | 15.62-31.25** | - | |
| Sulfonamide Derivative 2*** | - | - | - | - | - |
*5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Against methicillin-sensitive and methicillin-resistant Staphylococcus aureus ***4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide showed notable activity against M. kansasii at 1-4 µmol/L.
From the data, it is evident that derivatization significantly impacts antimicrobial potency and spectrum. The Schiff base with a 4-fluorobenzyl group exhibits remarkable activity against Gram-negative bacteria like E. coli and P. fluorescens. In contrast, sulfonamide-containing derivatives show promising activity against Gram-positive cocci, including resistant strains of S. aureus.
Anticancer Activity
The cytotoxic potential of benzaldehyde derivatives against various cancer cell lines is a burgeoning area of research. These compounds are thought to exert their effects through the modulation of critical intracellular signaling pathways.
Table 2: Comparative Anticancer Activity (IC50) of Benzaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 | |
| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | 0.89 | |
| 5-Nitrosalicylaldehyde | HL-60 (Leukemia) | 1.54 | |
| 2-hydroxy-4-methylbenzaldehyde | Various | > 5.00 µg/mL | |
| Triazole Derivative | A-549 (Lung) | 0.040 | |
| Triazole Derivative | HeLa (Cervical) | 0.029 |
*5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
The data indicates that the substitution pattern on the benzaldehyde ring is a critical determinant of cytotoxic activity. While the parent 2-hydroxy-4-methylbenzaldehyde shows low cytotoxicity, the introduction of additional hydroxyl or nitro groups, as seen in other salicylaldehyde derivatives, can enhance anticancer potential. Furthermore, complex benzofuran-triazole hybrids of benzaldehyde have demonstrated exceptionally potent activity against lung and cervical cancer cell lines.
Antioxidant Activity
The ability of phenolic compounds to scavenge free radicals is a well-established mechanism for their antioxidant effects. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate this activity, where a decrease in the absorbance of the DPPH radical indicates scavenging potential.
Mechanistic Insights and Signaling Pathways
The biological activities of benzaldehyde derivatives are underpinned by their interactions with various cellular components and signaling pathways.
Anticancer Mechanism of Action
Recent studies have begun to unravel the molecular mechanisms behind the anticancer effects of benzaldehyde and its derivatives. One proposed mechanism involves the disruption of key protein-protein interactions and epigenetic regulation. Benzaldehyde has been shown to target the H3S28ph-14-3-3ζ axis, which is implicated in treatment resistance and the regulation of genes related to epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. By inhibiting the interaction of the signaling protein 14-3-3ζ with its client proteins, benzaldehyde can suppress pro-survival pathways such as PI3K/AKT/mTOR and STAT3.
Below is a conceptual diagram illustrating a potential signaling pathway affected by benzaldehyde derivatives in cancer cells.
Caption: Hypothetical signaling pathway inhibited by benzaldehyde derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution Assay.
Detailed Protocol:
-
Preparation of Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The DPPH assay measures the ability of a compound to act as a free radical scavenger.
Workflow for DPPH Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol:
-
Sample Preparation: Prepare a series of dilutions of the test compound in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Reaction: In a 96-well plate, mix the test compound dilutions with the DPPH solution. A control well should contain methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined from a plot of inhibition percentage against compound concentration.
Conclusion and Future Directions
The derivatives of this compound, represented here by the closely related 5-chlorosalicylaldehyde derivatives, exhibit a compelling range of biological activities. The Schiff base and sulfonamide derivatives, in particular, have emerged as promising antimicrobial agents with distinct spectra of activity. Furthermore, the potential for developing potent anticancer agents from this scaffold is significant, as evidenced by the high cytotoxicity of certain derivatives against various cancer cell lines.
Future research should focus on the synthesis and systematic evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to advance the exploration of this promising class of compounds in the pursuit of novel drug candidates.
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ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
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Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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British Journal of Cancer. (2025, July 16). Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. [Link]
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ecancer. (2025, July 3). Stopping pancreatic cancer spread using benzaldehyde. [Link]
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Saitoh, J., & Saya, H. (2018). Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. Cancer Research, 78(13_Supplement), 2874. [Link]
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ResearchGate. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde | Request PDF. [Link]
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ResearchGate. Antioxidant activity values of the synthesized compounds using the DPPH assay. [Link]
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MDPI. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6599. [Link]
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International Journal of Trend in Scientific Research and Development (IJTSRD). (2019). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. IJTSRD, 3(4), 131-134. [Link]
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ResearchGate. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde | Request PDF. [Link]
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Krátký, M., Vinšová, J., Stolaříková, J., & Vorčáková, K. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 50, 433–440. [Link]
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ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. [Link]
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bioRxiv. EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO. [Link]
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Frolova, Y., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7173. [Link]
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Vishnu, T., et al. (2023). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(6), 2695-2713. [Link]
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Torres, C. R., et al. (2011). Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. Brazilian dental journal, 22(1), 22–27. [Link]
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Khan, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. BioMed Research International, 2022, 8860211. [Link]
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ResearchGate. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. [Link]
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MDPI. (2021). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Materials, 14(24), 7789. [Link]
A Researcher's Guide to Differentiating 5-Chloro-2-hydroxy-4-methylbenzaldehyde and Its Positional Isomers via Spectroscopic Analysis
In the intricate world of synthetic chemistry and drug development, the precise structural characterization of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, often exhibit vastly different chemical, biological, and pharmacological properties. A prime example is the family of substituted hydroxybenzaldehydes, which are key intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] This guide provides an in-depth comparative analysis of 5-Chloro-2-hydroxy-4-methylbenzaldehyde and two of its key positional isomers, focusing on the subtle yet definitive differences in their spectroscopic signatures.
Distinguishing these isomers is a critical quality control step, as the specific substitution pattern dictates the molecule's reactivity and its ability to interact with biological targets.[3] This document is designed for researchers and professionals who rely on spectroscopic techniques for unambiguous structural elucidation. We will explore how ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to confidently identify each isomer.
The Isomers in Focus
The three isomers under comparison share the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol .[4][5] Their structural differences, however, give rise to unique electronic environments for each atom, which are reflected in their spectra.
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A Comparative Performance Analysis of 5-Chloro-2-hydroxy-4-methylbenzaldehyde-Based Chemosensors
In the dynamic field of chemical sensing, the demand for highly selective and sensitive detection of analytes is ever-present. Researchers and professionals in drug development and environmental monitoring continually seek novel chemosensors that offer superior performance. Among the vast array of organic molecules utilized for sensor development, Schiff bases derived from salicylaldehyde and its analogues have garnered significant attention due to their synthetic accessibility and remarkable coordination properties with various ions.[1][2] This guide provides an in-depth comparative analysis of chemosensors based on a specific and promising precursor: 5-Chloro-2-hydroxy-4-methylbenzaldehyde.
This document will delve into the synthesis, sensing mechanisms, and comparative performance of these sensors, supported by experimental data from peer-reviewed literature. We will explore their efficacy in detecting various analytes and benchmark their performance against alternative sensing platforms.
The Rationale for this compound in Chemosensor Design
The structural attributes of this compound make it an excellent candidate for the development of chemosensors. The phenolic hydroxyl group and the aldehyde functionality provide ideal sites for the synthesis of Schiff base ligands through condensation with various primary amines. The resulting imine (-C=N-) nitrogen and the hydroxyl oxygen create a coordination pocket for metal ions.
The substituents on the salicylaldehyde ring—a chloro group at position 5 and a methyl group at position 4—play a crucial role in fine-tuning the electronic and steric properties of the resulting sensor molecule. The electron-withdrawing nature of the chlorine atom can influence the acidity of the phenolic proton and the electron density at the coordination sites, thereby affecting the binding affinity and selectivity towards specific analytes. The methyl group, an electron-donating group, can also modulate the electronic environment and potentially enhance the fluorescence quantum yield of the sensor.
Performance Comparison: Schiff Base Sensors for Metal Ion Detection
Schiff bases derived from this compound have been predominantly explored for the detection of metal ions, leveraging mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT).[2][3] The following sections provide a comparative overview of their performance in detecting key metal ions.
Aluminum (Al³⁺) Detection
Aluminum is the most abundant metal in the earth's crust, and its overexposure is linked to several health issues. Consequently, the development of sensitive and selective probes for Al³⁺ is of great importance. Schiff base sensors are particularly well-suited for this purpose.
While specific studies on this compound for Al³⁺ detection are emerging, we can draw comparisons from closely related structures. For instance, Schiff base probes derived from 5-methyl salicylaldehyde have demonstrated excellent selectivity and sensitivity for Al³⁺.[4][5] In one study, a series of fluorescent probes based on 5-methyl salicylaldehyde exhibited rapid response times (80-90 seconds) and low limits of detection (LOD), with one probe reaching an LOD of 2.81 × 10⁻⁷ M for Al³⁺.[4] The sensing mechanism is often attributed to the inhibition of C=N isomerization and the closure of the ESIPT effect upon coordination with Al³⁺, leading to a "turn-on" fluorescence response.[4]
Comparative Analysis:
| Sensor Precursor | Analyte | Limit of Detection (LOD) | Response Time | Sensing Mechanism | Reference |
| 5-Methyl Salicylaldehyde | Al³⁺ | 2.81 × 10⁻⁷ M | 80 s | CHEF, ESIPT | [4][5] |
| Alternative Probes | Al³⁺ | Varies (nM to µM range) | Varies | Various | [2] |
The introduction of a chloro group in the 5-position of the salicylaldehyde backbone is anticipated to influence the sensor's performance. The electron-withdrawing effect of chlorine could potentially enhance the binding affinity for Al³⁺, possibly leading to a lower limit of detection. However, it may also cause a shift in the emission wavelength. Further experimental validation is required to quantify these effects precisely.
Zinc (Zn²⁺) Detection
Zinc is an essential trace element, and its detection is crucial in biological systems. Fluorescent chemosensors for Zn²⁺ often face interference from other metal ions like Cd²⁺ and Cu²⁺.[6]
Schiff bases derived from salicylaldehydes are effective in selectively detecting Zn²⁺. A salicylaldehyde-based dual chemosensor demonstrated a 32-fold fluorescence enhancement in the presence of Zn²⁺ with a detection limit of 4.41 × 10⁻⁷ M.[7] The sensing mechanism was attributed to a combination of PET and CHEF.[7] For comparison, other fluorescent sensors for Zn²⁺ have reported detection limits in the nanomolar range.[5]
Comparative Analysis:
| Sensor Precursor | Analyte | Limit of Detection (LOD) | Key Features | Sensing Mechanism | Reference |
| 5-Bromosalicylaldehyde | Zn²⁺ | 4.41 × 10⁻⁷ M | Dual chemosensor for Zn²⁺ and H₂AsO₄⁻ | PET, CHEF | [7] |
| Anthracene-based Schiff Base | Zn²⁺ | 9.53 × 10⁻⁸ M | High turn-on ratio (512-fold) | Not specified | [5] |
| 5-Chlorosalicylaldehyde (hypothetical) | Zn²⁺ | To be determined | Expected good selectivity | CHEF, PET | N/A |
The presence of the chloro and methyl groups on the this compound backbone is expected to provide a unique electronic and steric environment that could enhance selectivity for Zn²⁺ over competing ions.
Iron (Fe³⁺) Detection
Iron is another vital element, and its dysregulation is associated with various diseases. The development of chemosensors for Fe³⁺ is therefore of significant interest. Colorimetric and fluorescent sensors based on Schiff bases have been reported for Fe³⁺ detection.[8][9]
A colorimetric sensor based on a Schiff base derived from 3-formyl chromone demonstrated a limit of detection of 5.16 µM for Fe³⁺.[8][10] In another study, novel salicylaldehyde-bound Schiff base-capped zinc sulfide nanoparticles were used as a highly selective and sensitive fluorescent sensor for Fe³⁺, with a limit of detection of 0.093 µM.[9]
Comparative Analysis:
| Sensor Platform | Analyte | Limit of Detection (LOD) | Method | Sensing Mechanism | Reference |
| Chromone-based Schiff Base | Fe³⁺ | 5.16 µM | Colorimetric | Complexation | [8][10] |
| Salicylaldehyde Schiff Base-capped ZnS NPs | Fe³⁺ | 0.093 µM | Fluorescent | Static Quenching | [9] |
| Naphthalimide based Schiff base | Fe³⁺ | Not specified | Fluorimetric | C=N isomerization, ICT | [11] |
A sensor derived from this compound could offer a competitive performance for Fe³⁺ detection, potentially with a distinct colorimetric or fluorometric response.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings, the experimental protocols for synthesizing and evaluating these chemosensors must be robust and self-validating.
Synthesis of Schiff Base Sensors
The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction with a primary amine.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of this compound and the chosen primary amine (e.g., ethylenediamine, aniline derivative) in a suitable solvent, such as ethanol or methanol.
-
Reaction: The mixture is typically refluxed for a period ranging from a few hours to overnight. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Product Isolation: Upon cooling, the Schiff base product often precipitates out of the solution. The solid product is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain the pure Schiff base sensor.
-
Characterization: The structure of the synthesized Schiff base is confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
dot graph TD { A[this compound] -- Condensation --> C{Schiff Base Formation}; B[Primary Amine] -- Condensation --> C; C -- Reflux --> D[Crude Schiff Base]; D -- Filtration --> E[Purified Schiff Base]; E -- Recrystallization --> F[Characterization]; }
Caption: General workflow for the synthesis of Schiff base sensors.
Sensor Performance Evaluation
The performance of the synthesized chemosensor is evaluated based on several key parameters:
Step-by-Step Methodology:
-
Selectivity Study: The response of the sensor (e.g., change in absorbance or fluorescence intensity) is measured in the presence of the target analyte and a range of potentially interfering ions. A highly selective sensor will show a significant response only to the target analyte.
-
Sensitivity and Limit of Detection (LOD) Determination: A titration experiment is performed by adding increasing concentrations of the target analyte to a solution of the sensor. The change in the analytical signal is plotted against the analyte concentration. The LOD is typically calculated using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.
-
Response Time Measurement: The time required for the sensor to reach a stable signal after the addition of the analyte is measured.
-
Stoichiometry Determination: Job's plot analysis is commonly used to determine the binding stoichiometry between the sensor and the analyte. This involves measuring the analytical signal of solutions containing varying mole fractions of the sensor and analyte while keeping the total concentration constant.
dot graph LR { subgraph Sensor Evaluation Workflow A[Sensor Solution] --> B{Add Analyte}; B --> C[Measure Signal]; C --> D{Data Analysis}; D -- Selectivity --> E[Interference Study]; D -- Sensitivity --> F[LOD Calculation]; D -- Kinetics --> G[Response Time]; D -- Stoichiometry --> H[Job's Plot]; end }
Caption: Experimental workflow for evaluating chemosensor performance.
Concluding Remarks and Future Outlook
Chemosensors based on this compound hold considerable promise for the selective and sensitive detection of various analytes, particularly metal ions. The strategic placement of chloro and methyl substituents on the salicylaldehyde framework provides a powerful tool for tuning the sensor's performance characteristics.
While this guide has provided a comparative analysis based on existing literature for structurally similar compounds, there is a clear need for more dedicated research focusing specifically on sensors derived from this compound. Future studies should aim to synthesize a broader range of Schiff bases from this precursor and systematically evaluate their performance for a variety of target analytes. Such research will not only expand the toolkit available to researchers and drug development professionals but also contribute to a deeper understanding of the structure-property relationships that govern the efficacy of Schiff base chemosensors.
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A Comparative Guide to the Antimicrobial Spectrum of Chlorinated vs. Non-Chlorinated Hydroxybenzaldehydes
For researchers, scientists, and drug development professionals navigating the vast landscape of antimicrobial agents, understanding the nuanced differences between chemical classes is paramount. This guide provides an in-depth, objective comparison of the antimicrobial spectra of chlorinated and non-chlorinated hydroxybenzaldehydes, leveraging experimental data to illuminate the impact of chlorination on efficacy.
Introduction: The Significance of Hydroxybenzaldehydes and the Role of Chlorination
Hydroxybenzaldehydes, a class of phenolic aldehydes, are naturally occurring and synthetically accessible compounds that have garnered significant interest for their broad-spectrum antimicrobial activities.[1] Their structure, characterized by a benzene ring bearing a formyl group and at least one hydroxyl group, is a key determinant of their biological activity. Vanillin, a well-known flavoring agent, is a classic example of a non-chlorinated hydroxybenzaldehyde with documented antimicrobial properties.[2]
The introduction of a chlorine atom onto the benzaldehyde ring can dramatically alter the molecule's physicochemical properties, including its lipophilicity and electronic character. These modifications, in turn, can profoundly influence its interaction with microbial cells and, consequently, its antimicrobial spectrum and potency. This guide will dissect these differences, providing a clear, data-driven comparison to inform your research and development efforts.
Mechanism of Action: How Do Hydroxybenzaldehydes Inhibit Microbial Growth?
The primary mechanism of antimicrobial action for phenolic compounds, including hydroxybenzaldehydes, involves the disruption of microbial cell membranes.[3] The hydroxyl group is crucial for this activity. It is believed that these compounds increase the permeability of the cell membrane, leading to the leakage of intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[3]
Chlorination is thought to enhance this membrane-disrupting capability. The addition of a halogen atom increases the lipophilicity of the molecule, facilitating its partitioning into the lipid-rich bacterial cell membrane. This enhanced membrane interaction can lead to greater disruption and, therefore, a more potent antimicrobial effect. Furthermore, the electron-withdrawing nature of chlorine can influence the acidity of the phenolic hydroxyl group, which may also play a role in its antimicrobial efficacy.[4]
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The most effective way to compare the antimicrobial spectrum of these two classes of compounds is through the analysis of Minimum Inhibitory Concentration (MIC) data. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.
Table 1: Antimicrobial Spectrum of Non-Chlorinated Hydroxybenzaldehydes
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Vanillin | Escherichia coli | 1250 | [5] |
| Salmonella spp. | 1250-2500 | [5] | |
| Staphylococcus aureus | 2500 | [5] | |
| Candida albicans | 1021-1362 | [2] | |
| Aspergillus spp. | >2000 | [6] | |
| Salicylaldehyde | Escherichia coli | >1000 | [7] |
| (2-Hydroxybenzaldehyde) | Staphylococcus aureus | >1000 | [7] |
| Candida albicans | 375 | [7] | |
| 4-Hydroxybenzaldehyde | Candida albicans | 1110 | [8] |
| Saccharomyces cerevisiae | 1110 | [8] |
Table 2: Antimicrobial Spectrum of Chlorinated Hydroxybenzaldehydes
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Chlorosalicylaldehyde Derivative (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [3] |
| Escherichia coli | 1.6 | [3] | |
| Pseudomonas fluorescence | 2.8 | [3] | |
| Staphylococcus aureus | 3.4 | [3] | |
| Aspergillus niger | 47.5 | [3] | |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive S. aureus | 15.62-31.25 (µmol/L) | [9] |
| Methicillin-resistant S. aureus | 15.62-31.25 (µmol/L) | [9] |
Analysis of the Data:
From the compiled data, a clear trend emerges: chlorinated hydroxybenzaldehydes generally exhibit a more potent and, in some cases, a broader antimicrobial spectrum compared to their non-chlorinated counterparts.
For instance, while salicylaldehyde shows minimal activity against E. coli and S. aureus with MICs greater than 1000 µg/mL, a derivative of 5-chlorosalicylaldehyde demonstrates remarkable potency against these same bacteria, with MICs of 1.6 µg/mL and 3.4 µg/mL, respectively.[3][7] This represents a several hundred-fold increase in activity.
Similarly, the antifungal activity appears to be enhanced by chlorination. While vanillin and 4-hydroxybenzaldehyde show moderate antifungal activity, the chlorinated salicylaldehyde derivative is effective against Aspergillus niger at a significantly lower concentration.[3][6][8]
It is important to note that these comparisons are drawn from different studies, which may have used slightly different methodologies. However, the magnitude of the differences in MIC values strongly suggests a significant enhancement of antimicrobial activity upon chlorination.
Experimental Protocols: Determining the Minimum Inhibitory Concentration (MIC)
To ensure the trustworthiness and reproducibility of antimicrobial susceptibility testing, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining MIC values.
Broth Microdilution Assay Protocol
This protocol outlines the steps for determining the MIC of a test compound against a bacterial or fungal strain.
Materials:
-
Test compounds (chlorinated and non-chlorinated hydroxybenzaldehydes)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline, DMSO)
-
Incubator
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of each hydroxybenzaldehyde in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well microtiter plate using the appropriate sterile broth. The final volume in each well should be 50 µL or 100 µL.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add an equal volume of the diluted microbial inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (wells with inoculum and broth but no test compound) and a negative control (wells with broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Structure-Activity Relationships: The Impact of Substituents
The antimicrobial activity of hydroxybenzaldehydes is not solely dependent on the presence of a chlorine atom but is also influenced by the position and number of both hydroxyl and chloro substituents.
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
Hydroxyl Group Position: The presence of a hydroxyl group at the ortho-position (C2) to the aldehyde group, as seen in salicylaldehydes, often contributes to higher antifungal activity.[7]
-
Number of Hydroxyl Groups: Increasing the number of hydroxyl groups on the benzene ring can enhance antimicrobial activity.[1]
-
Halogenation: As demonstrated, halogenation, particularly chlorination, generally leads to a significant increase in antimicrobial potency. The position of the halogen also plays a role, with some studies indicating that substitution at the C5 position of salicylaldehyde yields highly active compounds.[3]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro groups, can also enhance antimicrobial activity, suggesting that the electronic properties of the aromatic ring are a critical factor.[10]
Chemical Structures:
Caption: Structures of representative non-chlorinated and chlorinated hydroxybenzaldehydes.
Conclusion and Future Directions
The evidence strongly indicates that chlorination is a highly effective strategy for enhancing the antimicrobial spectrum and potency of hydroxybenzaldehydes. The resulting compounds often exhibit significantly lower MIC values against a broad range of bacteria and fungi compared to their non-chlorinated precursors. This enhancement is likely due to increased lipophilicity, leading to greater membrane disruption, and altered electronic properties of the molecule.
For researchers and drug development professionals, these findings highlight the potential of chlorinated hydroxybenzaldehydes as a promising class of antimicrobial agents. Further research should focus on:
-
Direct comparative studies: Performing head-to-head comparisons of chlorinated and non-chlorinated analogs against a standardized panel of clinically relevant and drug-resistant microorganisms.
-
Mechanism of action studies: Elucidating the precise molecular interactions between chlorinated hydroxybenzaldehydes and microbial cell membranes to better understand the basis for their enhanced activity.
-
Toxicity and selectivity profiling: Evaluating the cytotoxic effects of these compounds on mammalian cells to assess their therapeutic potential and selectivity.
By continuing to explore the structure-activity relationships and mechanisms of action of these versatile compounds, the scientific community can pave the way for the development of novel and effective antimicrobial therapies.
References
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- Fitzgerald, D. J., Stratford, M., Gasson, M. J., & Narbad, A. (2004). Antimicrobial Activity of Vanillin against Spoilage Microorganisms in Stored Fresh-Cut Mangoes. Journal of Food Protection, 67(8), 1708-1714.
- Pelttari, E., Lehtinen, M., & Elo, H. (2008). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations.
- Kim, J. H., & Lee, J. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Chemotherapy, 10(1), 23.
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- Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.
- Wu, T., Yue, Y., Wang, J., Xie, Y., & Dai, Y. (2021). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Oxidative medicine and cellular longevity, 2021, 9965937.
- Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 49, 228–236.
- Delaquis, P. J., Stanich, K., Girard, B., & Mazza, G. (2002). MICs of vanillin against spoilage bacteria, fungi, and yeasts isolated from fresh-cut mango slices.
- Kim, J. H., & Lee, J. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Chemotherapy, 10(1), 23.
- Fitzgerald, D. J., Stratford, M., Gasson, M. J., Ueckert, J., & Narbad, A. (2004). Structure−Function Analysis of the Vanillin Molecule and Its Antifungal Properties. Journal of Agricultural and Food Chemistry, 52(24), 7499-7505.
- Wang, Y. Y., Zheng, C. Z., Wang, L., & Xu, L. (2011). Synthesis, Crystal Structure and Antibacterial Activity of 4-Hydroxy-Benzaldehyde Benzoyl Hydrazone.
- Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Semantic Scholar.
- Al-Hadithi, H. A. (2013). Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives. International Journal of Advanced Research, 1(5), 1-8.
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- BenchChem. (2025). A Comparative Guide to Halogenated Hydroxybenzaldehydes in Synthetic Chemistry: 2-Bromo-5-hydroxybenzaldehyde vs. Its Analogs.
- Krátký, M., Stolaříková, J., & Vinšová, J. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules (Basel, Switzerland), 22(9), 1573.
- Wang, Y., Zheng, C., & Wang, L. (2011). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 1(9), 1736-1741.
- Zinke, K., Fetsch, A., Rösler, U., & Fries, R. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in microbiology, 9, 239.
- Ngai, J. H. L., Leung, L. M., So, S., & Harrison, D. J. (2016). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Tetrahedron Letters, 57(31), 3466-3468.
- Friedman, M., Henika, P. R., & Mandrell, R. E. (2003). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Journal of food protection, 66(10), 1811–1821.
- Patel, K. D., & Patel, P. S. (2013). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. International Journal of Plastics Technology, 17(1), 74-84.
- Zhao, Y., Wang, Y., & Wu, T. (2021). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
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- Bouasla, R., Amine, Y., & Rached, N. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3- benzyloxy-4- methoxybenzaldehyde. Oriental Journal Of Chemistry, 31(3), 1395-1402.
- Chen, Y. T., Lin, Y. C., & Chen, C. H. (2017). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Parasites & vectors, 10(1), 577.
- Santa Cruz Biotechnology. (n.d.). 3-Chloro-4-hydroxybenzaldehyde.
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- Benitez, F. J., Acero, J. L., & Real, F. J. (2002). Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone. Ozone: Science & Engineering, 24(4), 235-250.
- Orzeł, A., Dziedzic, M., & Chmielewska, E. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International journal of molecular sciences, 25(10), 5489.
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A Researcher's Guide to 5-Chloro-2-hydroxy-4-methylbenzaldehyde: Bridging the Gap Between DFT Calculations and Experimental Reality
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural and electronic properties is paramount. In this guide, we delve into 5-Chloro-2-hydroxy-4-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications in synthesis and medicinal chemistry. Our focus is a critical comparison between theoretical predictions, derived from Density Functional Theory (DFT) calculations, and experimental spectroscopic data. This comparative analysis is indispensable for validating computational models and gaining a nuanced interpretation of experimental findings.
The core principle underpinning this guide is that of a self-validating system. The theoretical calculations provide a predictive framework for understanding the molecule's behavior, while the experimental data serves as the ultimate arbiter of the model's accuracy. Discrepancies between the two are not failures but rather opportunities for deeper insight into the subtle interplay of electronic and steric effects.
The Subject Molecule: this compound
This compound is a polysubstituted benzene ring with the molecular formula C₈H₇ClO₂[1]. The strategic placement of the chloro, hydroxyl, methyl, and formyl groups on the aromatic scaffold dictates its reactivity, spectroscopic signature, and potential biological activity.
Caption: Molecular structure of this compound.
Methodologies: A Dual Approach
To construct a robust comparison, we outline both the computational and experimental protocols. The causality behind the choice of methods is crucial for understanding the validity of the resulting data.
Part 1: The Theoretical Framework - DFT Calculations
Density Functional Theory has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost. For a molecule like this compound, DFT can predict a range of properties, including optimized geometry, vibrational frequencies (FT-IR and FT-Raman), electronic transitions (UV-Vis), and chemical shifts (NMR).
Experimental Protocol: DFT Calculation Workflow
-
Geometry Optimization: The initial step involves optimizing the molecular geometry to find its lowest energy conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set. The "B3LYP" functional is a hybrid functional that has shown high accuracy for a wide range of organic molecules. The "6-311++G(d,p)" basis set is sufficiently large to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for describing the non-bonding electrons on the oxygen and chlorine atoms.
-
Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This provides the theoretical FT-IR and FT-Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies (typically around 0.96 for B3LYP) to account for anharmonicity and the approximate nature of the functional.
-
Electronic Spectra Simulation: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions.
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. Calculations are typically performed at the B3LYP/6-311++G(d,p) level, with the calculated shifts referenced to a standard (e.g., Tetramethylsilane - TMS).
Sources
In the landscape of oncological research and drug development, the exploration of novel cytotoxic agents with selective activity against cancer cells remains a paramount objective. Phenolic aldehydes, a class of organic compounds characterized by a hydroxyl group and a formyl group attached to a benzene ring, have garnered significant attention for their diverse biological activities, including anticancer properties. This guide provides a comprehensive comparison of the cytotoxic profiles of 5-Chloro-2-hydroxy-4-methylbenzaldehyde and structurally related compounds, including salicylaldehyde and vanillin derivatives. By examining the available experimental data, we aim to elucidate the structure-activity relationships that govern their cytotoxic potential and provide a framework for future drug design and development.
While direct experimental cytotoxicity data for this compound is not extensively available in the public domain, we can infer its potential activity by analyzing the cytotoxic profiles of its structural analogs. This comparative approach, grounded in established experimental findings for related compounds, offers valuable insights for researchers, scientists, and drug development professionals.
The Structural Basis of Cytotoxicity: A Comparative Overview
The cytotoxic activity of phenolic aldehydes is intrinsically linked to their chemical structure. Substitutions on the benzene ring, such as the presence of halogens, hydroxyl groups, and methoxy groups, can significantly modulate their biological effects.
Key Structural Features and Their Impact on Cytotoxicity:
-
Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, to the salicylaldehyde scaffold has been shown to influence cytotoxicity. For instance, studies on salicylaldehyde hydrazones have demonstrated that derivatives bearing a bromine or nitro group at the 5-position exhibit significant cytotoxic activity against leukemia cell lines.[1][2] This suggests that the electronegativity and size of the halogen substituent can play a crucial role in the compound's interaction with biological targets.
-
Hydroxylation and Methoxy Groups: The position and number of hydroxyl and methoxy groups are critical determinants of a compound's cytotoxic and antioxidant properties. Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomer, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), have been investigated for their anticancer effects, which are often attributed to their ability to induce apoptosis and inhibit cancer cell proliferation.[3][] The presence of a methoxy group in salicylaldehyde derivatives has also been shown to result in high antiproliferative activity.[1]
-
The Aldehyde Functional Group: The aldehyde group is a key pharmacophore, often involved in interactions with cellular nucleophiles, which can lead to the disruption of critical biological processes.
Quantitative Cytotoxicity Data: A Comparative Table
To provide a clear and objective comparison, the following table summarizes the available 50% inhibitory concentration (IC50) values for selected salicylaldehyde and benzaldehyde derivatives against various human cancer cell lines. It is important to note the absence of direct experimental data for this compound in the reviewed literature.
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | PBMC (Normal Cells) IC50 (µg/mL) | Reference |
| Doxorubicin (Reference Drug) | 0.03 | 0.05 | 0.06 | 0.01 | > 5.00 | [5] |
| 2-Hydroxy-4-methylbenzaldehyde | > 5.00 | > 5.00 | > 5.00 | > 5.00 | > 5.00 | [5] |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | > 5.00 | [5] |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | > 5.00 | [5] |
Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[5]
Analysis of the Data:
The data presented in the table reveals several key insights. The reference drug, Doxorubicin, exhibits potent cytotoxicity against all tested cancer cell lines at very low concentrations. In contrast, 2-Hydroxy-4-methylbenzaldehyde, a close structural analog of our target compound lacking the chloro group, shows minimal cytotoxicity (IC50 > 5.00 µg/mL). This suggests that the 4-methylsalicylaldehyde scaffold itself may possess low intrinsic cytotoxicity.
Conversely, the halogenated derivative, 3,5-Dichlorosalicylaldehyde, demonstrates significant cytotoxic activity, particularly against the HL-60 leukemia cell line. This finding underscores the potential importance of halogenation in enhancing the cytotoxic potency of salicylaldehydes. Similarly, 5-Nitrosalicylaldehyde also displays notable cytotoxicity.
Based on these structure-activity relationships, it is plausible to hypothesize that This compound may exhibit a greater cytotoxic potential than its non-chlorinated counterpart, 2-Hydroxy-4-methylbenzaldehyde. The presence of the chlorine atom at the 5-position could enhance its biological activity, a phenomenon observed with other halogenated salicylaldehydes. However, without direct experimental validation, this remains a well-informed hypothesis.
Mechanistic Insights: How Do Phenolic Aldehydes Exert Their Cytotoxic Effects?
The cytotoxic effects of phenolic aldehydes are often mediated through multiple cellular mechanisms, primarily culminating in the induction of programmed cell death, or apoptosis.
Potential Signaling Pathways Targeted by Phenolic Aldehydes:
Caption: Generalized signaling pathways potentially targeted by substituted benzaldehydes.
Research suggests that these compounds can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage.[6] This, in turn, can trigger the activation of caspase cascades, the central executioners of apoptosis. Furthermore, some phenolic aldehydes have been shown to inhibit pro-survival signaling pathways such as the NF-κB and PI3K/Akt pathways, thereby sensitizing cancer cells to apoptotic stimuli.[5][7]
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic activity is a critical step in preclinical drug development. Several robust and well-validated in vitro assays are commonly employed for this purpose.
Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.[11]
Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound in 6-well plates.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.
Conclusion and Future Directions
The comparative analysis of this compound and its structural analogs highlights the significant role of chemical structure, particularly halogenation, in modulating cytotoxic activity. While direct experimental data for the target compound is lacking, the available evidence for related salicylaldehyde and vanillin derivatives provides a strong rationale for its further investigation as a potential anticancer agent.
Future research should focus on:
-
Synthesis and In Vitro Evaluation: The synthesis of this compound and its systematic evaluation against a panel of cancer cell lines are essential to determine its actual cytotoxic profile and IC50 values.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its cytotoxic effects will be crucial for its development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: A broader SAR study involving various substitutions on the 4-methylsalicylaldehyde scaffold will provide a more comprehensive understanding of the structural requirements for optimal cytotoxic activity and selectivity.
By pursuing these research avenues, the scientific community can further unravel the therapeutic potential of this promising class of phenolic aldehydes in the ongoing fight against cancer.
References
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A Comparative Guide to the Quantitative Analysis of 5-Chloro-2-hydroxy-4-methylbenzaldehyde in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates like 5-Chloro-2-hydroxy-4-methylbenzaldehyde is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of common analytical techniques for the quantitative analysis of this compound in complex reaction mixtures, offering insights into the causality behind experimental choices and providing supporting experimental data for informed decision-making.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2][3] The presence of the chloro, hydroxyl, and methyl groups on the benzaldehyde core imparts specific reactivity and properties, making it a versatile intermediate.[1] Monitoring the concentration of this aldehyde in a reaction mixture is critical for several reasons:
-
Reaction Kinetics and Optimization: Understanding the rate of formation or consumption of this compound allows for the precise optimization of reaction parameters such as temperature, pressure, and catalyst loading.
-
Yield Determination: Accurate quantification is essential for calculating the reaction yield and assessing the economic viability of a synthetic route.
-
Impurity Profiling: The presence and concentration of unreacted starting materials, intermediates like this compound, and byproducts are critical quality attributes that must be controlled.[4][5]
This guide will compare three widely used analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. Each method will be evaluated based on its specificity, sensitivity, linearity, accuracy, and precision, with detailed experimental protocols provided.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[6][7][8] For a moderately polar molecule like this compound, a reverse-phase HPLC method is the most logical choice.[7]
The Rationale Behind Reverse-Phase HPLC
In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[7] The separation is based on the partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The hydroxyl and aldehyde groups on this compound provide sufficient polarity for elution with a suitable mobile phase, while the chlorinated and methylated aromatic ring offers enough hydrophobicity for retention on a C18 column.
Experimental Protocol: Reverse-Phase HPLC with UV Detection
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Visible detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Validation: The method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5][6][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4][6] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo (reaction mixture without the analyte) and by achieving baseline resolution from known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of standard solutions.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the reaction matrix with known amounts of the analyte at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[10]
Visualization of the HPLC Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography (GC): A Powerful Tool for Volatile Compounds
Gas chromatography is an excellent technique for the separation and analysis of volatile and thermally stable compounds.[11] Given that this compound has a moderate molecular weight and is expected to be sufficiently volatile, GC is a viable alternative to HPLC.[2]
The Rationale Behind GC-FID
In GC, a gaseous mobile phase carries the sample through a coated capillary column. Separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. A Flame Ionization Detector (FID) is a common choice for organic compounds as it offers high sensitivity and a wide linear range. For a compound like this compound, a mid-polarity column would provide good separation from other components in the reaction mixture.
Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: 100 °C (hold for 2 min), ramp at 15 °C/min to 250 °C (hold for 5 min)
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
Method Validation: Similar to the HPLC method, the GC-FID method must undergo rigorous validation.
-
Specificity: Demonstrated by the separation of the analyte from the solvent front and any potential impurities or byproducts in the reaction mixture.
-
Linearity, Accuracy, and Precision: Determined using the same principles as for the HPLC method.
-
LOD and LOQ: Established based on the signal-to-noise ratio.
Visualization of the GC Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
UV-Visible Spectrophotometry: A Rapid and Simple Approach
UV-Visible spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds containing chromophores.[12] The aromatic ring and the aldehyde group in this compound constitute a chromophore that absorbs UV radiation.[12]
The Rationale Behind UV-Visible Spectrophotometry
This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a reaction mixture at the wavelength of maximum absorbance (λmax) of this compound, its concentration can be determined.
Experimental Protocol: UV-Visible Spectrophotometry
Instrumentation:
-
UV-Visible spectrophotometer (double beam recommended for stability).
Measurement Parameters:
-
Solvent: A solvent in which the analyte is soluble and that does not absorb significantly at the λmax of the analyte (e.g., ethanol or a mixture of the reaction solvents).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound across the UV-Visible spectrum.
-
Blank: The reaction mixture without the analyte or the solvent used for dilution.
Method Validation:
-
Specificity: This is a significant limitation of UV-Visible spectrophotometry. Any other component in the reaction mixture that absorbs at the λmax of the analyte will interfere with the measurement. Therefore, this method is best suited for relatively clean reaction mixtures or for rapid, in-process checks where high accuracy is not the primary concern.
-
Linearity: A calibration curve of absorbance versus concentration should be prepared to establish the linear range.
-
Accuracy and Precision: Assessed by analyzing samples of known concentration.
Visualization of the Spectrophotometry Workflow
Caption: Workflow for the quantitative analysis of this compound by UV-Visible Spectrophotometry.
Comparison of Analytical Techniques
| Feature | HPLC | GC | UV-Visible Spectrophotometry |
| Specificity | High (excellent separation of components) | High (good separation of volatile components) | Low (prone to interference from other absorbing species) |
| Sensitivity | High (typically ng/mL to µg/mL) | Very High (typically pg/mL to ng/mL) | Moderate (typically µg/mL to mg/mL) |
| Linearity | Excellent over a wide dynamic range | Excellent over a wide dynamic range | Good over a limited concentration range |
| Accuracy | High | High | Moderate (dependent on sample matrix) |
| Precision | High | High | Moderate |
| Sample Throughput | Moderate | Moderate to High | High |
| Instrumentation Cost | High | High | Low |
| Ideal Application | Accurate quantification in complex mixtures, impurity profiling | Analysis of volatile and thermally stable compounds | Rapid, in-process monitoring of relatively clean samples |
Conclusion and Recommendations
The choice of the most appropriate analytical technique for the quantitative analysis of this compound in reaction mixtures depends on the specific requirements of the analysis.
-
For the highest degree of accuracy, specificity, and reliability, especially in complex reaction matrices and for regulatory submissions, HPLC is the recommended method. Its ability to separate the analyte from impurities and byproducts is a significant advantage.[4][5][6]
-
GC is a powerful alternative if the analyte and potential impurities are volatile and thermally stable. It can offer excellent sensitivity and resolution.[11][13]
-
UV-Visible spectrophotometry is a suitable option for rapid, at-line, or in-line monitoring of the reaction progress, particularly when the reaction mixture is relatively simple and free of interfering substances. Its low cost and high throughput are attractive for process monitoring.[12]
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific needs of the project, taking into account factors such as the complexity of the sample matrix, the required level of accuracy and precision, and available resources. Regardless of the method chosen, rigorous validation is essential to ensure the generation of reliable and defensible data.[9][14]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaceutical Guidelines.
- Analytical method validation: A brief review.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
- A general method for the spectrophotometric determination of arom
- Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex arom
- Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology.
- What are the optimal conditions for GC analysis of benzaldehyde?.
- Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis.
- QUANTITATIVE ANALYSIS OF 5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ET. VCU Scholars Compass.
- Spectroscopic Methods. Saylor.org.
- 5-Chloro-2-hydroxy-4-methyl-benzaldehyde. PubChem.
- Instrumental Methods of Analysis.
- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.
- 5-Chloro-2-hydroxy-4-methyl-benzaldehyde. Santa Cruz Biotechnology.
- Benzaldehyde, 5-chloro-2-hydroxy-. NIST Chemistry WebBook.
- Synthesis of 2-hydroxy-4-methylbenzaldehyde. PrepChem.com.
- 5-chloro-2-hydroxybenzaldehyde. ChemSynthesis.
- Benzaldehyde, m-hydroxy-. Organic Syntheses.
- Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. Journal of Chemical and Pharmaceutical Research.
- Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Applic
- A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. 68TzuBrRwjVIhLU=)
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Safety Operating Guide
Navigating the Disposal of 5-Chloro-2-hydroxy-4-methylbenzaldehyde: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-2-hydroxy-4-methylbenzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated aromatic aldehyde, and while specific toxicity data may be limited, its structural motifs suggest potential for irritation and environmental harm.
According to GHS classifications, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is the first line of defense.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. A respirator may be necessary for large spills or in poorly ventilated areas. | Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular solid waste.[2][3] As a chlorinated organic compound, it is considered a hazardous waste and requires disposal through a licensed environmental waste management company.[4][5]
Experimental Protocol: Segregation and Collection of this compound Waste
-
Waste Identification: Clearly label a dedicated waste container as "Hazardous Waste - Halogenated Organic Solids" and include the full chemical name: "this compound".
-
Container Selection: Utilize a chemically compatible container with a secure, tight-fitting lid. A polyethylene or polypropylene container is a suitable choice.
-
Solid Waste Collection:
-
Carefully place any solid residual this compound into the designated hazardous waste container.
-
Use tools (e.g., a spatula) that can be decontaminated or disposed of as hazardous waste themselves.
-
-
Contaminated Labware:
-
Disposable items (e.g., weigh boats, gloves) that have come into contact with the chemical should be placed in the same designated hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The resulting solvent rinseate is now considered halogenated organic liquid waste and must be collected separately.
-
-
Liquid Waste Collection (from decontamination):
-
Collect all solvent rinseate used for decontamination in a separate, clearly labeled "Hazardous Waste - Halogenated Organic Liquids" container.
-
Crucially, do not mix halogenated and non-halogenated solvent wastes. [5] This is due to the significantly higher cost and different treatment methods for halogenated waste.[5]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Disposal:
-
Once the waste container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Spill Management and Emergency Procedures
Accidents can happen, and a clear, actionable plan is essential for mitigating risks.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate fire or inhalation hazards.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collect and Dispose: Place all contaminated absorbent material and cleanup supplies into a labeled hazardous waste container as described in the disposal protocol.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the rinseate as halogenated liquid waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.
Logical Framework for Disposal Decisions
To aid in the decision-making process for the disposal of this compound and its associated waste, the following workflow can be utilized.
Caption: Disposal decision workflow for this compound.
References
- 1. 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | C8H7ClO2 | CID 2735740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Chloro-2-hydroxy-4-methylbenzaldehyde
As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of 5-Chloro-2-hydroxy-4-methylbenzaldehyde. The protocols herein are designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety information required for laboratory operations. Our focus is on synthesizing technical data with field-proven insights to ensure a self-validating system of safety and trust.
Hazard Profile and Risk Assessment
This compound is an aromatic aldehyde with specific hazards that dictate the required level of personal protection. A thorough understanding of its risk profile is the foundational step in ensuring laboratory safety. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[1][2]
| Hazard Class | GHS Code | Description | Implication for PPE Selection |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Impervious gloves and a fully-buttoned lab coat are mandatory to prevent skin contact. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Chemical splash goggles are required at all times; safety glasses are insufficient. A face shield may be necessary for splash-prone procedures. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | All handling of the solid or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors. |
This table summarizes the primary hazards associated with this compound, directly linking them to the necessary protective measures.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of protection are always engineering and administrative controls.
-
Engineering Controls: The most critical engineering control is a properly functioning and certified chemical fume hood . All procedures involving this compound, including weighing, preparing solutions, and running reactions, must be performed within a fume hood to mitigate the risk of respiratory irritation.[2][3]
-
Administrative Controls: This includes adhering to standard operating procedures (SOPs), receiving documented training on the specific hazards of this chemical, and ensuring eyewash stations and safety showers are unobstructed and tested regularly.[4]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly correlated with the identified hazards. The following are the minimum requirements for any procedure involving this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][2]
-
Chemical Splash Goggles: Standard safety glasses do not provide a seal around the eyes and are inadequate for protection against splashes or fine dust. All personnel must wear chemical splash goggles conforming to ANSI Z87.1 standards.[5]
-
Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes of a solution or running a reaction under pressure, a face shield must be worn in addition to chemical splash goggles.[5]
Skin and Body Protection
This compound is a known skin irritant, making robust skin protection essential.[1][2]
-
Gloves: Disposable nitrile gloves are the standard for providing protection from incidental contact.[6] It is crucial to:
-
Inspect gloves for any signs of degradation or punctures before use.
-
Change gloves immediately if contamination is suspected.
-
Remove gloves using the proper technique (glove-in-glove) to avoid contaminating your skin.
-
Never wear gloves outside of the laboratory area.
-
-
Laboratory Coat: A flame-resistant (FR) lab coat that is fully buttoned provides a critical barrier for your skin and personal clothing.
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory.[5] Exposed skin on the legs, ankles, or feet is a significant and unacceptable risk.
Respiratory Protection
The potential for respiratory irritation necessitates that this chemical be handled only within a fume hood.[1][2] If engineering controls (i.e., a fume hood) are non-functional or unavailable, work must not proceed. In an emergency situation, such as a large spill, responders may require a NIOSH-approved air-purifying respirator with organic vapor cartridges.[7][8]
Operational Plans: From Preparation to Disposal
A structured workflow is essential for safety. The following diagram and protocols outline the necessary steps for safe handling.
PPE Selection Workflow
A step-by-step workflow for safe handling, from preparation to final decontamination.
Step-by-Step Handling Protocol
Donning PPE:
-
Lab Coat: Put on your lab coat and ensure all buttons are fastened.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Put on your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Handling Procedure:
-
Verify Fume Hood: Confirm that the chemical fume hood is on and the sash is at the appropriate height.
-
Work Zone: Perform all manipulations at least 6 inches inside the fume hood sash.
-
Dispensing: When weighing the solid, use a spatula and weigh it onto a weigh boat or into a container directly within the hood to minimize dust.
-
Solution Prep: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Immediate Cleanup: Clean up any minor spills within the fume hood immediately using an appropriate absorbent material.
Doffing PPE:
-
Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, encasing the first glove. Dispose of both in the hazardous waste receptacle.[6]
-
Lab Coat: Remove your lab coat, folding it so the potentially contaminated exterior is folded inward. Hang it in its designated location.
-
Goggles: Remove your goggles last.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Emergency and Disposal Plans
Emergency Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4] |
Spill Management
-
Small Spill (inside fume hood): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbent material and any contaminated tools into a sealed, labeled hazardous waste container.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
Decontamination and Disposal
Proper waste segregation is critical for safety and regulatory compliance.
-
Contaminated PPE: Disposable items such as gloves and absorbent pads that are contaminated with this compound must be disposed of in a designated solid hazardous waste container.
-
Chemical Waste: As a halogenated organic compound, all waste containing this chemical (including excess solid and solutions) must be collected in a designated "Halogenated Organic Waste" container.[3][9][10]
-
NEVER mix halogenated waste with non-halogenated organic waste.[9][11] This can create a more hazardous mixture and significantly increases disposal costs.
-
Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name, and is kept tightly sealed when not in use.[9][11][12]
-
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- PubChem. (n.d.). 5-Chloro-2-hydroxy-4-methyl-benzaldehyde.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Bucknell University. (2016).
- Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
- Echemi. (n.d.). This compound SDS.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2010).
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Thermo Fisher Scientific. (2024).
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Sigma-Aldrich. (2025).
- University of Alabama in Huntsville. (n.d.).
- Fisher Scientific. (2024).
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- ChemicalBook. (n.d.). 5-CHLORO-2-HYDROXY-4-METHYL-BENZALDEHYDE Product Description.
- Santa Cruz Biotechnology. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
